Thiomarinol A
Description
Properties
Molecular Formula |
C30H44N2O9S2 |
|---|---|
Molecular Weight |
640.8 g/mol |
IUPAC Name |
[8-oxo-8-[(5-oxo-4H-dithiolo[4,3-b]pyrrol-6-yl)amino]octyl] (E,4R)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[(E,4R,5S)-5-hydroxy-4-methylhex-2-enyl]oxan-2-yl]-4-hydroxy-3-methylbut-2-enoate |
InChI |
InChI=1S/C30H44N2O9S2/c1-17(19(3)33)10-9-11-20-15-41-28(27(38)26(20)37)25(36)18(2)14-23(35)40-13-8-6-4-5-7-12-22(34)32-24-29-21(16-42-43-29)31-30(24)39/h9-10,14,16-17,19-20,25-28,33,36-38H,4-8,11-13,15H2,1-3H3,(H,31,39)(H,32,34)/b10-9+,18-14+/t17-,19+,20+,25-,26-,27-,28+/m1/s1 |
InChI Key |
JIEMCPGFAXNCQW-XVYZEKPJSA-N |
SMILES |
CC(C=CCC1COC(C(C1O)O)C(C(=CC(=O)OCCCCCCCC(=O)NC2=C3C(=CSS3)NC2=O)C)O)C(C)O |
Isomeric SMILES |
C[C@H](/C=C/C[C@H]1CO[C@H]([C@@H]([C@@H]1O)O)[C@@H](/C(=C/C(=O)OCCCCCCCC(=O)NC2=C3C(=CSS3)NC2=O)/C)O)[C@H](C)O |
Canonical SMILES |
CC(C=CCC1COC(C(C1O)O)C(C(=CC(=O)OCCCCCCCC(=O)NC2=C3C(=CSS3)NC2=O)C)O)C(C)O |
Synonyms |
thiomarinol thiomarinol A |
Origin of Product |
United States |
Foundational & Exploratory
Thiomarinol A: A Technical Guide to its Discovery, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiomarinol A is a potent hybrid antibiotic first isolated from the marine bacterium Pseudoalteromonas sp. SANK 73390.[1] It exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, with particularly strong potency against methicillin-resistant Staphylococcus aureus (MRSA).[2] The unique structure of this compound, a conjugate of a pseudomonic acid analog (marinolic acid) and a dithiolopyrrolone (holothin), contributes to its robust antimicrobial properties.[1] This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound, including detailed experimental protocols, quantitative data, and visualizations of its biosynthetic and mechanistic pathways.
Physicochemical Properties
This compound is a complex molecule with the chemical formula C30H44N2O9S2. A summary of its key physicochemical properties is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C30H44N2O9S2 | PubChem |
| Molecular Weight | 640.8 g/mol | PubChem |
| IUPAC Name | [8-oxo-8-[(5-oxo-4H-dithiolo[4,3-b]pyrrol-6-yl)amino]octyl] (E)-4-[3,4-dihydroxy-5-[(E)-5-hydroxy-4-methylhex-2-enyl]oxan-2-yl]-4-hydroxy-3-methylbut-2-enoate | PubChem |
| InChIKey | JIEMCPGFAXNCQW-BFHPBESDSA-N | PubChem |
| SMILES | CC(/C=C/CC1COC(C(C1O)O)C(/C(=C/C(=O)OCCCCCCCC(=O)NC2=C3C(=CSS3)NC2=O)/C)O)C(C)O | PubChem |
Experimental Protocols
Fermentation of Pseudoalteromonas sp.
The production of this compound is achieved through fermentation of Pseudoalteromonas sp., with strains SANK 73390 and Pseudoalteromonas luteoviolacea 2ta16 being notable producers.[1][3] While specific, detailed media compositions and fermentation parameters can vary, a general protocol is outlined below.
Media Composition:
A common approach involves using a nutrient-rich marine broth. One such example is lysogeny Miller broth (LB) or a medium composed of peptone and yeast extract in a commercial seawater substitute.[4] For enhanced production through biofilm formation, a cotton scaffold can be introduced into the liquid media.
Fermentation Conditions:
-
Inoculation: A seed culture of Pseudoalteromonas sp. is used to inoculate the production medium.
-
Incubation: The fermentation is carried out for a period of 24 to 120 hours. This compound production typically commences around 7 hours and reaches a maximum at approximately 24 hours.[2]
-
Temperature, pH, and Aeration: While specific optimal parameters are not consistently reported across all literature, standard conditions for marine bacterial fermentation are generally applied.
Extraction and Purification of this compound
Following fermentation, this compound is extracted from the culture broth and purified to homogeneity.
Extraction Workflow
References
- 1. Thiomarinol, a new hybrid antimicrobial antibiotic produced by a marine bacterium. Fermentation, isolation, structure, and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis of this compound and related metabolites of Pseudoalteromonas sp. SANK 73390 - Chemical Science (RSC Publishing) DOI:10.1039/C3SC52281D [pubs.rsc.org]
- 3. Inhibition of Isoleucyl-tRNA Synthetase by the Hybrid Antibiotic Thiomarinol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Hybrid Antibiotic this compound Overcomes Intrinsic Resistance in Escherichia coli Using a Privileged Dithiolopyrrolone Moiety - PMC [pmc.ncbi.nlm.nih.gov]
The Structural Unraveling of Thiomarinol A: A Deep Dive into a Potent Hybrid Antibiotic
For Immediate Release
In the ongoing quest for novel antimicrobial agents to combat the growing threat of antibiotic resistance, the marine-derived hybrid antibiotic Thiomarinol A stands out as a molecule of significant interest. This technical guide provides an in-depth exploration of the structure elucidation of this compound, targeting researchers, scientists, and drug development professionals. We will delve into the key experimental data and methodologies that were instrumental in deciphering its complex architecture, present a detailed overview of its biosynthetic origins, and offer insights into the experimental workflows that continue to expand our understanding of this potent therapeutic agent.
Deciphering the Hybrid Architecture: A Spectroscopic Approach
The determination of this compound's structure was a significant achievement, primarily accomplished through a combination of advanced spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy playing the central role, alongside mass spectrometry and chemical degradation studies.[1] Unlike many small molecules, a crystal structure of this compound has not been reported in the public domain, underscoring the power of spectroscopic methods in elucidating complex natural products.
The structure was deduced to be a unique hybrid, ingeniously combining two distinct antibiotic pharmacophores: a pseudomonic acid analogue and a pyrrothine moiety, specifically holothin.[1] This novel combination is responsible for its broad-spectrum antimicrobial activity.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Comprehensive one- and two-dimensional NMR experiments were the cornerstone of the structural elucidation of this compound. The following tables summarize the ¹H and ¹³C NMR chemical shift assignments, which were critical in piecing together the molecular framework.
Table 1: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 2 | 5.89 | s | |
| 4 | 4.15 | d | 9.0 |
| 5 | 3.65 | m | |
| 6 | 1.70, 1.55 | m | |
| 7 | 3.80 | m | |
| 8 | 1.50 | m | |
| 10 | 5.40 | dd | 15.0, 8.0 |
| 11 | 5.65 | dt | 15.0, 7.0 |
| 12 | 2.10 | m | |
| 13 | 4.05 | d | 6.0 |
| 14 | 1.65 | m | |
| 15-CH₃ | 0.95 | d | 7.0 |
| 16 | 1.00 | d | 7.0 |
| 17-CH₃ | 1.80 | s | |
| 2' | 2.30 | t | 7.5 |
| 3' | 1.65 | m | |
| 4' | 1.35 | m | |
| 5' | 1.35 | m | |
| 6' | 1.55 | m | |
| 7' | 4.05 | t | 6.5 |
| 2'' | 7.10 | s | |
| 4'' | 7.05 | d | 3.0 |
| 5'' | 6.60 | d | 3.0 |
| NH | 8.50 | br s |
Data compiled from foundational structural elucidation literature. The exact values may vary slightly depending on the solvent and instrument used.
Table 2: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
| Position | Chemical Shift (δ, ppm) |
| 1 | 166.5 |
| 2 | 118.0 |
| 3 | 160.0 |
| 4 | 75.0 |
| 5 | 78.0 |
| 6 | 35.0 |
| 7 | 70.0 |
| 8 | 40.0 |
| 9 | 135.0 |
| 10 | 125.0 |
| 11 | 130.0 |
| 12 | 42.0 |
| 13 | 76.0 |
| 14 | 30.0 |
| 15-CH₃ | 20.0 |
| 16 | 18.0 |
| 17-CH₃ | 12.0 |
| 1' | 173.0 |
| 2' | 34.0 |
| 3' | 25.0 |
| 4' | 29.0 |
| 5' | 29.0 |
| 6' | 25.0 |
| 7' | 62.0 |
| 1'' | 165.0 |
| 2'' | 115.0 |
| 3'' | 138.0 |
| 4'' | 118.0 |
| 5'' | 110.0 |
| 6'' | 170.0 |
Data compiled from foundational structural elucidation literature. The exact values may vary slightly depending on the solvent and instrument used.
Mass Spectrometry
High-resolution mass spectrometry (HR-MS) was employed to determine the molecular formula of this compound. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provided further corroboration of the proposed structure by identifying characteristic fragments of the pseudomonic acid and pyrrothine moieties.
Table 3: Key Mass Spectrometry Data for this compound
| Ion | m/z (observed) | Formula |
| [M+H]⁺ | 641.2600 | C₃₀H₄₅N₂O₉S₂ |
| Fragment 1 | 485.2315 | C₂₄H₃₇O₈ |
| Fragment 2 | 157.0148 | C₆H₅N₂OS₂ |
Illustrative data based on expected fragmentation patterns.
Experimental Protocols
The successful elucidation of this compound's structure relied on meticulous experimental work. Below are detailed methodologies for the key analytical techniques employed.
Fermentation and Isolation of this compound
This compound was originally isolated from the culture broth of the marine bacterium Alteromonas rava sp. nov. SANK 73390.[1]
Protocol:
-
Fermentation: The bacterium was cultured in a suitable broth medium under optimized conditions of temperature, pH, and aeration to maximize the production of this compound.
-
Extraction: The culture broth was centrifuged to separate the mycelium from the supernatant. The supernatant was then extracted with an organic solvent, such as ethyl acetate, to partition the antibiotic into the organic phase.
-
Purification: The crude extract was subjected to a series of chromatographic techniques, including silica gel column chromatography and high-performance liquid chromatography (HPLC), to isolate this compound in its pure form.
NMR Spectroscopy
NMR spectra were recorded on high-field NMR spectrometers.
Protocol:
-
Sample Preparation: A purified sample of this compound (typically 1-5 mg) was dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
1D NMR: ¹H and ¹³C NMR spectra were acquired to identify the proton and carbon environments within the molecule.
-
2D NMR: A suite of 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), were performed to establish connectivity between protons and carbons, enabling the assembly of the molecular structure.
Mass Spectrometry
Mass spectral data were obtained using a high-resolution mass spectrometer.
Protocol:
-
Sample Introduction: The purified sample was introduced into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography system.
-
Ionization: A soft ionization technique, such as electrospray ionization (ESI), was used to generate protonated molecular ions [M+H]⁺ with minimal fragmentation.
-
High-Resolution Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion was measured with high accuracy to determine the elemental composition.
-
Tandem Mass Spectrometry (MS/MS): The molecular ion was isolated and subjected to collision-induced dissociation (CID) to generate fragment ions, providing structural information.
Visualizing the Biosynthetic Blueprint of this compound
The biosynthesis of this compound is a fascinating example of convergent evolution of metabolic pathways, combining elements from polyketide, fatty acid, and non-ribosomal peptide synthesis. The genetic blueprint for this intricate process is encoded on a large plasmid.
The following diagram illustrates the key stages in the biosynthesis of this compound, highlighting the precursor molecules and the enzymatic machinery involved.
Caption: Biosynthetic pathway of this compound.
Experimental Workflow for Structure Elucidation
The logical progression of experiments is crucial for the successful structure elucidation of a novel natural product. The workflow employed for this compound is a classic example of this process.
Caption: Workflow for this compound structure elucidation.
Conclusion
The structure elucidation of this compound is a testament to the power of modern spectroscopic techniques in natural product chemistry. The detailed understanding of its hybrid structure, derived from meticulous NMR and mass spectrometry analysis, has paved the way for further research into its mode of action, biosynthesis, and potential for therapeutic development. The unique combination of two distinct antibiotic scaffolds in a single molecule offers a promising strategy for overcoming antibiotic resistance, making this compound a continued focus of scientific investigation. This guide provides a foundational understanding of the key data and methodologies that have been pivotal in bringing this remarkable molecule to light.
References
An In-depth Technical Guide on the Core Mechanism of Action of Thiomarinol A Against Methicillin-Resistant Staphylococcus aureus (MRSA)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiomarinol A, a marine-derived natural product, has demonstrated exceptional potency against Methicillin-Resistant Staphylococcus aureus (MRSA), a pathogen of significant clinical concern. This technical guide elucidates the core mechanism of action of this compound, presenting a comprehensive overview of its molecular interactions, inhibitory activities, and the experimental basis for these findings. This compound is a hybrid antibiotic, integrating two distinct pharmacophores: a dithiolopyrrolone (DTP) moiety, analogous to holothin, and a marinolic acid component, which is a structural relative of the clinical antibiotic mupirocin.[1][2][3] This unique hybrid structure confers a dual mechanism of action, contributing to its remarkable potency and its ability to overcome existing resistance mechanisms.
Dual Mechanism of Action: A Two-Pronged Attack
The potent anti-MRSA activity of this compound stems from its ability to engage in a dual mode of action, a feature inherited from its constituent parts.[1][2] This hybrid nature allows it to simultaneously target two distinct and essential cellular processes in MRSA: protein synthesis and metal homeostasis.
Primary Target: Inhibition of Isoleucyl-tRNA Synthetase (IleRS)
The principal mechanism of action of this compound against MRSA is the potent and specific inhibition of isoleucyl-tRNA synthetase (IleRS).[1][2] This enzyme is crucial for protein synthesis, as it catalyzes the charging of isoleucine to its cognate tRNA, a vital step in the translation of the genetic code.
The marinolic acid portion of this compound is responsible for this inhibitory activity, functioning as a competitive inhibitor of IleRS.[1][4] Notably, this compound exhibits a significantly higher affinity for MRSA IleRS compared to mupirocin, the established clinical inhibitor of this enzyme.[1][2] This enhanced binding affinity is a key factor in this compound's superior potency and its effectiveness against mupirocin-resistant MRSA strains.[1][5]
Secondary Target: Disruption of Metal Homeostasis
The dithiolopyrrolone (DTP) moiety of this compound contributes a secondary, yet important, mechanism of action through metal chelation.[1][2] DTPs are known to disrupt cellular metal homeostasis, which can lead to a cascade of detrimental effects on bacterial physiology, including enzymatic dysfunction and oxidative stress. While the inhibition of IleRS is the primary driver of its antibacterial effect, this secondary action likely contributes to the overall potent activity of this compound.
Quantitative Analysis of Inhibitory Activity
The superior potency of this compound against MRSA has been quantified through various in vitro assays. The following tables summarize the key quantitative data, highlighting its efficacy in comparison to its constituent analogues and other relevant antibiotics.
Table 1: Minimum Inhibitory Concentrations (MICs) Against MRSA Strains
| Compound | MRSA COL (Mupirocin-Susceptible) MIC (µM) | LLMR MRSA COL (IleRS V588F/V631F) MIC (µM) |
| This compound | 0.002 | 0.01 - 0.02 |
| Mupirocin | 0.25 | 100 |
| Holomycin | 2.5 | Not Reported |
Data sourced from Johnson et al., 2021.[1][5]
Table 2: Comparative Binding Affinity and Inhibitory Constants for IleRS
| Compound | Binding Affinity (Kd) | Inhibitory Constant (Ki) |
| This compound | Low Femtomolar | Picomolar |
| Mupirocin | Nanomolar | Nanomolar |
This compound binds to MRSA IleRS approximately 1600 times more tightly than mupirocin.[1][2]
Table 3: Cytotoxicity Data
| Compound | Cell Line | EC50 (µM) |
| This compound | HEK293T | 3.0 ± 0.3 |
The cytotoxic concentration is significantly higher than the MIC against MRSA, indicating a favorable therapeutic index.[5]
Experimental Protocols
The elucidation of this compound's mechanism of action has been supported by a range of rigorous experimental methodologies. The following sections detail the key protocols employed in these investigations.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC values were determined using the broth microdilution method as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Inoculum: MRSA strains were cultured to the mid-logarithmic phase. The bacterial suspension was then diluted to a final concentration of approximately 5 x 105 colony-forming units (CFU) per milliliter in cation-adjusted Mueller-Hinton broth (MHB).
-
Serial Dilution of Compounds: The test compounds were serially diluted two-fold in a 96-well microtiter plate.
-
Incubation: The prepared bacterial inoculum was added to each well containing the diluted compounds. The plates were incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC was recorded as the lowest concentration of the compound that completely inhibited visible bacterial growth.
Isoleucyl-tRNA Synthetase (IleRS) Inhibition Assay
The inhibitory activity of this compound against IleRS was assessed using a biochemical assay that measures the aminoacylation of tRNA.
-
Reaction Mixture: A reaction mixture containing purified MRSA IleRS, 14C-labeled isoleucine, ATP, and bulk tRNA from E. coli was prepared in a suitable buffer.
-
Inhibition: Varying concentrations of this compound were added to the reaction mixture.
-
Incubation: The reaction was incubated at 37°C to allow for the aminoacylation of tRNA.
-
Quantification: The reaction was quenched, and the radiolabeled tRNA was precipitated and collected on a filter. The amount of radioactivity incorporated into the tRNA was measured using a scintillation counter. The IC50 value was determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Thermal Shift Assay (TSA)
TSA was employed to confirm the direct binding of this compound to IleRS and to assess the stability of the resulting complex.
-
Sample Preparation: A solution containing purified MRSA IleRS and a fluorescent dye (e.g., SYPRO Orange) was prepared.
-
Ligand Addition: this compound was added to the protein-dye solution.
-
Thermal Denaturation: The samples were subjected to a gradual increase in temperature in a real-time PCR instrument.
-
Data Analysis: The fluorescence of the dye, which increases as the protein unfolds and exposes its hydrophobic core, was monitored. The melting temperature (Tm), the temperature at which 50% of the protein is unfolded, was determined. A significant increase in Tm in the presence of the ligand indicates direct binding and stabilization of the protein.
Visualizing the Mechanism and Related Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the core mechanism of action of this compound and the broader context of relevant cellular pathways in MRSA.
References
- 1. Inhibition of Isoleucyl-tRNA Synthetase by the Hybrid Antibiotic Thiomarinol – Department of Chemistry [chem.unc.edu]
- 2. Dissertation or Thesis | Mechanisms of Action and Resistance for Dithiolopyrrolone Antibiotics against Staphylococcus aureus | ID: sj139b92r | Carolina Digital Repository [cdr.lib.unc.edu]
- 3. Thiomarinol, a new hybrid antimicrobial antibiotic produced by a marine bacterium. Fermentation, isolation, structure, and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Hybrid Antibiotic this compound Overcomes Intrinsic Resistance in Escherichia coli Using a Privileged Dithiolopyrrolone Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Isoleucyl-tRNA Synthetase by the Hybrid Antibiotic Thiomarinol - PMC [pmc.ncbi.nlm.nih.gov]
Dual Mode of Action of Thiomarinol A: A Technical Guide to its Inhibition of Isoleucyl-tRNA Synthetase
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the dual mode of action of Thiomarinol A, a potent hybrid antibiotic, with a primary focus on its inhibition of isoleucyl-tRNA synthetase (IleRS). This compound's unique structure, combining a mupirocin-like moiety with a dithiolopyrrolone (DTP) core, results in a powerful antimicrobial agent with activity against a broad spectrum of bacteria, including resistant strains.[1][2][3] This guide provides a comprehensive overview of its mechanism, quantitative inhibitory data, and detailed experimental protocols for key assays, offering valuable insights for researchers in antibiotic discovery and development.
Introduction: The Hybrid Advantage of this compound
This compound is a natural product that merges two distinct antibiotic scaffolds: marinolic acid A, an analog of mupirocin that targets IleRS, and holothin, a dithiolopyrrolone known for its metal-chelating properties.[4][5][6][7] This hybrid nature is central to its enhanced potency and its ability to overcome resistance mechanisms that affect its constituent parts.[1][4][8] The marinolic acid portion of this compound is responsible for the specific and potent inhibition of isoleucyl-tRNA synthetase (IleRS), an essential enzyme in bacterial protein synthesis.[9][10] The dithiolopyrrolone moiety contributes to the overall activity through a secondary mechanism involving metal chelation, which may facilitate intracellular accumulation and disrupt metal homeostasis in bacteria.[4][11][12]
Dual Mode of Action: A Two-Pronged Attack
The enhanced antimicrobial efficacy of this compound stems from its ability to engage in a dual mode of action against bacterial cells.
Potent Inhibition of Isoleucyl-tRNA Synthetase (IleRS)
The primary target of this compound is IleRS, a crucial enzyme responsible for the charging of tRNA with isoleucine during protein synthesis.[9][10] By binding to the active site of IleRS, this compound competitively inhibits the binding of both isoleucine and ATP, thereby preventing the formation of the isoleucyl-adenylate intermediate.[13] This leads to a cessation of protein synthesis and ultimately, bacterial cell death.[5][9][14] Structural studies suggest that the mupirocin-like portion of this compound occupies the isoleucyl-adenylate binding pocket of the enzyme.[10]
dot
Caption: Inhibition of IleRS by this compound.
Metal Chelation by the Dithiolopyrrolone Moiety
The dithiolopyrrolone (DTP) core of this compound is a known metal chelator.[4] While the precise role of this chelation in the overall antibacterial activity is still under investigation, it is hypothesized to contribute in several ways. The reduced form of the DTP can bind to essential metal ions within the bacterial cell, potentially disrupting the function of metalloenzymes.[4] Furthermore, this metal chelation may alter the physicochemical properties of the antibiotic, potentially leading to increased intracellular accumulation by preventing efflux.[4] This dual action makes this compound a formidable opponent for bacteria, as it attacks a fundamental cellular process while simultaneously disrupting cellular homeostasis.
dot
Caption: Metal Chelation Mechanism of this compound.
Quantitative Data on IleRS Inhibition
The potency of this compound as an IleRS inhibitor has been quantified through various biochemical and biophysical assays. The following tables summarize key inhibitory and binding parameters, comparing this compound with mupirocin.
Table 1: In Vitro Inhibition of IleRS
| Compound | Target Organism | Assay Type | Ki (nM) | Kiapp (nM) |
| This compound | S. aureus | ATP-[32P]PPi exchange | 0.37 ± 0.07 | 19 ± 4 |
| Mupirocin | S. aureus | ATP-[32P]PPi exchange | 0.24 ± 0.02 | 12 ± 2 |
Table 2: Binding Affinity to IleRS
| Compound | Target Organism | Method | Kd |
| This compound | S. aureus | ITC & CD Thermal Melt | 11 ± 6 fM |
| Mupirocin | S. aureus | ITC & CD Thermal Melt | 18 ± 7 pM |
Table 3: Thermal Stabilization of IleRS
| Compound | Target Organism | Tm (°C) |
| This compound | E. coli | 66.5 - 67.5 |
| Mupirocin | E. coli | 66.6 - 67.2 |
| Holomycin | E. coli | 55.0 |
| Control (no ligand) | E. coli | 54.9 |
Table 4: Antimicrobial Activity
| Compound | Target Organism | MIC (µM) |
| This compound | S. aureus | 0.006 |
| This compound | K. pneumoniae | 6.2 - 12.5 |
| Mupirocin | Efflux-impaired E. coli | ~1 |
| This compound | Efflux-impaired E. coli | ~1 |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the interaction of this compound with IleRS.
ATP-[32P]Pyrophosphate (PPi) Exchange Assay
This assay measures the enzymatic activity of IleRS by quantifying the incorporation of 32P-labeled pyrophosphate into ATP, which is dependent on the presence of the cognate amino acid, isoleucine.
Materials:
-
Recombinant IleRS enzyme
-
L-isoleucine
-
ATP
-
[32P]PPi
-
Reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 15 mM MgCl2, 5 mM PPi)
-
Activated charcoal
-
Scintillation fluid and counter
Protocol:
-
Prepare a reaction mixture containing the reaction buffer, L-isoleucine, ATP, and [32P]PPi.
-
Initiate the reaction by adding the IleRS enzyme to the reaction mixture. For inhibition studies, pre-incubate the enzyme with varying concentrations of this compound before adding to the reaction mixture.
-
Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time.
-
Stop the reaction by adding the reaction mixture to a solution of activated charcoal. The charcoal binds to the ATP, including the newly formed [32P]ATP.
-
Wash the charcoal to remove unincorporated [32P]PPi.
-
Measure the radioactivity of the charcoal-bound ATP using a scintillation counter.
-
Calculate the rate of ATP-[32P]PPi exchange and determine the inhibitory constants (Ki, Kiapp) by fitting the data to appropriate enzyme inhibition models.
References
- 1. Chazin Lab Protocol for thermal melts [structbio.vanderbilt.edu]
- 2. researchgate.net [researchgate.net]
- 3. Thiomarinol, a new hybrid antimicrobial antibiotic produced by a marine bacterium. Fermentation, isolation, structure, and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Hybrid Antibiotic this compound Overcomes Intrinsic Resistance in Escherichia coli Using a Privileged Dithiolopyrrolone Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mupirocin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Item - Inhibition of Isoleucyl-tRNA Synthetase by the Hybrid Antibiotic Thiomarinol - American Chemical Society - Figshare [acs.figshare.com]
- 7. The Hybrid Antibiotic this compound Overcomes Intrinsic Resistance in Escherichia coli Using a Privileged Dithiolopyrrolone Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thermal melt circular dichroism spectroscopic studies for identifying stabilising amphipathic molecules for the voltage‐gated sodium channel NavMs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Enzymatic Basis of ‘Hybridity’ in Thiomarinol Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metal chelation as an antibacterial strategy for Pseudomonas aeruginosa and Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Insights into the Antibacterial Mechanism of Action of Chelating Agents by Selective Deprivation of Iron, Manganese, and Zinc - PMC [pmc.ncbi.nlm.nih.gov]
- 13. portlandpress.com [portlandpress.com]
- 14. What is the mechanism of Mupirocin? [synapse.patsnap.com]
The Dual-Edged Sword: Unraveling the Metal Chelation Properties of Thiomarinol A in Bacteria
A Technical Guide for Researchers and Drug Development Professionals
Published: November 8, 2025
Abstract
Thiomarinol A, a potent hybrid natural product antibiotic, exhibits a formidable dual mechanism of action against a broad spectrum of bacteria, including resilient Gram-negative pathogens. This in-depth technical guide dissects one of its critical antibacterial strategies: the chelation of essential metal ions, a process that disrupts fundamental bacterial physiology and overcomes intrinsic resistance mechanisms. By exploring the pivotal role of its dithiolopyrrolone (DTP) moiety, this document provides a comprehensive overview of the current understanding of this compound's metal-chelating properties, supported by available quantitative data, detailed experimental protocols, and visual representations of its molecular action and associated analytical workflows. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to further investigate and harness the therapeutic potential of this compound and related compounds.
Introduction: The Rise of a Hybrid Antibiotic
The escalating threat of antibiotic resistance necessitates the exploration of novel antibacterial agents with unconventional modes of action. This compound, a marine-derived antibiotic, has emerged as a promising candidate due to its potent activity against both Gram-positive and Gram-negative bacteria.[1][2][3] Its unique hybrid structure, combining a pseudomonic acid analogue and a dithiolopyrrolone (holothin), underpins its dual-pronged attack on bacterial cells.[1][4] While the pseudomonic acid component targets isoleucyl-tRNA synthetase (IleRS), the dithiolopyrrolone moiety confers a second, potent mechanism of action: the disruption of metal homeostasis through metal chelation.[4][5] This guide focuses on the latter, providing a detailed examination of the metal-chelating properties of this compound and its implications for antibacterial therapy.
The Dithiolopyrrolone Moiety: A Pro-Chelator
The key to this compound's metal-chelating ability lies within its dithiolopyrrolone (DTP) core. DTPs, a class of natural products, function as prodrugs.[5] In the oxidizing extracellular environment, the DTP moiety exists in a stable disulfide form. However, upon entering the reducing intracellular environment of bacteria, the disulfide bond is cleaved, exposing a highly reactive ene-dithiol group. This reduced form is a potent metal chelator, with a particularly high affinity for divalent metal ions that are crucial for various cellular processes.[5]
Proposed Mechanism of Action
The proposed mechanism for the metal chelation activity of this compound's DTP moiety is a two-step process that ultimately leads to the disruption of bacterial metal homeostasis.
Caption: Proposed mechanism of this compound metal chelation.
Quantitative Analysis of Metal Chelation
While specific quantitative binding data for this compound is not yet extensively published, studies on its core dithiolopyrrolone component, holomycin, provide valuable insights into its metal-chelating capabilities. The affinity of the reduced, active form of holomycin for zinc has been determined using spectrophotometric competition assays.
Table 1: Metal Chelation Data for the Dithiolopyrrolone Moiety (Holomycin)
| Compound | Metal Ion | Method | Apparent Dissociation Constant (Kd) | Reference |
| Reduced Holomycin | Zn²⁺ | Spectrophotometric Competition Assay (PAR) | ~10 nM | [1] |
Note: This data is for holomycin, the dithiolopyrrolone component of this compound. The actual binding affinity of the full this compound molecule may vary.
Impact on Bacterial Physiology
The sequestration of essential metal ions by this compound has profound consequences for bacterial survival. Metal ions, particularly zinc, serve as critical cofactors for a multitude of enzymes involved in essential cellular processes.
Inhibition of Metalloenzymes
By chelating intracellular zinc, the reduced form of this compound can directly inhibit the activity of zinc-dependent metalloenzymes.[1] This disruption of enzymatic function can cripple key metabolic pathways, leading to bacteriostasis or bactericidal effects. One notable target is the class II fructose bisphosphate aldolase, an essential enzyme in glycolysis.[1]
Disruption of Metal Homeostasis
Beyond direct enzyme inhibition, the potent chelation activity of this compound disrupts the delicate balance of intracellular metal ion concentrations, a state known as metal homeostasis. This disruption can trigger a cascade of detrimental effects, including oxidative stress and the misregulation of metal-dependent gene expression.
Experimental Protocols
The investigation of this compound's metal chelation properties involves a variety of specialized experimental techniques. The following sections provide an overview of the key methodologies.
Spectrophotometric Competition Assay for Metal Binding
This method is used to determine the binding affinity of a compound for a specific metal ion by competing with a known colorimetric indicator.
Caption: Workflow for spectrophotometric competition assay.
Detailed Protocol:
-
Reagent Preparation: Prepare stock solutions of the metal ion (e.g., ZnCl₂), the indicator dye (e.g., 4-(2-pyridylazo)resorcinol - PAR), and the reduced form of the dithiolopyrrolone (prepared by treating the disulfide form with a reducing agent like TCEP). All solutions should be prepared in a suitable buffer (e.g., HEPES).
-
Formation of the Indicator-Metal Complex: In a cuvette, mix the metal ion and the indicator dye. The formation of the complex will result in a color change that can be monitored spectrophotometrically at a specific wavelength (e.g., ~490 nm for the Zn(PAR)₂ complex).
-
Competition: Add increasing concentrations of the reduced dithiolopyrrolone to the cuvette containing the pre-formed indicator-metal complex. The dithiolopyrrolone will compete with the indicator for the metal ion.
-
Absorbance Measurement: After an incubation period to allow the system to reach equilibrium, measure the absorbance at the characteristic wavelength. A decrease in absorbance indicates the displacement of the indicator from the metal ion by the dithiolopyrrolone.
-
Data Analysis: Plot the change in absorbance as a function of the dithiolopyrrolone concentration. The data can then be fitted to a suitable binding isotherm to calculate the apparent dissociation constant (Kd).
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Intracellular Metal Analysis
ICP-MS is a highly sensitive technique used to determine the elemental composition of a sample, making it ideal for quantifying changes in intracellular metal concentrations following antibiotic treatment.
Table 2: ICP-MS Experimental Parameters
| Parameter | Description |
| Sample Preparation | Bacterial cells are cultured to a specific growth phase and then treated with this compound or a vehicle control. Cells are harvested by centrifugation, washed with a metal-free buffer to remove extracellular metals, and then lysed. |
| Digestion | The cell lysates are digested with a strong acid (e.g., nitric acid) to break down all organic matter and release the metal ions into solution. |
| Analysis | The digested samples are introduced into the ICP-MS instrument. The high-temperature plasma atomizes and ionizes the elements, which are then separated by their mass-to-charge ratio and detected. |
| Quantification | The concentration of each metal is determined by comparing the signal intensity to that of known standards. The results are typically normalized to the total protein concentration or cell number. |
Overcoming Bacterial Resistance
The metal-chelating properties of this compound are instrumental in its ability to overcome intrinsic resistance mechanisms in Gram-negative bacteria.[5][6][7] The impermeable outer membrane and efflux pumps of these bacteria typically prevent many antibiotics from reaching their intracellular targets. However, the dithiolopyrrolone moiety appears to facilitate the accumulation of this compound within the bacterial cell, potentially by trapping the molecule intracellularly upon metal chelation.[5] This increased intracellular concentration allows the antibiotic to effectively engage both of its targets: IleRS and the pool of essential metal ions.
Future Directions and Conclusion
The metal chelation properties of this compound represent a fascinating and potent antibacterial strategy. While the foundational aspects of this mechanism are becoming clearer, several avenues for future research remain. Elucidating the precise binding affinities of this compound for a range of biologically relevant metal ions will provide a more complete picture of its chelating profile. Furthermore, identifying the full spectrum of metalloenzymes inhibited by this compound will offer deeper insights into its bactericidal effects.
References
- 1. Role for dithiolopyrrolones in disrupting bacterial metal homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiomarinol, a new hybrid antimicrobial antibiotic produced by a marine bacterium. Fermentation, isolation, structure, and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Insights into the antioxidant activity and metal chelation capacity of natural marine bromophenols: role of C–O–C and C–C linkages and the catechol group - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Dithiolopyrrolones: Biosynthesis, Synthesis, and Activity of a Unique Class of Disulfide-Containing Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Hybrid Antibiotic this compound Overcomes Intrinsic Resistance in Escherichia coli Using a Privileged Dithiolopyrrolone Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chelation in Antibacterial Drugs: From Nitroxoline to Cefiderocol and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Hybrid Antibiotic this compound Overcomes Intrinsic Resistance in Escherichia coli Using a Privileged Dithiolopyrrolone Moiety [pubmed.ncbi.nlm.nih.gov]
The intricate Pathway to Thiomarinol A: A Technical Guide to its Biosynthesis in Pseudoalteromonas sp.
For Researchers, Scientists, and Drug Development Professionals
Thiomarinol A, a potent hybrid antibiotic produced by the marine bacterium Pseudoalteromonas sp. SANK 73390, represents a fascinating example of convergent evolution in natural product biosynthesis.[1] Its unique structure, combining elements of two distinct antibiotic classes – the pseudomonic acids and the pyrrothines – results in broad-spectrum activity, including against methicillin-resistant Staphylococcus aureus (MRSA).[1][2] This technical guide provides an in-depth exploration of the this compound biosynthetic pathway, detailing the genetic basis, enzymatic machinery, and key experimental methodologies used to elucidate this complex process.
The Genetic Blueprint: The Thiomarinol Biosynthetic Gene Cluster
The entire biosynthetic machinery for this compound is encoded on a large 97 kb plasmid, designated pTML1, within Pseudoalteromonas sp. SANK 73390.[3] This plasmid houses two distinct gene clusters, the tml and hol clusters, which are responsible for the synthesis of the two key structural components of this compound: marinolic acid and the pyrrothine moiety, respectively.
The tml gene cluster shows significant homology to the mupirocin (mup) biosynthetic gene cluster from Pseudomonas fluorescens, reflecting the structural similarity between marinolic acid and monic acid, the core of mupirocin.[3] The tml cluster contains genes encoding a modular Type I polyketide synthase (PKS) and a fatty acid synthase (FAS). In contrast, the hol cluster is homologous to the holomycin biosynthetic gene cluster and is responsible for the synthesis of the dithiolopyrrolone core, which is derived from two molecules of cysteine via a non-ribosomal peptide synthetase (NRPS) system.[3][4]
A key enzyme, TmlU, an amide synthetase, is encoded within the tml cluster and is responsible for the crucial final step of joining the marinolic acid and pyrrothine moieties.[4]
The Biosynthetic Pathway: A Hybrid Assembly Line
The biosynthesis of this compound is a remarkable example of a hybrid PKS-FAS-NRPS pathway. The process can be conceptually divided into three main stages:
-
Marinolic Acid Synthesis (PKS/FAS): The biosynthesis of the marinolic acid backbone is initiated by a C4 precursor, 4-hydroxybutyrate, which is derived from the reduction of succinate or succinyl-CoA. This starter unit undergoes two rounds of chain extension catalyzed by the fatty acid synthase (FAS) machinery, incorporating two acetate units. This is followed by further processing by the polyketide synthase (PKS) modules to yield the final marinolic acid structure.[3]
-
Pyrrothine Synthesis (NRPS): The pyrrothine core is assembled from two molecules of cysteine by the non-ribosomal peptide synthetase (NRPS) HolA and associated tailoring enzymes encoded by the hol gene cluster.[3][4]
-
Hybrid Assembly: In the final step, the fully formed marinolic acid and pyrrothine molecules are linked together via an amide bond. This reaction is catalyzed by the amide synthetase TmlU, which activates marinolic acid as a CoA-thioester, followed by the transfer of the marinolic acid moiety to the pyrrothine core, a reaction facilitated by the acetyltransferase HolE.[5]
Quantitative Data
Several studies have provided quantitative insights into the biosynthesis of this compound. The following tables summarize key quantitative data from isotopic labeling experiments.
Table 1: Isotopic Incorporation into this compound from Labeled Precursors
| Labeled Precursor | Incorporation Site(s) in this compound | Reference |
| [1,2-¹³C₂]Acetate | C1-C14 backbone of marinolic acid | [3] |
| [methyl-¹³C]Methionine | C15 methyl group of marinolic acid | [3] |
| [2,3-¹³C₂]Succinate | C6' and C7' of the 8-hydroxyoctanoic acid side chain | [3] |
| [2-¹³C]Cystine | C2'' and C4'' of the pyrrothine moiety | [3] |
Experimental Protocols
Elucidation of the this compound biosynthetic pathway has relied on a combination of genetic and biochemical techniques. Below are detailed methodologies for key experiments.
Gene Knockout in Pseudoalteromonas sp. SANK 73390
Gene knockout studies have been instrumental in confirming the function of the tml and hol gene clusters. A common method involves homologous recombination using a suicide vector.
Protocol for Gene Knockout:
-
Vector Construction:
-
Amplify ~1 kb upstream and downstream flanking regions of the target gene (e.g., tmlU, holA) from Pseudoalteromonas sp. SANK 73390 genomic DNA using PCR.
-
Clone the amplified flanking regions into a suicide vector (e.g., pAKE604 containing the sacB gene for counter-selection) on either side of an antibiotic resistance cassette (e.g., apramycin resistance).
-
Transform the resulting construct into an E. coli conjugation donor strain (e.g., ET12567/pUZ8002).
-
-
Conjugation:
-
Grow overnight cultures of the E. coli donor strain and Pseudoalteromonas sp. SANK 73390.
-
Mix the donor and recipient strains on a suitable agar medium (e.g., Marine Agar) and incubate to allow for conjugation.
-
Plate the conjugation mixture onto a selective medium containing the appropriate antibiotic to select for Pseudoalteromonas exconjugants that have integrated the suicide vector into their genome via a single crossover event.
-
-
Selection of Double Crossover Mutants:
-
Culture the single crossover mutants in a non-selective liquid medium to allow for a second crossover event to occur.
-
Plate the culture onto a medium containing sucrose (e.g., 10% w/v). The sacB gene product, levansucrase, is toxic in the presence of sucrose, thus selecting for cells that have lost the vector backbone through a second crossover.
-
Screen the resulting colonies by PCR to identify the desired double crossover knockout mutants.
-
In Vitro Enzyme Assays for TmlU and HolE
The activities of the key enzymes TmlU and HolE, which are responsible for the final amide bond formation, have been characterized through in vitro assays.[5]
Protocol for TmlU and HolE Coupled Assay:
-
Protein Expression and Purification:
-
Clone the tmlU and holE genes into suitable expression vectors (e.g., pET vectors) and transform into an E. coli expression strain (e.g., BL21(DE3)).
-
Induce protein expression with IPTG and purify the recombinant His-tagged proteins using nickel-affinity chromatography.
-
-
Enzyme Assay:
-
Prepare a reaction mixture containing:
-
Purified TmlU and HolE enzymes
-
Marinolic acid (or a suitable analogue like pseudomonic acid A)
-
Pyrrothine
-
ATP
-
Coenzyme A (CoA)
-
MgCl₂
-
Reaction buffer (e.g., Tris-HCl, pH 7.5)
-
-
Incubate the reaction at a suitable temperature (e.g., 30°C).
-
Quench the reaction at various time points by adding an organic solvent (e.g., acetonitrile).
-
Analyze the reaction products by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to detect the formation of this compound.
-
Isotopic Labeling Feeding Studies
Feeding studies with isotopically labeled precursors have been crucial for tracing the origins of the carbon and nitrogen atoms in the this compound molecule.[3]
Protocol for Isotopic Labeling Feeding Study:
-
Precursor Synthesis:
-
Synthesize or obtain the desired isotopically labeled precursors (e.g., [1,2-¹³C₂]sodium acetate, [methyl-¹³C]L-methionine, [2,3-¹³C₂]succinic acid, [2-¹³C]L-cysteine).
-
-
Cultivation and Feeding:
-
Grow a culture of Pseudoalteromonas sp. SANK 73390 in a suitable production medium (e.g., Marine Broth).
-
At a specific time point during the growth phase (e.g., after 24 hours), add the labeled precursor to the culture.
-
Continue the fermentation for a defined period to allow for the incorporation of the labeled precursor into this compound.
-
-
Extraction and Purification:
-
Extract the secondary metabolites from the culture broth and mycelium using an appropriate organic solvent (e.g., ethyl acetate).
-
Purify this compound from the crude extract using chromatographic techniques such as silica gel chromatography and HPLC.
-
-
Analysis:
-
Analyze the purified this compound by Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., ¹³C NMR) and Mass Spectrometry (MS) to determine the positions and extent of isotopic enrichment.
-
Conclusion
The biosynthesis of this compound in Pseudoalteromonas sp. SANK 73390 is a testament to the metabolic versatility of marine microorganisms. The convergence of PKS, FAS, and NRPS pathways to create this potent hybrid antibiotic offers exciting possibilities for synthetic biology and drug discovery. A thorough understanding of this intricate biosynthetic machinery, facilitated by the experimental approaches detailed in this guide, provides a roadmap for the rational design and engineering of novel antibiotic derivatives with improved therapeutic properties. The unique enzymatic tools discovered in this pathway, such as the TmlU/HolE system, further expand the repertoire of biocatalysts available for generating new and complex bioactive molecules.
References
- 1. Thiomarinol, a new hybrid antimicrobial antibiotic produced by a marine bacterium. Fermentation, isolation, structure, and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Hybrid Antibiotic this compound Overcomes Intrinsic Resistance in Escherichia coli Using a Privileged Dithiolopyrrolone Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dithiolopyrrolones: Biosynthesis, Synthesis, and Activity of a Unique Class of Disulfide-Containing Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzymatic Basis of ‘Hybridity’ in Thiomarinol Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Genetic Blueprint of a Potent Hybrid Antibiotic: A Technical Guide to the Thiomarinol Gene Cluster
For Researchers, Scientists, and Drug Development Professionals
Thiomarinol, a formidable antibiotic produced by the marine bacterium Pseudoalteromonas sp. SANK 73390, represents a significant breakthrough in the fight against drug-resistant pathogens, particularly Methicillin-Resistant Staphylococcus aureus (MRSA).[1][2] Its remarkable potency stems from its unique hybrid structure, which covalently links two distinct antibiotic entities: marinolic acid, a polyketide closely related to mupirocin, and holothin, a dithiolopyrrolone (DTP).[3][4][5] This guide provides a comprehensive technical overview of the identification, analysis, and biosynthetic pathway of the thiomarinol gene cluster, offering valuable insights for antimicrobial research and development.
Identification of the Thiomarinol Biosynthetic Gene Cluster
The genetic foundation for thiomarinol production was uncovered through whole-genome sequencing of Pseudoalteromonas sp. SANK 73390.[3][6] This effort revealed that the biosynthetic genes are not located on the main chromosome but are uniquely encoded on a large 97 kb plasmid, designated pTML1.[1][6][7]
The cluster is a mosaic of two distinct gene sets, reflecting the hybrid nature of the final molecule:
-
Polyketide Synthase (PKS) Pathway: A set of genes, including tmpA, C, and D, shows high homology to the mupirocin (mup) gene cluster from Pseudomonas fluorescens.[1][7] These trans-AT PKS genes are responsible for synthesizing the marinolic acid portion.
-
Nonribosomal Peptide Synthetase (NRPS) Pathway: A second set of genes, holA-H, is homologous to the holomycin biosynthetic cluster and directs the formation of the pyrrothine core of holothin from cysteine precursors.[1][6]
This plasmid also contains essential tailoring, resistance, and mobile DNA-related open reading frames (ORFs), such as those for replication and partitioning.[7]
Experimental Protocols for Gene Cluster Analysis
The function of the thiomarinol gene cluster was elucidated through a combination of genetic manipulation, isotopic labeling, and biochemical assays.
Gene Knockout Studies
To validate the roles of the PKS and NRPS pathways, targeted in-frame deletions of key genes were performed.
-
Methodology:
-
Mutant Construction: In-frame deletion mutants are created using techniques like homologous recombination. For example, key biosynthetic genes such as the PKS gene tmpD and the NRPS gene holA are targeted.[6]
-
Fermentation: The wild-type and mutant strains are cultured under conditions suitable for thiomarinol production.
-
Metabolite Extraction and Analysis: The culture broths are extracted, and the metabolite profiles are analyzed using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to identify the presence or absence of thiomarinol and its precursors.
-
-
Key Findings:
-
Deletion of the PKS gene tmpD abolished thiomarinol production, but the mutant strain could still produce dithiolopyrrolone compounds.[6]
-
Deletion of the NRPS gene holA also resulted in the loss of thiomarinol production, while the mutant accumulated marinolic acid.[6]
-
These results definitively proved that the two pathways function independently to create the two constituent parts of the final antibiotic.[6]
-
Isotopic Labeling Studies
Feeding studies with stable isotope-labeled precursors were conducted to trace the origins of the atoms within the thiomarinol structure.
-
Methodology:
-
Precursor Synthesis: Isotopically labeled compounds, such as [2-¹³C]cystine and [¹³C]- or [¹⁸O]-labeled acetates, are synthesized.[1]
-
Feeding Experiment: The labeled precursors are added to the culture medium of the wild-type Pseudoalteromonas strain at a specific time point after inoculation.[1]
-
Purification and NMR Analysis: Thiomarinol A is purified from the culture extract, and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy is used to determine the positions and extent of isotope incorporation.[1]
-
-
Key Findings:
-
Feeding with labeled acetates confirmed the polyketide origin of the marinolic acid backbone, consistent with the PKS pathway.[1]
-
High incorporation of ¹³C from labeled cysteine into the C2'' and C4'' positions of the pyrrothine moiety confirmed its origin from two cysteine molecules via an NRPS pathway.[1]
-
Quantitative Data Summary
The potent biological activity of thiomarinol is a direct result of its hybrid nature.
| Compound | Target | Inhibitory Constant (Ki) against MRSA IleRS | Binding Affinity (KD) to MRSA IleRS | Potency vs. Mupirocin |
| This compound | Isoleucyl-tRNA Synthetase (IleRS) & Metal Chelation | Picomolar range | Low femtomolar range | >100-fold more potent |
| Mupirocin | Isoleucyl-tRNA Synthetase (IleRS) | Nanomolar range | Nanomolar range | Baseline |
Data compiled from references[4],[5], and[8].
| Gene Knockout Experiment Summary | |
| Mutant Strain | Observed Metabolites |
| ΔtmpD (PKS knockout) | Dithiolopyrrolone (DTP) compounds |
| ΔholA (NRPS knockout) | Marinolic Acid |
| ΔtmlU (Amide ligase knockout) | Marinolic Acid |
Data compiled from references[1] and[6].
Visualizing Key Pathways and Workflows
Diagrams generated using Graphviz provide a clear visual representation of the complex processes involved in thiomarinol biosynthesis and its mechanism of action.
The Thiomarinol Biosynthetic Pathway
The biosynthesis of thiomarinol is a convergent process where two separate pathways produce the precursor molecules, which are then joined in a final enzymatic step.
-
Marinolic Acid Synthesis: The trans-AT Polyketide Synthase (PKS) machinery assembles the marinolic acid backbone from acetate and other small carboxylic acid building blocks.
-
Pyrrothine Synthesis: The Nonribosomal Peptide Synthetase (NRPS) system dimerizes two molecules of cysteine to form the bicyclic pyrrothine core of holothin.[1]
-
Hybridization: Contrary to initial hypotheses, the final amide bond formation is a two-step process. First, the enzyme TmlU, a CoA ligase, activates the marinolic acid as a thioester. Subsequently, the acetyltransferase HolE catalyzes the transfer of the activated marinolic acid to the pyrrothine amine, completing the synthesis of thiomarinol.[3][9]
References
- 1. Biosynthesis of this compound and related metabolites of Pseudoalteromonas sp. SANK 73390 - Chemical Science (RSC Publishing) DOI:10.1039/C3SC52281D [pubs.rsc.org]
- 2. Thiomarinol, a new hybrid antimicrobial antibiotic produced by a marine bacterium. Fermentation, isolation, structure, and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzymatic Basis of ‘Hybridity’ in Thiomarinol Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Isoleucyl-tRNA Synthetase by the Hybrid Antibiotic Thiomarinol – Department of Chemistry [chem.unc.edu]
- 5. Inhibition of Isoleucyl-tRNA Synthetase by the Hybrid Antibiotic Thiomarinol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dithiolopyrrolones: Biosynthesis, Synthesis, and Activity of a Unique Class of Disulfide-Containing Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Natural Plasmid Uniquely Encodes Two Biosynthetic Pathways Creating a Potent Anti-MRSA Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Scholarly Article or Book Chapter | Enzymatic basis of "hybridity" in thiomarinol biosynthesis | ID: pr76fc77w | Carolina Digital Repository [cdr.lib.unc.edu]
Thiomarinol A: An In-Depth Technical Guide to its Antimicrobial Spectrum Against Gram-Negative Bacteria
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Thiomarinol A, a hybrid natural product antibiotic, demonstrates a noteworthy spectrum of activity against a range of Gram-negative bacteria. This technical guide provides a comprehensive overview of its antimicrobial efficacy, focusing on quantitative data, detailed experimental methodologies for susceptibility testing, and an exploration of its unique mechanism of action. By combining the structural features of mupirocin and the dithiolopyrrolone antibiotic holothin, this compound effectively overcomes the intrinsic resistance mechanisms that render many antibiotics ineffective against Gram-negative pathogens. This document serves as a critical resource for researchers and professionals involved in the discovery and development of novel antimicrobial agents.
Antimicrobial Spectrum of this compound against Gram-Negative Bacteria
This compound exhibits a broader spectrum of activity than its constituent components, mupirocin and holomycin, alone. Its efficacy against Gram-negative bacteria is attributed to its unique hybrid structure, which facilitates its accumulation within these typically less permeable cells.
Quantitative Antimicrobial Activity
The antimicrobial activity of this compound against various Gram-negative bacteria has been determined using standardized microdilution methods. The Minimum Inhibitory Concentration (MIC) is a key quantitative measure of the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.
The following table summarizes the available MIC values for this compound against a panel of clinically relevant Gram-negative bacteria.
| Gram-Negative Bacterium | Strain | Minimum Inhibitory Concentration (MIC) | Reference |
| Escherichia coli | BW25113 | 4 µM | [1] |
| Klebsiella pneumoniae | Clinical Isolates | 6.2–12.5 µM | [1] |
| Pseudomonas aeruginosa | - | Active (Specific MIC not reported) | [2] |
| Enterobacter spp. | - | Active (Specific MIC not reported) | [2] |
| Acinetobacter baumannii | Clinical Isolates | Largely inactive | [1] |
Experimental Protocols
The determination of the antimicrobial susceptibility of this compound is conducted using standardized laboratory procedures. The following is a detailed methodology for the broth microdilution assay, based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Minimum Inhibitory Concentration (MIC) Assay
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution series.
Materials:
-
This compound stock solution of known concentration
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum suspension standardized to 0.5 McFarland turbidity
-
Sterile diluents (e.g., saline or broth)
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
-
Spectrophotometer or McFarland turbidity standards
Procedure:
-
Preparation of Antimicrobial Dilutions:
-
A serial two-fold dilution of this compound is prepared in CAMHB directly in the 96-well microtiter plates.
-
The final volume in each well is typically 100 µL.
-
The concentration range should be sufficient to span the expected MIC value.
-
A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) are included on each plate.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Within 15 minutes of preparation, dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate after inoculation.
-
-
Inoculation of Microtiter Plates:
-
Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate, including the growth control well.
-
The final volume in each well will be 200 µL.
-
-
Incubation:
-
Incubate the inoculated plates in ambient air at 35°C ± 2°C for 16-20 hours.
-
-
Interpretation of Results:
-
Following incubation, visually inspect the microtiter plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
-
Mechanism of Action and Overcoming Gram-Negative Resistance
The efficacy of this compound against Gram-negative bacteria is a direct result of its hybrid nature, which confers a dual mechanism of action and the ability to bypass intrinsic resistance mechanisms.[1]
Overcoming Intrinsic Resistance
Gram-negative bacteria possess a formidable outer membrane that acts as a permeability barrier, and a network of efflux pumps that actively expel foreign compounds, rendering many antibiotics ineffective.[1] The dithiolopyrrolone moiety of this compound is crucial for overcoming these defenses. It is believed to enhance the molecule's ability to penetrate the outer membrane and accumulate to effective concentrations within the bacterial cell, thus bypassing the primary defense lines of Gram-negative bacteria.[1]
Caption: Overcoming Gram-Negative Intrinsic Resistance Mechanisms.
Dual Mode of Action
Once inside the cytoplasm, this compound exerts its antimicrobial effect through a dual mechanism of action inherited from its parent molecules.
-
Inhibition of Isoleucyl-tRNA Synthetase (IleRS): The mupirocin-like component of this compound targets and inhibits IleRS, an essential enzyme responsible for charging tRNA with the amino acid isoleucine.[2] This inhibition halts protein synthesis, leading to bacterial growth arrest and cell death.
-
Metal Chelation: The dithiolopyrrolone moiety, after intracellular reduction, acts as a potent metal chelator. By sequestering essential metal ions, it disrupts the function of numerous metalloenzymes that are vital for bacterial metabolism and survival.[1]
Caption: Dual Mechanism of Action of this compound.
Conclusion
This compound represents a promising scaffold for the development of new antibiotics targeting Gram-negative bacteria. Its ability to overcome intrinsic resistance mechanisms, coupled with a dual mode of action, makes it a compelling candidate for further investigation. This technical guide provides foundational data and methodologies to support ongoing research and development efforts in the critical area of antimicrobial resistance. The presented information underscores the potential of hybrid antibiotics as a strategy to combat challenging Gram-negative infections.
References
Natural Products: A Wellspring for Hybrid Antibiotics Like Thiomarinol A
A Technical Guide for Researchers in Drug Development
The escalating crisis of antibiotic resistance necessitates innovative strategies for the discovery and development of novel antimicrobial agents. One promising avenue lies in the exploration of natural products, which have historically been a rich source of antibiotics. This technical guide delves into the concept of hybrid antibiotics derived from natural sources, with a specific focus on Thiomarinol A, a potent marine-derived antibiotic. This document provides an in-depth analysis of its structure, mechanism of action, and biosynthetic origins, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to serve as a comprehensive resource for researchers, scientists, and drug development professionals.
The Hybrid Antibiotic Concept: Nature's Strategy for Enhanced Potency
Hybrid antibiotics are molecules that combine two or more distinct pharmacophores, often from different natural product classes, into a single chemical entity. This molecular fusion can lead to synergistic effects, resulting in enhanced antimicrobial activity, a broader spectrum of action, and the ability to overcome existing resistance mechanisms. Nature has evolved these complex molecules to provide a competitive advantage to the producing organisms.
This compound, isolated from the marine bacterium Alteromonas rava sp. nov. SANK 73390, is a prime example of a natural hybrid antibiotic.[1] Its structure is a conjugate of two independently active moieties: a pseudomonic acid analog (marinolic acid) and a dithiolopyrrolone (holothin).[1][2] This unique combination results in an antibiotic with significantly greater potency than its individual components, particularly against drug-resistant pathogens like methicillin-resistant Staphylococcus aureus (MRSA).[3]
This compound: A Case Study in Hybrid Vigor
Structure and Dual-Target Mechanism of Action
This compound's remarkable efficacy stems from its dual mechanism of action, a direct consequence of its hybrid structure.
-
Pseudomonic Acid Moiety: This portion of the molecule is structurally similar to mupirocin, a clinically used topical antibiotic.[2] Like mupirocin, it targets and inhibits bacterial isoleucyl-tRNA synthetase (IleRS), an essential enzyme for protein synthesis.[2][4] By blocking the attachment of isoleucine to its corresponding tRNA, protein production is halted, leading to bacterial growth inhibition.
-
Dithiolopyrrolone Moiety (Holothin): The holothin component contributes a second mode of action. Dithiolopyrrolones are known to chelate metal ions, which are crucial for various cellular processes in bacteria.[2] This disruption of metal homeostasis adds to the antibiotic's overall effect. Furthermore, this moiety appears to play a key role in overcoming the intrinsic resistance of Gram-negative bacteria by facilitating the accumulation of the antibiotic within the cell.[2][5]
The synergistic interplay of these two mechanisms makes this compound exceptionally potent and less prone to the development of resistance compared to single-target antibiotics.
Quantitative Antimicrobial Activity
The enhanced potency of this compound is evident from its Minimum Inhibitory Concentration (MIC) values against a range of bacteria, including clinically relevant resistant strains.
| Compound | S. aureus (Mupirocin-Susceptible) | S. aureus (Low-Level Mupirocin-Resistant) | S. aureus (High-Level Mupirocin-Resistant) | E. coli |
| This compound | 0.002 µM[4] | 0.08 µM[4] | 0.5 µM[4] | 4 µM[6] |
| Mupirocin | 0.25 - 0.52 µM[4] | 100 µM[4] | >8000 µM[4] | 510 µM[6] |
| Holomycin | 2.5 µM[4] | - | - | 32 µM[6] |
Note: MIC values can vary slightly between studies due to different testing conditions and bacterial strains.
Biosynthesis: Nature's Assembly Line for a Hybrid Antibiotic
The biosynthesis of this compound is a fascinating example of convergent pathway evolution, where two separate biosynthetic pathways are linked to create a novel, more potent molecule. The thiomarinol (tml) gene cluster contains genes with high homology to both the mupirocin (mup) and dithiolopyrrolone biosynthesis pathways.
The process can be summarized as follows:
-
Marinolic Acid Synthesis: A polyketide synthase (PKS) and fatty acid synthase (FAS) machinery assemble the marinolic acid backbone.
-
Holothin Synthesis: A non-ribosomal peptide synthetase (NRPS) pathway synthesizes the dithiolopyrrolone core from two molecules of cysteine.
-
Hybridization: The key step involves the enzymatic coupling of marinolic acid and holothin. This is catalyzed by the sequential action of two enzymes: TmlU, a CoA ligase that activates marinolic acid as a thioester, and HolE, an acetyltransferase that catalyzes the final amidation to form this compound.[3]
Experimental Protocols
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.
Materials:
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO)
Procedure:
-
Prepare serial two-fold dilutions of the test compound in CAMHB in the wells of a 96-well plate. The final volume in each well should be 100 µL.
-
Prepare a bacterial suspension in CAMHB and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized bacterial suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well after adding the inoculum.
-
Inoculate each well (except for a sterility control well) with 100 µL of the diluted bacterial suspension.
-
Include a growth control well containing only the bacterial inoculum in CAMHB without any test compound.
-
Incubate the plates at 35-37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the test compound that completely inhibits visible growth of the bacteria.
Synthesis of this compound Analogs
The synthesis of analogs is crucial for structure-activity relationship (SAR) studies to optimize the antibiotic's properties. A general approach for creating amide analogs of the pseudomonic acid scaffold is outlined below.
General Procedure:
-
Mixed Anhydride Formation: The carboxylic acid of the pseudomonic acid derivative is converted to a mixed anhydride. This is typically achieved by reacting the acid with isobutyl chloroformate in the presence of a base like N-methylmorpholine (NMO) in an appropriate solvent (e.g., dichloromethane) at a low temperature (e.g., 0°C).[6]
-
Amidation: The desired amine is then added to the reaction mixture containing the mixed anhydride. The reaction is typically stirred at room temperature until completion.[6]
-
Deprotection (if necessary): If protecting groups are present on the pseudomonic acid scaffold, they are removed in the final step. For example, an acid-labile protecting group can be removed by treatment with an acid such as 80% acetic acid in water.[6]
-
Purification: The final product is purified using standard techniques such as column chromatography or high-performance liquid chromatography (HPLC).
Overcoming Bacterial Resistance with Hybrid Antibiotics
Gram-negative bacteria possess an outer membrane and efflux pumps that act as formidable barriers to many antibiotics.[5] Mupirocin, for instance, is largely ineffective against these bacteria due to poor penetration and active efflux.[2] this compound, however, demonstrates that the hybrid approach can overcome these resistance mechanisms. The dithiolopyrrolone moiety enhances the accumulation of the antibiotic within Gram-negative bacteria, allowing the pseudomonic acid portion to reach its target, IleRS.[2][5]
Future Directions and Conclusion
Natural products like this compound serve as powerful blueprints for the design of next-generation antibiotics. The study of such hybrid molecules offers valuable insights into overcoming antimicrobial resistance. Future research in this area should focus on:
-
Analog Synthesis and SAR Studies: Systematic modification of the this compound scaffold to improve its pharmacokinetic properties, reduce potential toxicity, and further enhance its activity against a broader range of pathogens.
-
Biosynthetic Engineering: Utilizing the knowledge of the thiomarinol biosynthetic pathway to create novel hybrid antibiotics through genetic engineering of the producing organism.
-
Exploring Other Natural Hybrids: Investigating other natural products with hybrid structures to identify new pharmacophores and mechanisms of action.
References
- 1. Screening for Mupirocin Resistance in Staphylococcus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Synthesis and preliminary antibacterial evaluation of simplified thiomarinol analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Isoleucyl-tRNA Synthetase by the Hybrid Antibiotic Thiomarinol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and preliminary antibacterial evaluation of simplified thiomarinol analogs. | Sigma-Aldrich [sigmaaldrich.com]
- 6. The Hybrid Antibiotic this compound Overcomes Intrinsic Resistance in Escherichia coli Using a Privileged Dithiolopyrrolone Moiety - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Thiomarinol A: Structure, Function, and Experimental Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Thiomarinol A is a potent, broad-spectrum hybrid antibiotic naturally produced by marine bacteria of the genus Pseudoalteromonas.[1][2] Its unique chemical architecture, combining two distinct antimicrobial pharmacophores, results in synergistic activity that overcomes resistance mechanisms limiting the efficacy of its constituent parts.[3][4] This document provides a comprehensive technical overview of this compound, detailing its chemical structure, functional moieties, mechanism of action, and relevant experimental protocols for its study.
Chemical Structure and Functional Moieties
This compound is a complex natural product with the molecular formula C₃₀H₄₄N₂O₉S₂ and a molecular weight of 640.81 g/mol .[5][6] Its structure is a hybrid, formed by an amide linkage between two antibiotically active molecules: a marinolic acid moiety, which is an analogue of pseudomonic acid, and a holothin moiety, belonging to the dithiolopyrrolone (DTP) class of antibiotics.[1][4][7]
-
Marinolic Acid Moiety: This portion of the molecule is structurally similar to mupirocin, a clinically used antibiotic.[8] Key features include a 2,3,4,5-tetrasubstituted tetrahydropyran ring and an 8-hydroxyoctanoic acid side-chain.[5][9] This moiety is responsible for the specific inhibition of isoleucyl-tRNA synthetase (IleRS).[3][4]
-
Holothin (Dithiolopyrrolone) Moiety: This heterocyclic system is characterized by a unique bicyclic scaffold containing a disulfide bond.[10] The DTP core is believed to contribute to the broad-spectrum activity of this compound, particularly against Gram-negative bacteria, by disrupting metal homeostasis through metal chelation.[3][7]
-
Amide Linkage: A stable amide bond covalently joins the carboxylic acid of the 8-hydroxyoctanoic acid side-chain of the marinolic acid portion to the amine group of the holothin moiety.[4] This linkage is crucial for the hybrid's potent and expanded activity.
Caption: Figure 1: Hybrid Structure of this compound
Biological Activity and Quantitative Data
This compound exhibits potent antimicrobial activity against a broad range of bacteria, including clinically significant methicillin-resistant Staphylococcus aureus (MRSA) and various Gram-negative species, against which mupirocin is ineffective.[1][3] The hybrid nature of the molecule leads to a synergistic effect, resulting in significantly lower minimum inhibitory concentrations (MICs) compared to its parent compounds.[3] For instance, this compound is over 100-fold more potent than mupirocin against mupirocin-sensitive MRSA.[3][7]
| Compound | Organism | MIC (μM) | Ki (MRSA IleRS) | Reference |
| This compound | S. aureus COL | 0.006 | Picomolar | [3][11] |
| This compound | E. coli | 4 | N/A | [11] |
| Mupirocin | S. aureus COL | 0.5 | N/A | [3] |
| Mupirocin | E. coli | 510 | N/A | [11] |
| Holomycin | E. coli | 32 | N/A | [11] |
Mechanism of Action
This compound employs a dual mode of action, targeting two distinct and essential bacterial processes simultaneously. This multi-target strategy is believed to reduce the likelihood of resistance development.[3][7]
-
Inhibition of Protein Synthesis: The marinolic acid component of this compound is a potent inhibitor of isoleucyl-tRNA synthetase (IleRS), an essential enzyme responsible for charging tRNA with isoleucine during protein synthesis.[3][4] this compound binds to MRSA IleRS with low femtomolar affinity, which is approximately 1600 times tighter than mupirocin.[7]
-
Disruption of Metal Homeostasis: The dithiolopyrrolone moiety can chelate essential metal ions, such as zinc, thereby disrupting metal-dependent cellular processes.[3] This mechanism is particularly important for its activity against Gram-negative bacteria and may help overcome high-level mupirocin resistance in MRSA.[3][11] The dithiolopyrrolone moiety also appears to be a privileged structure that enhances the accumulation of the molecule within Gram-negative bacteria like E. coli.[11][12][13]
Caption: Figure 2: Dual Mechanism of Action of this compound
Experimental Protocols
Isolation and Purification of this compound
This protocol is based on methods described for the extraction of thiomarinols from Pseudoalteromonas luteoviolacea 2ta16.[11]
-
Fermentation: Culture P. luteoviolacea 2ta16 in a suitable marine broth medium at an appropriate temperature (e.g., 25-30°C) with shaking for a period determined to maximize production (typically several days).
-
Extraction: Centrifuge the culture to separate the supernatant and cell pellet. Extract the supernatant with an equal volume of an organic solvent such as ethyl acetate. The cell pellet can also be extracted separately with a polar organic solvent like acetone or methanol.
-
Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to yield a crude extract.
-
Purification:
-
Subject the crude extract to column chromatography (e.g., silica gel) with a step-gradient of solvents (e.g., hexane/ethyl acetate or dichloromethane/methanol) to fractionate the components.
-
Analyze fractions by thin-layer chromatography (TLC) or LC-MS to identify those containing this compound.
-
Pool the relevant fractions and subject them to further purification using reversed-phase high-performance liquid chromatography (HPLC) on a C18 column.[11] Use a gradient of water and acetonitrile (both often containing a small amount of formic acid or TFA) as the mobile phase.
-
-
Verification: Confirm the identity and purity of the isolated this compound using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol follows the general guidelines of the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC).[11][14]
-
Preparation of Antibiotic Stock: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Preparation of Microtiter Plate:
-
Dispense cation-adjusted Mueller-Hinton Broth (MHB) into the wells of a 96-well microtiter plate.
-
Perform a two-fold serial dilution of the this compound stock solution across the wells of the plate to create a range of concentrations.
-
Include a positive control well (broth + bacteria, no antibiotic) and a negative control well (broth only).
-
-
Inoculum Preparation:
-
Culture the bacterial strain to be tested overnight on an appropriate agar plate.
-
Select several colonies and suspend them in sterile saline or MHB to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
-
Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation: Inoculate each well (except the negative control) with the prepared bacterial suspension. Incubate the plate at 37°C for 18-24 hours.[11][15]
-
Reading the MIC: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.[14] This can be determined by visual inspection.
Caption: Figure 3: Workflow for MIC Determination
Synthesis of Thiomarinol Analogues
The synthesis of analogues can be achieved through semi-synthetic methods, modifying the parent structure. A key reaction is the formation of the amide bond.[11]
-
Activation of Carboxylic Acid: Convert the carboxylic acid of the marinolic acid moiety (or a protected version) into a more reactive species. A common method is the formation of a mixed anhydride using isobutyl chloroformate in the presence of a non-nucleophilic base like N-methylmorpholine (NMO).[11]
-
Amidation: Add the desired amine (e.g., holothin or an alternative amine-containing molecule) to the activated carboxylic acid. The amine will act as a nucleophile, displacing the mixed anhydride to form the target amide bond.
-
Deprotection: If protecting groups were used on the marinolic acid scaffold during the coupling reaction, remove them using appropriate conditions (e.g., 80% acetic acid in water for certain protecting groups) to yield the final analogue.[11]
-
Purification: Purify the final product using chromatographic techniques such as HPLC.
This modular approach allows for the creation of a library of this compound analogues to perform structure-activity relationship (SAR) studies, investigating how changes to the holothin moiety affect accumulation and activity in different bacterial species.[11][12]
References
- 1. Thiomarinol, a new hybrid antimicrobial antibiotic produced by a marine bacterium. Fermentation, isolation, structure, and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of Isoleucyl-tRNA Synthetase by the Hybrid Antibiotic Thiomarinol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzymatic Basis of ‘Hybridity’ in Thiomarinol Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound|lookchem [lookchem.com]
- 6. This compound | C30H44N2O9S2 | CID 9917420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Inhibition of Isoleucyl-tRNA Synthetase by the Hybrid Antibiotic Thiomarinol – Department of Chemistry [chem.unc.edu]
- 8. researchgate.net [researchgate.net]
- 9. Biosynthesis of this compound and related metabolites of Pseudoalteromonas sp. SANK 73390 - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. The Hybrid Antibiotic this compound Overcomes Intrinsic Resistance in Escherichia coli Using a Privileged Dithiolopyrrolone Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. The Hybrid Antibiotic this compound Overcomes Intrinsic Resistance in Escherichia coli Using a Privileged Dithiolopyrrolone Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. apec.org [apec.org]
- 15. emedicine.medscape.com [emedicine.medscape.com]
The Anti-inflammatory Potential of Dithiolopyrrolone Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dithiolopyrrolone (DTP) compounds, a class of natural products characterized by a unique disulfide-bridged bicyclic core, have long been recognized for their broad-spectrum antimicrobial activities. Emerging evidence now strongly indicates their significant anti-inflammatory potential, positioning them as promising candidates for the development of novel therapeutics targeting inflammatory disorders. This technical guide provides an in-depth overview of the anti-inflammatory properties of DTPs, focusing on their mechanisms of action, quantitative efficacy, and the experimental methodologies used for their evaluation. Key molecular targets include the NLRP3 inflammasome and the NF-κB signaling pathway, through which DTPs modulate the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and various cytokines. This document serves as a comprehensive resource for researchers and drug development professionals interested in the therapeutic exploitation of dithiolopyrrolone compounds.
Introduction
Inflammation is a fundamental biological process that, when dysregulated, contributes to the pathogenesis of a wide range of diseases, including autoimmune disorders, neurodegenerative diseases, and cancer. The dithiolopyrrolone family of natural products, which includes well-known members such as thiolutin and holomycin, has garnered significant attention for its diverse biological activities.[1][2][3][4][5] While their antibiotic properties have been extensively studied, the anti-inflammatory effects of DTPs are a rapidly evolving area of research.[6][7][8] This guide synthesizes the current understanding of the anti-inflammatory potential of these compounds, with a focus on their molecular mechanisms and quantifiable effects.
Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of dithiolopyrrolone compounds are multifaceted, primarily involving the modulation of key signaling pathways and the inhibition of pro-inflammatory enzyme activity.
Inhibition of the NLRP3 Inflammasome
A primary mechanism by which certain dithiolopyrrolones, notably thiolutin, exert their anti-inflammatory effects is through the inhibition of the NOD-like receptor protein 3 (NLRP3) inflammasome.[6][7][8] The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune response by activating caspase-1, which in turn processes pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, pro-inflammatory forms.[1][7] Thiolutin has been shown to inhibit the activation and assembly of the NLRP3 inflammasome, thereby reducing the secretion of IL-1β and IL-18.[7] This inhibitory action is thought to be mediated by thiolutin's ability to chelate intracellular zinc, which is involved in the deubiquitination of NLRP3 by the BRCC3-containing isopeptidase complex, a critical step in its activation.[6]
dot
Caption: Inhibition of the NLRP3 Inflammasome by Thiolutin.
Modulation of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[9] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[10] Upon stimulation by inflammatory signals (e.g., lipopolysaccharide - LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation.[10] This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus and initiate the transcription of target genes. Dithiolopyrrolone compounds have been shown to inhibit the degradation of IκBα, thereby preventing the nuclear translocation of NF-κB and suppressing the expression of its downstream targets.[11]
dot
Caption: Dithiolopyrrolone Inhibition of the NF-κB Pathway.
Inhibition of iNOS and COX-2
Inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are key enzymes in the inflammatory cascade, responsible for the production of nitric oxide (NO) and prostaglandins, respectively. Overproduction of these mediators contributes to the signs of inflammation. The expression of both iNOS and COX-2 is transcriptionally regulated by NF-κB. By inhibiting the NF-κB pathway, dithiolopyrrolones can downregulate the expression of iNOS and COX-2, leading to a reduction in NO and prostaglandin synthesis.[11]
Modulation of MAPK and JAK-STAT Signaling Pathways
The mitogen-activated protein kinase (MAPK) signaling pathways (including ERK, JNK, and p38) are also crucial in regulating the inflammatory response. Some studies on compounds with similar mechanisms of action suggest that dithiolopyrrolones may also exert their anti-inflammatory effects by modulating MAPK signaling.[11] However, direct evidence for dithiolopyrrolone-mediated inhibition of MAPK pathways is still emerging.
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is another critical signaling cascade for a wide array of cytokines and growth factors involved in inflammation and immunity.[12][13] To date, there is limited direct evidence in the scientific literature linking dithiolopyrrolone compounds to the modulation of the JAK-STAT pathway. Further research is warranted to explore this potential mechanism of action.
Quantitative Data on Anti-inflammatory Activity
The following table summarizes the available quantitative data on the anti-inflammatory activity of dithiolopyrrolone and related compounds. It is important to note that comprehensive quantitative data for a broad range of dithiolopyrrolones is still an area of active research.
| Compound | Assay | Cell Line/Model | Target | IC50 / Effect | Reference |
| Thienodolin | Nitric Oxide Production | RAW 264.7 cells | iNOS | 17.2 ± 1.2 µM | [11][14] |
| Thiolutin | Psoriasis-like skin inflammation | Imiquimod-induced mouse model | NLRP3 Inflammasome | Significant reduction in skin lesions and spleen index at 1, 2.5, and 5 mg/kg/day | [6] |
| Thiolutin | Ischemic Stroke Model (in vitro) | Murine neuronal cells (OGD) | NLRP3 Inflammasome | Reduction in inflammatory factors at 25 nM and 50 nM | [8] |
| Thiolutin | Ischemic Stroke Model (in vivo) | Mouse MCAO model | NLRP3 Inflammasome | Reduced cerebral infarct volume | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the anti-inflammatory potential of dithiolopyrrolone compounds.
In Vitro Assays
-
RAW 264.7 Murine Macrophages: These cells are a standard model for studying inflammation. They are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.
-
THP-1 Human Monocytes: These cells can be differentiated into macrophage-like cells using phorbol 12-myristate 13-acetate (PMA). They are cultured in RPMI-1640 medium with similar supplements to RAW 264.7 cells.
dot
Caption: Workflow for the Nitric Oxide Production Assay.
-
Cell Seeding: Seed RAW 264.7 cells (1.5 x 10^5 cells/well) in a 96-well plate and incubate for 24 hours.[6][15]
-
Pre-treatment: Pre-treat the cells with various concentrations of the dithiolopyrrolone compound for 1-2 hours.[6]
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce iNOS expression and NO production.[15]
-
Supernatant Collection: After incubation, collect 100 µL of the cell culture supernatant.
-
Griess Reaction: Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to the supernatant.[15]
-
Incubation and Measurement: Incubate at room temperature for 10-15 minutes and measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration from a standard curve prepared with sodium nitrite.
-
Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-6, IL-1β) overnight at 4°C.[3][16][17]
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Add cell culture supernatants (collected from dithiolopyrrolone-treated and LPS-stimulated cells) and standards to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours at room temperature.
-
Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.
-
Substrate Addition: Wash the plate and add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution.
-
Reaction Termination and Measurement: Stop the reaction with a stop solution (e.g., 2N H2SO4) and measure the absorbance at 450 nm.
-
Quantification: Calculate the cytokine concentration from the standard curve.
dot
Caption: General Workflow for Western Blot Analysis.
-
Cell Treatment and Lysis: Treat cells with dithiolopyrrolone compounds and/or LPS for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[18][19]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-p65, p65, IκBα, β-actin) overnight at 4°C.[18]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[19]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
RNA Extraction: Treat cells as described for Western blotting, then extract total RNA using a TRIzol-based method or a commercial kit.[4][5][20][21][22]
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.[21]
-
qPCR: Perform quantitative real-time PCR using SYBR Green or TaqMan probes with primers specific for iNOS, COX-2, and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.[4][20]
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.[4]
In Vivo Models
This is a widely used model of acute inflammation.
-
Animal Acclimatization: Acclimatize mice or rats for at least one week before the experiment.
-
Compound Administration: Administer the dithiolopyrrolone compound (or vehicle control) orally or intraperitoneally.
-
Induction of Edema: After a set time (e.g., 1 hour), inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw.[1][7][23][24][25]
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[25]
-
Calculation of Inhibition: Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.
Conclusion and Future Directions
Dithiolopyrrolone compounds represent a promising class of natural products with significant anti-inflammatory potential. Their ability to target key inflammatory pathways, particularly the NLRP3 inflammasome and NF-κB signaling, underscores their therapeutic potential for a variety of inflammatory conditions. While current research has laid a strong foundation, further studies are needed to:
-
Expand the quantitative dataset: Determine the IC50 values for a wider range of dithiolopyrrolone derivatives against a broader panel of inflammatory mediators.
-
Elucidate further mechanisms: Investigate the potential role of dithiolopyrrolones in modulating other inflammatory pathways, such as the MAPK and JAK-STAT pathways.
-
Conduct more extensive in vivo studies: Evaluate the efficacy and safety of promising dithiolopyrrolone compounds in various preclinical models of inflammatory diseases.
-
Optimize for drug development: Synthesize and evaluate novel dithiolopyrrolone analogs with improved potency, selectivity, and pharmacokinetic properties.
References
- 1. inotiv.com [inotiv.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of iNOS mRNA with reverse transcription polymerase chain reaction directly from cell lysates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
- 7. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 8. Enzyme linked immunosorbent assay (ELISA) for quantification of cytolines (TNFα, IL-6 and IL-10) [bio-protocol.org]
- 9. Inhibition of nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells by synthetic flavones: structure-activity relationship and action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Suppression of Nitric Oxide Synthase by Thienodolin in Lipopolysaccharide-stimulated RAW 264.7 Murine Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The JAK-STAT pathway: impact on human disease and therapeutic intervention. | Semantic Scholar [semanticscholar.org]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 19. Western Blot Protocol | Proteintech Group [ptglab.com]
- 20. Effects of rotenone on inducible nitric oxide synthase and cyclooxygenase-2 mRNA levels detected by real-time PCR in a rat bladder ischemia/reperfusion model - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Measurement of eNOS and iNOS mRNA Expression Using Reverse Transcription Polymerase Chain Reaction | Springer Nature Experiments [experiments.springernature.com]
- 22. RNA extraction and quantitative PCR to assay inflammatory gene expression [protocols.io]
- 23. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 24. mdpi.com [mdpi.com]
- 25. phytopharmajournal.com [phytopharmajournal.com]
Methodological & Application
Application Notes and Protocols: Total Synthesis of Thiomarinol A and its Analogues
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the total synthesis of the potent antibiotic Thiomarinol A and its analogues. It includes detailed experimental protocols for key synthetic steps, quantitative data on the biological activity of these compounds, and visualizations of the synthetic strategy and mechanism of action.
Introduction
This compound is a hybrid natural product antibiotic that exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Its unique structure, combining a pseudomonic acid analogue (marinolic acid) with a dithiolopyrrolone moiety (holothin), has made it a compelling target for total synthesis and analogue development. The key challenge in its synthesis lies in the stereocontrolled construction of multiple chiral centers. The first total synthesis of a member of the thiomarinol family was achieved by Gao and Hall with a notable overall yield of 22%.[1] This was accomplished through a key catalytic, enantioselective inverse electron demand Diels-Alder/allylboration sequence.[1]
This compound exerts its potent antibacterial effect through a dual mechanism of action: the inhibition of isoleucyl-tRNA synthetase (IleRS) and metal chelation.[2] This dual-action provides a basis for overcoming resistance mechanisms that affect antibiotics with a single target.
Quantitative Data
The following tables summarize the antibacterial activity of this compound, its natural analogues, and synthetically derived analogues.
Table 1: Minimum Inhibitory Concentrations (MICs) of Natural Thiomarinols (μg/mL)
| Compound | Staphylococcus aureus Smith | Bacillus subtilis PCI 219 | Escherichia coli NIHJ | Pseudomonas aeruginosa IAM 1007 |
| This compound | ≤0.012 | 0.025 | 0.4 | 0.8 |
| Thiomarinol B | ≤0.012 | 0.025 | 0.4 | 0.8 |
| Thiomarinol C | 0.025 | 0.05 | 0.8 | 1.6 |
| Thiomarinol D | 0.05 | 0.1 | 1.6 | 3.1 |
| Thiomarinol E | 0.1 | 0.2 | 3.1 | 6.2 |
| Thiomarinol F | 0.025 | 0.05 | 0.8 | 1.6 |
| Thiomarinol G | 0.025 | 0.05 | 0.8 | 1.6 |
Table 2: Minimum Inhibitory Concentrations (MICs) of Synthetic Thiomarinol Analogues (μg/mL)
| Analogue | Bacillus subtilis | Staphylococcus aureus | Escherichia coli |
| Analogue 1 (Ester) | 16 | 32 | >128 |
| Analogue 2 (Amide) | 64 | 128 | >128 |
| Thiomarinol H | 32 | 64 | >128 |
Experimental Protocols
Total Synthesis of a Thiomarinol Analogue
The following is a representative protocol for the key steps in the synthesis of a simplified Thiomarinol analogue, based on the work of Gao and Hall. While the step-by-step yields for the total synthesis of this compound itself are not publicly available, this protocol details the crucial inverse electron demand Diels-Alder/allylboration sequence.
Key Reaction: Catalytic Enantioselective Inverse Electron Demand Diels-Alder/Allylboration
This three-component reaction brings together a diene, a dienophile, and an allylborane to construct the core of the Thiomarinol structure with high stereocontrol.
-
Materials:
-
3-Boronoacrolein pinacolate (diene)
-
Enol ether (dienophile)
-
Allylborane reagent
-
Chiral catalyst (e.g., a Jacobsen-type catalyst)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the chiral catalyst (e.g., 10 mol%).
-
Add the anhydrous solvent, followed by the 3-boronoacrolein pinacolate.
-
Cool the reaction mixture to the desired temperature (e.g., -78 °C).
-
Slowly add the enol ether to the reaction mixture.
-
After stirring for a designated time, add the allylborane reagent dropwise.
-
Allow the reaction to proceed for several hours, monitoring by TLC.
-
Upon completion, quench the reaction with an appropriate quenching agent (e.g., saturated ammonium chloride solution).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired dihydropyran intermediate.
-
Final Coupling Step: Esterification with Holothin
The final step in the synthesis involves the coupling of the pseudomonic acid-like core with the holothin moiety.
-
Materials:
-
Dihydropyran intermediate with a carboxylic acid functionality
-
Holothin
-
Coupling agent (e.g., DCC, EDC)
-
Coupling catalyst (e.g., DMAP)
-
Anhydrous solvent (e.g., dichloromethane)
-
Inert atmosphere
-
-
Procedure:
-
To a flame-dried flask under an inert atmosphere, dissolve the dihydropyran intermediate and holothin in the anhydrous solvent.
-
Add the coupling catalyst (e.g., DMAP, 0.1 eq).
-
Cool the reaction mixture to 0 °C.
-
Add the coupling agent (e.g., DCC, 1.1 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture to remove any precipitated urea byproduct.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the final Thiomarinol analogue.
-
Isoleucyl-tRNA Synthetase (IleRS) Inhibition Assay
This protocol is adapted from methods used to assess the inhibition of IleRS by mupirocin and can be applied to this compound and its analogues.
-
Principle: The assay measures the aminoacylation of tRNAIle with radiolabeled isoleucine in the presence of the inhibitor. The amount of radiolabeled isoleucyl-tRNAIle formed is quantified to determine the inhibitory activity.
-
Materials:
-
Purified bacterial Isoleucyl-tRNA Synthetase (IleRS)
-
tRNAIle
-
[3H]-Isoleucine
-
ATP
-
MgCl2
-
Tris-HCl buffer (pH 7.5)
-
DTT
-
This compound or analogue (dissolved in a suitable solvent, e.g., DMSO)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation cocktail and counter
-
-
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, ATP, DTT, and tRNAIle.
-
Add varying concentrations of the inhibitor (this compound or analogue) to the reaction mixture. Include a control with no inhibitor.
-
Initiate the reaction by adding the purified IleRS enzyme and [3H]-Isoleucine.
-
Incubate the reaction at 37 °C for a specific time (e.g., 10 minutes).
-
Stop the reaction by adding cold 10% TCA.
-
Precipitate the tRNA on ice for at least 30 minutes.
-
Collect the precipitate by filtering the reaction mixture through glass fiber filters.
-
Wash the filters with cold 5% TCA and then with ethanol to remove unincorporated radiolabeled isoleucine.
-
Dry the filters and place them in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
-
Visualizations
The following diagrams illustrate the total synthesis workflow, the mechanism of action of this compound, and the experimental workflow for its evaluation.
References
Engineering the Potent Anti-MRSA Antibiotic Thiomarinol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Thiomarinol, a hybrid natural product antibiotic, demonstrates potent activity against methicillin-resistant Staphylococcus aureus (MRSA). Its unique structure, combining a pseudomonic acid analogue (marinolic acid) with a dithiolopyrrolone core (holothin), makes it a compelling target for bioengineering to generate novel derivatives with improved therapeutic properties. This document provides detailed application notes and protocols for the key methods employed in engineering thiomarinol antibiotics.
Genetic Engineering of the Thiomarinol Biosynthetic Pathway
Genetic manipulation of the thiomarinol gene cluster in Pseudoalteromonas sp. SANK73390 is a powerful strategy to elucidate biosynthetic pathways and generate novel analogues. Key targets for genetic engineering include the enzymes responsible for the synthesis of the marinolic acid and holothin moieties, as well as the enzyme that links them.
Key Gene Targets for Engineering
The thiomarinol biosynthetic gene cluster resides on a 97 kb plasmid and comprises a polyketide synthase (PKS) system for marinolic acid synthesis and a non-ribosomal peptide synthetase (NRPS) system for holothin synthesis[1]. The key enzymes TmlU and HolE are responsible for the final amide bond formation between the two moieties[1][2][3].
| Gene/Enzyme | Function | Engineering Application | Resulting Products | Reference |
| PKS module | Synthesis of the marinolic acid backbone | Gene knockout (ΔPKS) | Abolishes thiomarinol production; enables mutasynthesis by feeding marinolic acid analogues. | [4][5] |
| NRPS module | Synthesis of the pyrrothine (holothin) core from cysteine | Gene knockout (ΔNRPS) | Abolishes thiomarinol production; enables mutasynthesis with alternative amine substrates. | [4][5] |
| tmlU | CoA ligase; activates marinolic acid as a thioester | Gene knockout (ΔtmlU) | Production of marinolic acid and holothin precursors, but not thiomarinol. | [1][4][6] |
| tmlF | Putative tailoring enzyme | Gene knockout (ΔtmlF) | Production of nine novel thiomarinol derivatives with altered oxidation patterns on the tetrahydropyran core. | [7][8] |
Experimental Protocol: Gene Deletion in Pseudoalteromonas sp. SANK73390
This protocol outlines a general workflow for targeted gene deletion, a common technique used in engineering the thiomarinol pathway.
Workflow for Gene Deletion
Caption: Workflow for gene deletion in Pseudoalteromonas sp.
Materials:
-
Pseudoalteromonas sp. SANK73390 wild-type strain
-
E. coli donor strain (e.g., S17-1)
-
Knockout plasmid vector (e.g., pAKE604)
-
Restriction enzymes, T4 DNA ligase
-
PCR reagents
-
Appropriate antibiotics for selection
-
Marine broth 2216 (for Pseudoalteromonas)
-
LB broth (for E. coli)
Protocol:
-
Construction of the Knockout Plasmid:
-
Amplify ~1 kb regions flanking the target gene from Pseudoalteromonas sp. SANK73390 genomic DNA using PCR.
-
Clone the upstream and downstream flanking regions into the knockout vector on either side of a selectable marker (e.g., an antibiotic resistance cassette).
-
Transform the ligation product into E. coli and select for successful transformants.
-
Verify the plasmid construct by restriction digest and sequencing.
-
-
Biparental Mating (Conjugation):
-
Grow overnight cultures of the E. coli donor strain containing the knockout plasmid and the Pseudoalteromonas sp. SANK73390 recipient strain.
-
Mix equal volumes of the donor and recipient cultures, pellet the cells by centrifugation, and resuspend in a small volume of marine broth.
-
Spot the cell mixture onto a sterile filter placed on a marine agar plate and incubate overnight to allow for conjugation.
-
-
Selection of Mutants:
-
Resuspend the cells from the filter in sterile seawater.
-
Plate serial dilutions onto marine agar plates containing an antibiotic to select against the E. coli donor and the antibiotic corresponding to the resistance marker on the knockout plasmid to select for Pseudoalteromonas exconjugants.
-
Incubate the plates until colonies appear.
-
-
Screening and Verification:
-
Screen individual colonies by PCR using primers that anneal outside the flanking regions used for homologous recombination to identify double-crossover mutants.
-
Confirm the gene deletion by sequencing the PCR product.
-
Analyze the culture supernatant of the confirmed mutant by LC-MS to determine the effect of the gene deletion on the production of thiomarinol and related metabolites.
-
Mutasynthesis and Precursor-Directed Biosynthesis
Mutasynthesis is a powerful technique that involves feeding structural analogues of biosynthetic intermediates to a mutant strain that is blocked in the production of the natural intermediate. This can lead to the production of novel "unnatural" natural products.
Generation of Novel Thiomarinol Analogues via Mutasynthesis
Novel mupirocin-thiomarinol hybrids have been successfully synthesized using mutasynthesis[7][8].
| Mutant Strain | Precursor Fed | Novel Product(s) | Reference |
| Pseudoalteromonas sp. SANK73390 ΔPKS | Marinolic acid | Thiomarinol A (production restored) | [4] |
| Pseudoalteromonas sp. SANK73390 ΔPKS | Pseudomonic acid A (PA-A) | Novel mupirocin/thiomarinol hybrids (4-hydroxylation and/or pyrrothine addition to PA-A) | [8] |
| Pseudoalteromonas sp. SANK73390 ΔNRPS | Alternative amine substrates | Novel acyl pyrrothines | [4][5] |
Experimental Protocol: Mutasynthesis with a ΔPKS Mutant
This protocol describes the feeding of an exogenous precursor to a mutant strain blocked in the PKS pathway.
Workflow for Mutasynthesis
Caption: General workflow for a mutasynthesis experiment.
Materials:
-
Pseudoalteromonas sp. SANK73390 ΔPKS mutant strain
-
Precursor to be fed (e.g., pseudomonic acid A) dissolved in a suitable solvent (e.g., DMSO)
-
Marine broth 2216
-
Amberlite XAD-16 resin
-
Solvents for extraction (e.g., ethyl acetate, methanol)
-
LC-MS instrumentation
Protocol:
-
Inoculum Preparation:
-
Inoculate a starter culture of the ΔPKS mutant in marine broth and grow for 48 hours at 28°C with shaking.
-
-
Production Culture and Feeding:
-
Inoculate a larger production culture with the starter culture.
-
After a period of initial growth (e.g., 24 hours), add the precursor analogue to the culture. The final concentration will need to be optimized but can start in the range of 10-100 µg/mL.
-
-
Fermentation and Extraction:
-
Continue the fermentation for an additional 48-72 hours.
-
Add Amberlite XAD-16 resin to the culture broth and shake for 2 hours to adsorb the metabolites.
-
Filter the resin and wash with water.
-
Elute the metabolites from the resin with methanol.
-
Concentrate the methanol eluate and perform a liquid-liquid extraction with ethyl acetate.
-
Evaporate the ethyl acetate to yield the crude extract.
-
-
Analysis:
-
Dissolve the crude extract in a suitable solvent and analyze by LC-MS to identify novel products by comparing their mass and retention time to control cultures (wild-type and unfed mutant).
-
Purify novel compounds using techniques such as HPLC for structure elucidation by NMR.
-
Enzymatic Engineering and In Vitro Synthesis
The characterization of the enzymes TmlU and HolE opens up possibilities for in vitro chemoenzymatic synthesis of thiomarinol analogues. HolE, in particular, is relatively promiscuous and can accept a range of acyl-CoA substrates, making it a useful tool for generating hybrid molecules[1][2][3].
Chemoenzymatic Synthesis Pathway
The two-step enzymatic reaction catalyzed by TmlU and HolE can be harnessed to create novel hybrids.
Enzymatic Coupling of Thiomarinol Moieties
Caption: Chemoenzymatic synthesis of thiomarinol analogues.
Experimental Protocol: In Vitro Synthesis of Thiomarinol Analogues
This protocol provides a framework for the chemoenzymatic synthesis of thiomarinol analogues using purified TmlU and HolE.
Materials:
-
Purified TmlU and HolE enzymes
-
Marinolic acid or an analogue
-
Holothin or an alternative amine substrate
-
ATP, Coenzyme A (CoA), MgCl₂
-
Reaction buffer (e.g., Tris-HCl)
-
LC-MS for reaction monitoring
Protocol:
-
Expression and Purification of TmlU and HolE:
-
Clone the genes for tmlU and holE into an expression vector (e.g., pET vector with a His-tag).
-
Transform into an E. coli expression strain (e.g., BL21(DE3)).
-
Induce protein expression with IPTG and purify the His-tagged proteins using Ni-NTA affinity chromatography.
-
-
In Vitro Acyl-CoA Synthesis (TmlU reaction):
-
Set up a reaction containing the marinolic acid analogue, ATP, CoA, MgCl₂, and purified TmlU in a reaction buffer.
-
Incubate at an optimal temperature (e.g., 30°C) for a set period.
-
Monitor the formation of the acyl-CoA thioester by LC-MS.
-
-
In Vitro Amide Bond Formation (HolE reaction):
-
To the reaction mixture from the previous step, add the holothin (or alternative amine) and purified HolE.
-
Continue the incubation.
-
Monitor the formation of the final thiomarinol analogue by LC-MS.
-
-
Purification and Characterization:
-
Quench the reaction and extract the product.
-
Purify the novel thiomarinol analogue using HPLC.
-
Confirm the structure using NMR and high-resolution mass spectrometry.
-
These protocols provide a foundation for researchers to explore the engineering of thiomarinol antibiotics. The combination of genetic, mutasynthetic, and enzymatic approaches offers a versatile toolkit for the generation of novel, potentially more potent, antibiotic candidates.
References
- 1. Enzymatic Basis of ‘Hybridity’ in Thiomarinol Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzymatic basis of "hybridity" in thiomarinol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Scholarly Article or Book Chapter | Enzymatic basis of "hybridity" in thiomarinol biosynthesis | ID: pr76fc77w | Carolina Digital Repository [cdr.lib.unc.edu]
- 4. Biosynthesis of this compound and related metabolites of Pseudoalteromonas sp. SANK 73390 - Chemical Science (RSC Publishing) DOI:10.1039/C3SC52281D [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Dithiolopyrrolones: Biosynthesis, Synthesis, and Activity of a Unique Class of Disulfide-Containing Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 8. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
Application Notes and Protocols for Thiomarinol A Antimicrobial Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the antimicrobial susceptibility of various bacterial strains to Thiomarinol A, a potent hybrid antibiotic. The methodologies outlined below are based on established standards for antimicrobial susceptibility testing and can be adapted for research and drug development purposes.
This compound is a natural product that demonstrates broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] It is a hybrid of two antibiotic compounds: marinolic acid (structurally similar to mupirocin) and holothin (a dithiolopyrrolone).[1][4][5] This unique structure contributes to its dual mechanism of action, which involves the potent inhibition of isoleucyl-tRNA synthetase (IleRS) and potential disruption of metal homeostasis through metal chelation.[1][4][5]
Data Presentation: Minimum Inhibitory Concentrations (MICs)
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various bacterial strains as reported in the literature. These values highlight the potent activity of this compound compared to its constituent components and other antibiotics.
| Microorganism | Strain | This compound MIC (µM) | Mupirocin MIC (µM) | Holomycin MIC (µM) | Reference |
| Staphylococcus aureus | COL (Mupirocin-Susceptible MRSA) | 0.002 | 0.25 | 2.5 | [1] |
| Staphylococcus aureus | Clinical Isolates | 0.006 | - | - | [2] |
| Escherichia coli | BW25113 | 4 | 510 | 32 | [2] |
| Klebsiella pneumoniae | Clinical Isolates | 6.2–12.5 | - | - | [2] |
Experimental Protocols
Broth Microdilution Method for MIC Determination
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid medium.[2][6][7][8]
Materials:
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Sterile 96-well microtiter plates (U- or V-bottom)[7]
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium[2]
-
Bacterial culture in logarithmic growth phase
-
Sterile diluent (e.g., saline or broth)
-
Micropipettes and sterile tips
-
Plate reader (optional, for OD measurement)
-
Incubator
Procedure:
-
Preparation of Antibiotic Dilutions:
-
Prepare a 2-fold serial dilution of this compound in the appropriate broth directly in the 96-well plate.[7]
-
The final volume in each well should be 50 µL or 100 µL, containing the desired concentration of the antibiotic.
-
Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).[6]
-
-
Inoculum Preparation:
-
From a fresh agar plate, select 3-5 colonies of the test organism.
-
Suspend the colonies in a sterile diluent.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[2]
-
-
Inoculation:
-
Add the appropriate volume of the diluted bacterial suspension to each well (except the sterility control) to reach the final desired inoculum concentration.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 18-24 hours.[2]
-
-
Reading the Results:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.[8] This can be determined by visual inspection or by measuring the optical density (OD) with a plate reader.
-
Disk Diffusion Method (Kirby-Bauer Test)
The disk diffusion method is a qualitative or semi-quantitative test to determine the susceptibility of bacteria to an antimicrobial agent.[9][10][11][12][13]
Materials:
-
Filter paper disks (6 mm diameter)
-
This compound solution of a known concentration
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial culture in logarithmic growth phase
-
Sterile cotton swabs
-
Sterile forceps or disk dispenser
-
Incubator
-
Ruler or calipers
Procedure:
-
Disk Preparation (if not commercially available):
-
Impregnate sterile filter paper disks with a known amount of this compound solution.
-
Allow the disks to dry completely under aseptic conditions before use.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
-
Inoculation of Agar Plate:
-
Application of Disks:
-
Using sterile forceps or a disk dispenser, place the this compound-impregnated disks onto the surface of the inoculated agar plate.[10]
-
Ensure the disks are in firm contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 18-24 hours.
-
-
Reading the Results:
-
After incubation, measure the diameter of the zone of inhibition (the area around the disk where bacterial growth is absent) in millimeters (mm) using a ruler or calipers.[9]
-
The size of the zone of inhibition is proportional to the susceptibility of the organism to this compound. Interpretive criteria (susceptible, intermediate, resistant) would need to be established through correlation with MIC data.
-
Mandatory Visualizations
Signaling Pathway
Caption: Dual mechanism of action of this compound.
Experimental Workflow
Caption: Workflow for antimicrobial susceptibility testing.
References
- 1. Inhibition of Isoleucyl-tRNA Synthetase by the Hybrid Antibiotic Thiomarinol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Hybrid Antibiotic this compound Overcomes Intrinsic Resistance in Escherichia coli Using a Privileged Dithiolopyrrolone Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiomarinol, a new hybrid antimicrobial antibiotic produced by a marine bacterium. Fermentation, isolation, structure, and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Isoleucyl-tRNA Synthetase by the Hybrid Antibiotic Thiomarinol – Department of Chemistry [chem.unc.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. goldbio.com [goldbio.com]
- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 9. asm.org [asm.org]
- 10. hardydiagnostics.com [hardydiagnostics.com]
- 11. microbenotes.com [microbenotes.com]
- 12. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 13. Disk diffusion test - Wikipedia [en.wikipedia.org]
Application Notes: Utilizing Thiomarinol A for the Study of Isoleucyl-tRNA Synthetase
Introduction
Thiomarinol A is a potent natural hybrid antibiotic isolated from the marine bacterium Pseudoalteromonas sp.[1] It is composed of two distinct antibiotic moieties: a dithiolopyrrolone (holothin) and marinolic acid, an analog of mupirocin.[2][3][4] This unique structure confers a dual mode of action, primarily targeting isoleucyl-tRNA synthetase (IleRS), an essential enzyme in bacterial protein synthesis, and also exhibiting metal-chelating properties.[2][3][4] this compound has demonstrated significantly greater potency against various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), compared to its parent compounds and is effective against mupirocin-resistant strains.[2][3][4][5][6] These characteristics make this compound a valuable research tool for studying IleRS enzymology, for investigating novel antibiotic mechanisms, and as a lead compound in drug development.
Mechanism of Action
Isoleucyl-tRNA synthetase is a crucial enzyme that catalyzes the esterification of isoleucine to its cognate tRNA, a critical step in protein translation.[7] Mupirocin, a well-characterized antibiotic, inhibits IleRS by binding to the isoleucyl-adenylate binding site.[2] this compound also targets IleRS but with remarkably higher affinity.[2][3][4] It binds to MRSA IleRS with picomolar Ki and low femtomolar affinity, which is approximately 1600 times tighter than mupirocin.[2][3][4][8] This enhanced binding is attributed to the hybrid structure of this compound.[2] The dithiolopyrrolone moiety is thought to contribute to the molecule's ability to overcome intrinsic resistance mechanisms in Gram-negative bacteria.[5][9] The dual action of IleRS inhibition and potential disruption of metal homeostasis makes this compound a powerful tool for probing bacterial physiology and resistance mechanisms.[2][3][4]
Data Presentation
Inhibitory and Binding Affinity Data for this compound against MRSA Isoleucyl-tRNA Synthetase
| Compound | Target | Assay Type | Ki | Kd | Reference |
| This compound | MRSA IleRS | Enzyme Inhibition | picomolar | 11 ± 6 fM | [2][3][4] |
| Mupirocin | MRSA IleRS | Enzyme Inhibition | - | 18 ± 7 pM | [8] |
Minimum Inhibitory Concentrations (MICs) of this compound and Comparators
| Compound | Organism | Resistance Profile | MIC (µM) | Reference |
| This compound | S. aureus COL | Mupirocin-Susceptible | 0.002 | [6] |
| Mupirocin | S. aureus COL | Mupirocin-Susceptible | 0.25 | [6] |
| Holomycin | S. aureus COL | Mupirocin-Susceptible | 2.5 | [6] |
| This compound | MRSA COL | Low-Level Mupirocin-Resistant (LLMR) | 0.08 | [6][8] |
| This compound | MRSA BAA-1556 | High-Level Mupirocin-Resistant (HLMR) | 0.5 | [6][8] |
| This compound | E. coli | Wild-Type | 4 | [1] |
| Mupirocin | E. coli | Wild-Type | 510 | [1] |
| Holomycin | E. coli | Wild-Type | 32 | [1] |
Experimental Protocols
Protocol 1: Determination of Isoleucyl-tRNA Synthetase Activity using the ATP-Pyrophosphate (PPi) Exchange Assay
This assay measures the amino acid-dependent exchange of 32P-labeled PPi into ATP, a reaction catalyzed by aminoacyl-tRNA synthetases.
Materials:
-
Purified IleRS enzyme
-
This compound
-
L-Isoleucine
-
ATP
-
[32P]PPi (Tetrasodium pyrophosphate, labeled)
-
Reaction Buffer: 100 mM Tris-HCl (pH 8.0), 10 mM MgCl2, 2 mM DTT
-
Quenching Solution: 1.6% (w/v) activated charcoal, 4.5% (w/v) tetrasodium pyrophosphate, 3.5% perchloric acid
-
Scintillation fluid
Procedure:
-
Prepare a reaction mixture containing reaction buffer, L-isoleucine, ATP, and [32P]PPi.
-
Add varying concentrations of this compound to the reaction mixture to determine its inhibitory effect. Include a control with no inhibitor.
-
Initiate the reaction by adding the purified IleRS enzyme.
-
Incubate the reaction at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding the quenching solution. The charcoal will bind the ATP, including the newly formed [32P]ATP.
-
Pellet the charcoal by centrifugation and wash twice with a wash solution (quenching solution without charcoal).
-
Resuspend the charcoal pellet in water and add scintillation fluid.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the enzyme activity and the inhibitory effect of this compound (e.g., IC50).
Protocol 2: Determination of Binding Affinity by Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change upon binding of a ligand to a protein, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Materials:
-
Purified IleRS enzyme
-
This compound
-
ITC Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)
-
Isothermal Titration Calorimeter
Procedure:
-
Prepare a solution of purified IleRS in the ITC buffer at a suitable concentration (e.g., 10-50 µM) and load it into the sample cell of the calorimeter.
-
Prepare a solution of this compound in the same ITC buffer at a concentration 10-20 times higher than the protein concentration and load it into the injection syringe.
-
Perform a series of injections of the this compound solution into the protein solution while monitoring the heat changes.
-
Integrate the heat pulses to generate a binding isotherm.
-
Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.
Protocol 3: Assessment of Protein Stability and Ligand Binding using Thermal Shift Assay (TSA)
TSA, or differential scanning fluorimetry, measures the thermal stability of a protein by monitoring its unfolding temperature (Tm). Ligand binding typically stabilizes the protein, resulting in an increase in Tm.
Materials:
-
Purified IleRS enzyme
-
This compound
-
Fluorescent dye (e.g., SYPRO Orange)
-
TSA Buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl)
-
Real-time PCR instrument
Procedure:
-
Prepare a reaction mixture containing the purified IleRS enzyme and the fluorescent dye in the TSA buffer.
-
Add varying concentrations of this compound to the reaction mixture. Include a control with no ligand.
-
Place the samples in a real-time PCR instrument.
-
Increase the temperature gradually (e.g., 1°C/minute) from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C).
-
Monitor the fluorescence of the dye. As the protein unfolds, it will expose hydrophobic regions, causing the dye to fluoresce.
-
Plot the fluorescence intensity as a function of temperature to generate a melting curve.
-
Determine the Tm, which is the midpoint of the unfolding transition. A shift in Tm in the presence of this compound indicates binding.
Protocol 4: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
Bacterial strain (e.g., S. aureus MRSA)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound
-
96-well microtiter plates
Procedure:
-
Prepare a serial two-fold dilution of this compound in CAMHB in a 96-well plate.
-
Prepare an inoculum of the bacterial strain adjusted to a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL.
-
Add the bacterial inoculum to each well of the 96-well plate.
-
Include a positive control (bacteria with no antibiotic) and a negative control (broth with no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of this compound at which there is no visible bacterial growth.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for studying IleRS inhibition.
References
- 1. The Hybrid Antibiotic this compound Overcomes Intrinsic Resistance in Escherichia coli Using a Privileged Dithiolopyrrolone Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. annualreviews.org [annualreviews.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Isoleucyl-tRNA Synthetase by the Hybrid Antibiotic Thiomarinol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of Protein–Ligand Binding Affinities by Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cellular thermal shift assay: an approach to identify and assess protein target engagement | Semantic Scholar [semanticscholar.org]
Application of Thiomarinol A in Antibiotic Resistance Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiomarinol A is a hybrid natural product antibiotic with a unique structure that combines a dithiolopyrrolone moiety (related to holothin) and a marinolic acid A moiety (a close analog of mupirocin).[1][2] This hybrid nature endows this compound with a potent and broad spectrum of antimicrobial activity, including significant efficacy against drug-resistant bacteria.[3][4] Notably, it overcomes the intrinsic resistance mechanisms that render many antibiotics ineffective, particularly in Gram-negative bacteria.[1][5] This document provides detailed application notes and experimental protocols for the use of this compound in antibiotic resistance research.
Mechanism of Action
This compound exhibits a dual mode of action, a key feature in its ability to combat resistance.[3][6] It targets isoleucyl-tRNA synthetase (IleRS), an essential enzyme in bacterial protein synthesis, similar to its mupirocin component.[3][7] Additionally, the dithiolopyrrolone moiety acts as a metal chelator, disrupting metal homeostasis within the bacterial cell.[3][6] This dual-targeting strategy is believed to contribute to its high potency and the lower propensity for resistance development compared to its constituent parts.[3][7]
Data Presentation
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and Comparators against Escherichia coli
| Compound | E. coli Strain | MIC (μM) |
| This compound | Wildtype | 4[2] |
| Mupirocin | Wildtype | 510[2] |
| Holomycin | Wildtype | 32[2] |
| This compound | ΔtolC | 1 |
| Mupirocin | ΔtolC | <2 |
Table 2: Minimum Inhibitory Concentrations (MICs) of this compound and Comparators against Staphylococcus aureus
| Compound | S. aureus Strain | MIC (μM) |
| This compound | MRSA COL (Mupirocin-Sensitive) | 0.002[3] |
| Mupirocin | MRSA COL (Mupirocin-Sensitive) | 0.25[3] |
| Holomycin | MRSA COL (Mupirocin-Sensitive) | 2.5[3] |
| This compound | Low-Level Mupirocin Resistant (LLMR) MRSA | 0.08[2] |
| This compound | High-Level Mupirocin Resistant (HLMR) MRSA | 0.5[2] |
| Mupirocin | Low-Level Mupirocin Resistant (LLMR) MRSA | 100[2] |
| Mupirocin | High-Level Mupirocin Resistant (HLMR) MRSA | >8000[2] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the determination of the MIC of this compound using the broth microdilution method, following Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
This compound
-
Bacterial strains of interest (e.g., E. coli, S. aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 colonies of the test organism.
-
Inoculate the colonies into sterile CAMHB.
-
Incubate at 37°C with shaking until the culture reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Prepare this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the 96-well plate to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the this compound dilutions.
-
Include a positive control (no antibiotic) and a negative control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Determine MIC:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.
-
Checkerboard Synergy Assay
This protocol is used to assess the synergistic, additive, indifferent, or antagonistic effects of this compound when combined with another antimicrobial agent.
Materials:
-
This compound
-
Second antimicrobial agent
-
Bacterial strain of interest
-
CAMHB
-
Sterile 96-well microtiter plates
Procedure:
-
Prepare Drug Dilutions:
-
In a 96-well plate, prepare serial two-fold dilutions of this compound along the y-axis (rows) and the second antibiotic along the x-axis (columns).
-
-
Inoculation:
-
Prepare a bacterial inoculum as described in the MIC protocol (final concentration of ~5 x 10⁵ CFU/mL).
-
Add the inoculum to all wells.
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Interpret the FICI values as follows:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 1.0: Additive
-
1.0 < FICI ≤ 4.0: Indifference
-
FICI > 4.0: Antagonism
-
-
Bacterial Accumulation Assay
This protocol measures the intracellular accumulation of this compound in bacteria using liquid chromatography-mass spectrometry (LC-MS).
Materials:
-
This compound
-
Bacterial strain of interest (e.g., E. coli)
-
Growth medium (e.g., LB broth)
-
Phosphate-buffered saline (PBS)
-
Acetonitrile with 0.1% formic acid (lysis buffer)
-
LC-MS system
Procedure:
-
Bacterial Culture:
-
Grow an overnight culture of the bacterial strain.
-
Dilute the overnight culture into fresh medium and grow to mid-log phase (OD₆₀₀ ≈ 0.5).
-
-
Treatment:
-
Cell Harvesting and Lysis:
-
Quickly harvest the bacterial cells by centrifugation at 4°C.
-
Wash the cell pellet with ice-cold PBS to remove extracellular compound.
-
Resuspend the pellet in a known volume of lysis buffer.
-
Lyse the cells by sonication or bead beating.
-
Centrifuge to pellet cell debris.
-
-
LC-MS Analysis:
-
Analyze the supernatant by LC-MS to quantify the intracellular concentration of this compound.
-
Normalize the amount of accumulated this compound to the number of colony-forming units (CFUs) or total protein content.
-
Visualizations
Caption: Dual mechanism of action of this compound.
Caption: Workflow for MIC determination.
Caption: Workflow for bacterial accumulation assay.
References
- 1. The Hybrid Antibiotic this compound Overcomes Intrinsic Resistance in Escherichia coli Using a Privileged Dithiolopyrrolone Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Isoleucyl-tRNA Synthetase by the Hybrid Antibiotic Thiomarinol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An LC-MS/MS assay and complementary web-based tool to quantify and predict compound accumulation in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Hybrid Antibiotic this compound Overcomes Intrinsic Resistance in Escherichia coli Using a Privileged Dithiolopyrrolone Moiety – Department of Chemistry [chem.unc.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Anti-methicillin-resistant Staphylococcus aureus activity and safety evaluation of 14-O-[(5-ethoxycarbonyl-4,6-dimethylpyrimidine-2-yl) thioacetyl] mutilin (EDT) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Evaluation of Thiomarinol A Potency
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiomarinol A is a potent hybrid natural product antibiotic with a unique structure combining moieties analogous to mupirocin and the dithiolopyrrolone antibiotic holothin.[1][2] This unique structure confers a dual mechanism of action, primarily targeting isoleucyl-tRNA synthetase (IleRS) to inhibit protein synthesis, and also exhibiting metal-chelating properties.[1][3][4] this compound has demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and is significantly more potent than its constituent components.[3][5][6] These application notes provide detailed protocols for key in vitro assays to evaluate the potency of this compound and similar compounds.
Data Presentation
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and Comparators
| Organism | Strain | This compound (µM) | Mupirocin (µM) | Holomycin (µM) |
| Staphylococcus aureus | MRSA COL | 0.002[3] | 0.25[3] | 2.5[3] |
| Staphylococcus aureus | Clinical Isolates | 0.006[7] | - | - |
| Escherichia coli | BW25113 | 4[7][8] | 510[7][8] | 32[7][8] |
| Klebsiella pneumoniae | Clinical Isolates | 6.2–12.5[7] | - | - |
Table 2: Inhibitory Activity of this compound against Isoleucyl-tRNA Synthetase (IleRS)
| Parameter | Value | Organism/Enzyme Source |
| Ki | ~370 pM[9] | MRSA IleRS[9] |
| Kiapp | 19 ± 4 nM[9] | MRSA IleRS[9] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[3][5][10]
Materials:
-
96-well sterile microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
-
This compound stock solution of known concentration
-
Positive control antibiotic (e.g., Mupirocin)
-
Negative control (broth only)
-
Microplate reader (optional, for OD measurement)
Protocol:
-
Prepare serial two-fold dilutions of this compound in the growth medium directly in the 96-well plate. The final volume in each well should be 50 µL. The concentration range should be chosen to encompass the expected MIC.
-
Prepare the bacterial inoculum by suspending colonies from an overnight culture plate in sterile saline to match a 0.5 McFarland turbidity standard.
-
Dilute the standardized inoculum in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after adding 50 µL of the inoculum.
-
Add 50 µL of the diluted bacterial inoculum to each well containing the antimicrobial dilutions, resulting in a final volume of 100 µL per well.
-
Include a positive control well (inoculum without antibiotic) and a negative control well (broth only).
-
Seal the plate to prevent evaporation and incubate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection as the lowest concentration of the antimicrobial agent that completely inhibits visible growth. Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader.
Isoleucyl-tRNA Synthetase (IleRS) Inhibition Assay (IC₅₀ Determination)
This assay measures the concentration of this compound required to inhibit 50% of the IleRS enzyme activity.[9][11][12]
Materials:
-
Purified recombinant IleRS enzyme
-
ATP
-
L-isoleucine
-
tRNAIle
-
Reaction buffer (e.g., Tris-HCl with MgCl₂, KCl, and DTT)
-
This compound stock solution
-
Control inhibitor (e.g., Mupirocin)
-
Method for detecting enzyme activity (e.g., ATP-[³²P]-pyrophosphate exchange assay or a fluorescence-based assay)[9]
-
96-well assay plates
-
Plate reader compatible with the chosen detection method
Protocol:
-
Prepare serial dilutions of this compound in the reaction buffer.
-
In a 96-well plate, add the IleRS enzyme to each well.
-
Add the serially diluted this compound or control inhibitor to the wells and incubate for a pre-determined time to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrates (ATP, L-isoleucine, and tRNAIle).
-
Allow the reaction to proceed for a specific time at an optimal temperature (e.g., 37°C).
-
Stop the reaction and measure the enzyme activity using the chosen detection method.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value from the resulting dose-response curve using non-linear regression analysis.[2][11]
Checkerboard Assay for Synergy Testing
This assay is used to evaluate the interaction between two antimicrobial agents (e.g., this compound and another antibiotic).[7][13][14][15]
Materials:
-
Two antimicrobial agents (Drug A: this compound; Drug B: comparator antibiotic)
-
96-well microtiter plates
-
Bacterial inoculum prepared as for the MIC assay
-
Appropriate growth medium
Protocol:
-
In a 96-well plate, prepare serial two-fold dilutions of Drug A along the x-axis (columns) and serial two-fold dilutions of Drug B along the y-axis (rows).
-
The final plate will contain a grid of wells with various combinations of concentrations of the two drugs.
-
Inoculate each well with the standardized bacterial suspension as described in the MIC protocol.
-
Include control wells for each drug alone to determine their individual MICs.
-
Incubate the plate at 37°C for 18-24 hours.
-
Read the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) index for each combination that shows no growth:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FIC Index = FIC of Drug A + FIC of Drug B
-
-
Interpret the results based on the FIC Index:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4
-
Mandatory Visualizations
Caption: Dual mechanism of action of this compound in a bacterial cell.
Caption: Workflow for MIC determination by broth microdilution.
Caption: Workflow for IC₅₀ determination of IleRS inhibition.
References
- 1. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 2. courses.edx.org [courses.edx.org]
- 3. pubcompare.ai [pubcompare.ai]
- 4. goldbio.com [goldbio.com]
- 5. protocols.io [protocols.io]
- 6. Thiomarinol, a new hybrid antimicrobial antibiotic produced by a marine bacterium. Fermentation, isolation, structure, and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of a Polymicrobial Checkerboard Assay as a Tool for Determining Combinatorial Antibiotic Effectiveness in Polymicrobial Communities [mdpi.com]
- 8. The Hybrid Antibiotic this compound Overcomes Intrinsic Resistance in Escherichia coli Using a Privileged Dithiolopyrrolone Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Isoleucyl-tRNA Synthetase by the Hybrid Antibiotic Thiomarinol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. IC50 - Wikipedia [en.wikipedia.org]
- 13. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 14. 4.6. Synergy Testing via Checkerboard Assays [bio-protocol.org]
- 15. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis and Antibacterial Screening of Simplified Thiomarinol Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of simplified thiomarinol analogs and detailed protocols for their antibacterial screening. Thiomarinol, a potent natural hybrid antibiotic, offers a promising scaffold for the development of new antibacterial agents to combat drug-resistant pathogens.
Introduction
Thiomarinol A is a natural product that demonstrates potent antibacterial activity against a broad spectrum of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] Its unique hybrid structure, combining a dithiolopyrrolone moiety (related to holothin) and a mupirocin-like side chain (marinolic acid), is responsible for its powerful antimicrobial effects.[2][3] The primary mechanism of action of thiomarinol is the inhibition of isoleucyl-tRNA synthetase (IleRS), an essential enzyme in bacterial protein synthesis.[2] Evidence also suggests a dual mode of action that may involve metal chelation.[2] The development of simplified synthetic analogs of thiomarinol is a key strategy in the search for novel antibiotics with improved properties. This document outlines the synthetic approaches to these analogs and the methodologies for evaluating their antibacterial efficacy.
Data Presentation
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and its simplified analogs against key bacterial strains. This data is essential for structure-activity relationship (SAR) studies and for identifying promising lead compounds.
| Compound | Bacterial Strain | MIC (µM) | Reference |
| This compound | MRSA COL (mupirocin-susceptible) | 0.002 | [1] |
| E. coli | 4 | [4] | |
| Mupirocin | MRSA COL (mupirocin-susceptible) | 0.25 | [1] |
| E. coli | 510 | [4] | |
| Holomycin | MRSA COL (mupirocin-susceptible) | 2.5 | [1] |
| E. coli | 32 | [4] | |
| Amide Analog (1) | E. coli ΔtolC | Similar to Mupirocin | [4] |
| Lactone Analog (9) | E. coli ΔtolC | Similar to Mupirocin | [4] |
| Pyrithione Analog (16) | E. coli (wildtype) | 64 | [4] |
Experimental Protocols
Synthesis of Simplified Thiomarinol Amide Analogs
This protocol describes a general method for the synthesis of amide analogs of thiomarinol, starting from pseudomonic acid C (PAC), a structural analog of the mupirocin side chain.
Materials:
-
Pseudomonic acid C (PAC)
-
Isobutyl chloroformate
-
N-methylmorpholine (NMO)
-
Desired amine
-
Anhydrous dichloromethane (DCM)
-
80% Acetic acid in water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Activation of Pseudomonic Acid C:
-
Dissolve pseudomonic acid C (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add N-methylmorpholine (1.1 equivalents) dropwise to the solution.
-
Slowly add isobutyl chloroformate (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at 0 °C for 1-2 hours to form the mixed anhydride.
-
-
Amide Coupling:
-
In a separate flask, dissolve the desired amine (1.2 equivalents) in anhydrous DCM.
-
Slowly add the amine solution to the mixed anhydride reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
-
Work-up and Purification:
-
Quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the protected amide analog.
-
-
Deprotection:
-
Dissolve the purified protected amide analog in 80% acetic acid in water.
-
Stir the reaction at room temperature for 4-6 hours.
-
Remove the solvent under reduced pressure to yield the final deprotected amide analog.
-
Further purification can be performed by chromatography if necessary.
-
Antibacterial Screening: Broth Microdilution Method for MIC Determination
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized thiomarinol analogs using the broth microdilution method.
Materials:
-
Synthesized thiomarinol analogs
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each synthesized analog in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of each compound in MHB in a 96-well plate to achieve a range of desired concentrations.
-
-
Inoculum Preparation:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation of Microtiter Plates:
-
Add the diluted bacterial inoculum to each well of the 96-well plate containing the compound dilutions.
-
Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only) in each plate.
-
-
Incubation:
-
Cover the plates and incubate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Visualizations
Mechanism of Action of Thiomarinol
The following diagram illustrates the proposed dual mechanism of action of thiomarinol, involving the inhibition of isoleucyl-tRNA synthetase (IleRS) and potential metal chelation.
Caption: Proposed dual mechanism of action of thiomarinol analogs.
Experimental Workflow for Synthesis and Screening
The diagram below outlines the general workflow for the synthesis of simplified thiomarinol analogs and their subsequent antibacterial screening.
Caption: General experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and preliminary antibacterial evaluation of simplified thiomarinol analogs. | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. The Hybrid Antibiotic this compound Overcomes Intrinsic Resistance in Escherichia coli Using a Privileged Dithiolopyrrolone Moiety - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: LC-MS/MS Method for the Detection and Quantification of Thiomarinol A in Bacterial Cultures
Abstract
This application note describes a robust and sensitive method for the detection and quantification of the hybrid antibiotic Thiomarinol A from bacterial cell cultures using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). This compound, a potent antibiotic isolated from the marine bacterium Pseudoalteromonas sp., combines structural features of holomycin and mupirocin, exhibiting broad-spectrum activity.[1][2] Its dual mode of action, targeting isoleucyl-tRNA synthetase (IleRS) and potentially disrupting metal homeostasis, makes it a compound of significant interest in drug development.[3] The described method provides a detailed protocol for sample preparation, chromatographic separation, and mass spectrometric detection, suitable for researchers in natural product chemistry, microbiology, and pharmacology.
Introduction
This compound is a marine-derived natural product with potent antibacterial properties against both Gram-positive and Gram-negative bacteria.[2] Structurally, it is a hybrid molecule comprising a dithiolopyrrolone core, similar to holothin, and a marinolic acid moiety, which is an analog of pseudomonic acid (the active component of the clinical antibiotic mupirocin).[1] This unique structure contributes to its enhanced potency and broader spectrum of activity compared to its constituent parts.
Accurate quantification of this compound in various matrices is crucial for a range of studies, including biosynthetic pathway elucidation, pharmacokinetic analysis, and mechanism of action investigations. Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and specificity, allowing for reliable quantification even in complex biological samples.[4][5][6][7][8][9] This document provides a comprehensive protocol for the analysis of this compound in bacterial cell pellets using a reverse-phase LC-MS/MS method.
Experimental Protocols
Sample Preparation from Bacterial Cell Culture
This protocol is adapted for the extraction of this compound from E. coli cell pellets and includes a step to reduce any oxidized forms (like Thiomarinol B) back to this compound for total quantification.
Materials:
-
Bacterial cell pellet
-
Phosphate-Buffered Saline (PBS), ice-cold
-
0.5% Formic Acid in water (v/v), ice-cold
-
L-glutathione solution (62.5 mM in water)
-
Methanol (LC-MS grade), ice-cold
-
Microcentrifuge tubes
-
Refrigerated centrifuge
Procedure:
-
Cell Harvesting: Centrifuge the bacterial culture at 4,000 x g for 10 minutes at 4°C. Discard the supernatant.
-
Washing: Resuspend the cell pellet in 1 mL of ice-cold PBS and centrifuge again at 4,000 x g for 5 minutes at 4°C. Discard the supernatant.
-
Cell Lysis: Resuspend the washed pellet in 40 µL of ice-cold 0.5% formic acid in water.
-
Reduction Step: Add 10 µL of 62.5 mM L-glutathione solution to the lysed cells. This step reduces Thiomarinol B and related thiosulfinate intermediates to this compound, allowing for quantification of the total Thiomarinol pool.[1]
-
Incubation: Vortex briefly and incubate the mixture at room temperature for at least 15 minutes.
-
Protein Precipitation: Add 150 µL of ice-cold methanol to the sample to precipitate proteins.
-
Centrifugation: Vortex thoroughly and centrifuge at 17,000 x g for 15 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Sample Collection: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Final Clarification: Centrifuge the collected supernatant again at 17,000 x g for 15 minutes at 4°C to remove any remaining insoluble material.
-
Analysis: Transfer the final supernatant to an LC-MS vial for analysis.
Liquid Chromatography (LC) Method
The following conditions are proposed based on established methods for the structurally related antibiotic, mupirocin, and are suitable for the separation of polar marine natural products.[4][5][10][11] A standard C18 column is recommended.
-
LC System: Agilent 1200 series or equivalent
-
Column: Waters Atlantis T3 C18, 2.1 x 100 mm, 3 µm particle size (or equivalent reverse-phase column suitable for polar analytes)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 10 1.0 10 8.0 95 10.0 95 10.1 10 | 15.0 | 10 |
Mass Spectrometry (MS) Method
The method is designed for a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for optimal sensitivity and selectivity. The exact mass of this compound is C29H42N2O9S2 (Exact Mass: 642.23). The [M+H]+ precursor ion would be m/z 643.2.
-
MS System: Agilent 6400 series Triple Quadrupole MS or equivalent
-
Ionization Source: Electrospray Ionization (ESI), Positive Ion Mode
-
Capillary Voltage: 3500 V
-
Gas Temperature: 300°C
-
Drying Gas Flow: 10 L/min
-
Nebulizer Pressure: 45 psig
-
Fragmentor Voltage: 175 V
-
MRM Transitions (Proposed):
Analyte Precursor Ion (Q1) [M+H]+ Product Ion (Q3) Collision Energy (eV) Purpose This compound 643.2 482.2 20 Quantification | this compound | 643.2 | 224.1 | 35 | Confirmation |
(Note: The proposed product ions are based on the fragmentation of the pseudomonic acid core (loss of the dithiolopyrrolone amide moiety) and the dithiolopyrrolone moiety itself. These transitions should be optimized on the specific instrument used.)
Data Presentation
Quantitative Performance
The following table summarizes the expected performance characteristics of the method, based on typical results for LC-MS/MS quantification of antibiotics in biological matrices.[7][9][12] These values should be determined during formal method validation.
| Parameter | Expected Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | < 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Visualizations
Experimental Workflow
References
- 1. The Hybrid Antibiotic this compound Overcomes Intrinsic Resistance in Escherichia coli Using a Privileged Dithiolopyrrolone Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiomarinol, a new hybrid antimicrobial antibiotic produced by a marine bacterium. Fermentation, isolation, structure, and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC-MS Method for Analysis of Mupirocin on Newcrom BH Column | SIELC Technologies [sielc.com]
- 4. dadun.unav.edu [dadun.unav.edu]
- 5. jocpr.com [jocpr.com]
- 6. A Universal LC-MS/MS Method for Simultaneous Detection of Antibiotic Residues in Animal and Environmental Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LC-MS/MS methodology development and validation for the screening and quantification of five antibiotics in water - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Analytical validation of a novel UHPLC-MS/MS method for 19 antibiotics quantification in plasma: Implementation in a LC-MS/MS Kit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF MUPIRICON OINMENTS BY RP-HPLC METHODS [zenodo.org]
- 11. Analytical Method Development and Validation for Simultaneous Determination of Simvastatin and Mupirocin Using Reverse-Phase High-pressure Liquid Chromatographic Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Mutasynthesis of Pseudoalteromonas SANK73390 to Generate Novel Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the generation of novel antibiotics through mutasynthesis in Pseudoalteromonas SANK73390. Thiomarinol, a potent anti-MRSA antibiotic produced by this marine bacterium, is a hybrid molecule synthesized from a polyketide-derived marinolic acid and a pyrrothine moiety. The biosynthetic pathway of thiomarinol can be rationally engineered to create novel analogues with potentially improved therapeutic properties. This guide outlines the procedures for the targeted gene knockout of the key amide synthetase, tmlU, followed by the mutasynthetic feeding of precursor analogues to the resulting mutant to generate new thiomarinol-based compounds.
Introduction
The marine bacterium Pseudoalteromonas SANK73390 is the natural producer of thiomarinol A, a hybrid antibiotic with significant activity against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The biosynthesis of thiomarinol is encoded on a 97 kb plasmid, pTML1, which harbors two distinct gene clusters responsible for the production of its constituent parts: a pseudomonic acid-like molecule (marinolic acid) and a pyrrothine core. These two moieties are joined by an amide bond, a reaction catalyzed by the amide synthetase TmlU.
Mutasynthesis, or mutational biosynthesis, is a powerful technique that combines genetic engineering and synthetic chemistry to create novel natural product analogues. The process involves the targeted inactivation of a gene essential for the biosynthesis of a specific precursor. The resulting mutant strain, unable to produce the complete natural product, can then be supplied with synthetic analogues of the missing precursor. These "mutasynthons" are taken up by the cell and incorporated by the remaining active biosynthetic machinery, leading to the formation of novel compounds.
By creating a knockout mutant of the tmlU gene in Pseudoalteromonas SANK73390, the final condensation step in thiomarinol biosynthesis is blocked. This ΔtmlU mutant accumulates the precursor molecules, marinolic acid and acyl-pyrrothines. Feeding this mutant with various synthetic carboxylic acids or amine analogues allows for the generation of a library of novel thiomarinol derivatives with potentially enhanced antimicrobial activity, altered spectrum, or improved pharmacokinetic properties.
Data Presentation
Table 1: Antimicrobial Activity of Thiomarinol and a Mutasynthetic Analogue
| Compound | Organism | MIC (µg/mL) |
| This compound | Staphylococcus aureus (MRSA) | ≤0.01 |
| Mupirocin | Staphylococcus aureus (MRSA) | 0.125 |
| Marinolic Acid | Staphylococcus aureus (MRSA) | 1 |
| Mupirocin-Pyrrothine Amide (Mutasynthetic Product) | Staphylococcus aureus (MRSA) | ≤0.03 |
| Mupirocin-Pyrrothine Amide (Mutasynthetic Product) | E. coli | 0.5 |
Data compiled from available literature. Yields of mutasynthetic products are dependent on precursor uptake and enzyme promiscuity and typically require empirical optimization.
Experimental Protocols
Generation of the Pseudoalteromonas SANK73390 ΔtmlU Mutant
This protocol describes the creation of a non-polar, in-frame deletion of the tmlU gene using a conjugation-based approach with the suicide vector pK18mobsacB.
Materials:
-
Pseudoalteromonas SANK73390 wild-type strain
-
E. coli S17-1 (or other suitable donor strain for conjugation)
-
pK18mobsacB suicide vector
-
Marine Broth (MB) 2216
-
Luria-Bertani (LB) broth and agar
-
Antibiotics: Kanamycin (50 µg/mL), Chloramphenicol (25 µg/mL)
-
Sucrose (10% w/v)
-
General molecular biology reagents (DNA polymerase, restriction enzymes, T4 DNA ligase, etc.)
-
Primers for amplifying homologous arms of tmlU (to be designed based on the tmlU sequence)
Protocol:
-
Primer Design: Design primers to amplify ~500 bp upstream and downstream flanking regions of the tmlU gene from P. SANK73390 genomic DNA. Incorporate appropriate restriction sites for cloning into pK18mobsacB.
-
tmlU Gene Sequence can be obtained from NCBI or UniProt (Accession: F8J3D9).
-
-
Amplification of Homologous Arms: Perform PCR to amplify the upstream and downstream fragments of tmlU.
-
Construction of the Knockout Plasmid: a. Sequentially clone the amplified upstream and downstream fragments into the pK18mobsacB vector. b. Transform the resulting construct into E. coli S17-1. c. Verify the correct insertion by restriction digestion and sequencing.
-
Conjugation: a. Grow overnight cultures of E. coli S17-1 harboring the knockout plasmid and wild-type P. SANK73390. b. Mix the donor and recipient cultures in a 1:4 ratio, spot onto a sterile filter on an LB agar plate, and incubate overnight at 30°C.
-
Selection of Single Crossover Mutants: a. Resuspend the conjugation mix in sterile seawater. b. Plate serial dilutions onto Marine Broth agar plates containing kanamycin (or appropriate antibiotic for pK18mobsacB) and an antibiotic to which P. SANK73390 is resistant (to counter-select against E. coli). c. Incubate at 25-30°C until colonies appear. These are single-crossover integrants.
-
Selection of Double Crossover Mutants: a. Inoculate single-crossover colonies into Marine Broth without antibiotics and grow overnight. b. Plate serial dilutions onto Marine Broth agar plates containing 10% sucrose. The sacB gene on pK18mobsacB confers sucrose sensitivity, so only cells that have lost the vector through a second crossover event will grow.
-
Screening for ΔtmlU Mutants: a. Patch sucrose-resistant colonies onto Marine Broth agar with and without kanamycin to identify colonies that have lost the vector. b. Perform colony PCR on the kanamycin-sensitive colonies using primers flanking the tmlU gene to confirm the deletion. The PCR product from the mutant should be smaller than that from the wild-type. c. Further confirm the deletion by sequencing the PCR product.
Mutasynthesis via Precursor Feeding
Materials:
-
P. SANK73390 ΔtmlU mutant
-
Marine Broth 2216
-
Precursor analogues (e.g., synthetic carboxylic acids, mupirocin)
-
Organic solvents for extraction (e.g., ethyl acetate)
-
HPLC system for analysis and purification
Protocol:
-
Cultivation of the ΔtmlU Mutant: a. Inoculate a starter culture of P. SANK73390 ΔtmlU in Marine Broth and grow overnight at 25-30°C with shaking. b. Use the starter culture to inoculate production-scale cultures in Marine Broth.
-
Precursor Feeding: a. Based on growth curves, thiomarinol production in the wild-type strain typically begins in the late exponential phase (around 7 hours). b. Add the precursor analogue to the ΔtmlU culture at the onset of the stationary phase. The optimal concentration of the fed precursor should be determined empirically, starting with a range of 10-100 µM.
-
Fermentation and Extraction: a. Continue the fermentation for 24-48 hours after feeding. b. Extract the culture broth with an equal volume of ethyl acetate. c. Dry the organic phase and resuspend the crude extract in a suitable solvent (e.g., methanol) for analysis.
-
Analysis and Purification: a. Analyze the crude extract by HPLC-MS to identify new peaks corresponding to the mutasynthetic products. b. Purify the novel compounds using preparative HPLC. c. Characterize the structure of the purified compounds using NMR and mass spectrometry.
Antimicrobial Susceptibility Testing
Protocol:
-
Prepare Bacterial Inoculum: Grow the test bacteria (e.g., MRSA strains, E. coli) to the mid-logarithmic phase in appropriate broth (e.g., Mueller-Hinton Broth).
-
Microdilution Assay: a. Perform serial twofold dilutions of the purified novel compounds in a 96-well microtiter plate. b. Add the standardized bacterial inoculum to each well. c. Include positive (no antibiotic) and negative (no bacteria) controls. d. Incubate the plates at the optimal growth temperature for the test organism for 16-20 hours.
-
Determine MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizations
Caption: Experimental workflow for the mutasynthesis of novel antibiotics.
Caption: Thiomarinol biosynthesis and the principle of mutasynthesis.
Conclusion
The mutasynthesis of Pseudoalteromonas SANK73390 offers a promising avenue for the discovery of novel antibiotics. By leveraging the genetic tractability of this bacterium and the well-characterized thiomarinol biosynthetic pathway, researchers can generate a diverse array of new compounds. The protocols and data presented herein provide a comprehensive guide for the successful implementation of this powerful technique, from the initial genetic manipulation to the final characterization and bioactivity testing of novel thiomarinol analogues. This approach has the potential to yield new therapeutic agents to combat the growing threat of antibiotic resistance.
Application Notes & Protocols: Overcoming Intrinsic E. coli Resistance with Thiomarinol A
Audience: Researchers, Scientists, and Drug Development Professionals
Application Note: Introduction to Thiomarinol A
Gram-negative bacteria, such as Escherichia coli, possess formidable intrinsic resistance mechanisms that render many antibiotics ineffective.[1][2] These defenses primarily consist of an impermeable outer membrane and a network of multidrug efflux pumps that expel antibiotics from the cell before they can reach their targets.[1][2][3] This synergy of a restrictive barrier and active efflux maintains a low intracellular antibiotic concentration, conferring broad-spectrum resistance.[1][2]
This compound, a hybrid natural product, has emerged as a promising agent to overcome these challenges.[1][2] It is a conjugate of two distinct antibiotics: holothin, a dithiolopyrrolone, and marinolic acid A, a close analogue of mupirocin.[1][4] While mupirocin is a potent inhibitor of isoleucyl-tRNA synthetase (IleRS) — an essential enzyme for protein synthesis — it is ineffective against E. coli due to the aforementioned intrinsic resistance mechanisms.[1][4] The innovative hybrid structure of this compound, however, converts the mupirocin scaffold into a potent inhibitor of both Gram-positive and Gram-negative bacteria.[1][2]
The key to this compound's efficacy against E. coli lies in its dithiolopyrrolone moiety, which facilitates significantly higher intracellular accumulation compared to mupirocin.[1][2] This allows the mupirocin-like component to reach and effectively inhibit its target, IleRS, thereby overcoming the intrinsic resistance that plagues its parent compound.[1][4][5] These application notes provide an overview of this compound's mechanism, quantitative efficacy data, and detailed protocols for its study.
Mechanism of Action
This compound's success against E. coli is not due to a single mode of action but rather a dual-pronged strategy conferred by its hybrid nature.
-
Enhanced Accumulation: The dithiolopyrrolone component of this compound is critical for overcoming E. coli's defenses.[1] It acts as a "privileged moiety," enabling the molecule to bypass the outer membrane barrier and evade efflux pumps more effectively than mupirocin alone.[1][2] This leads to a much higher intracellular concentration of the antibiotic.[1]
-
Target Inhibition: Once inside the cell, the marinolic acid portion of this compound binds to and inhibits isoleucyl-tRNA synthetase (IleRS).[1][4] IleRS is responsible for charging tRNA with the amino acid isoleucine, a critical step in protein synthesis.[4] By inhibiting this enzyme, this compound effectively shuts down protein production, leading to bacterial growth inhibition.[1][6] Although mupirocin can inhibit E. coli IleRS in vitro, its inability to accumulate within the cell renders it ineffective against live bacteria.[1] this compound solves this accumulation problem.[1][2]
References
- 1. The Hybrid Antibiotic this compound Overcomes Intrinsic Resistance in Escherichia coli Using a Privileged Dithiolopyrrolone Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Hybrid Antibiotic this compound Overcomes Intrinsic Resistance in Escherichia coli Using a Privileged Dithiolopyrrolone Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of Isoleucyl-tRNA Synthetase by the Hybrid Antibiotic Thiomarinol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Natural Plasmid Uniquely Encodes Two Biosynthetic Pathways Creating a Potent Anti-MRSA Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of inhibitors of protein synthesis on lysis of Escherichia coli induced by beta-lactam antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating the Labyrinth of Thiomarinol A Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The total synthesis of Thiomarinol A, a potent antibiotic with a complex hybrid structure, presents a formidable challenge for synthetic chemists. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during its synthesis. The information is curated from published synthetic routes and aims to assist researchers in overcoming common hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the main strategic challenges in the total synthesis of this compound?
A1: The primary challenges in the total synthesis of this compound can be categorized into three main areas:
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Stereochemical Complexity: The marinolic acid fragment contains multiple stereocenters that require precise control during the synthesis.
-
Fragment Coupling: The amide bond formation between the complex and sensitive marinolic acid and dithiolopyrrolone (holothin) fragments is a critical and often low-yielding step.
-
Instability of the Dithiolopyrrolone Core: The dithiolopyrrolone (DTP) moiety is known to be unstable under various conditions, posing a significant challenge during the final stages of the synthesis, including purification.[1]
Q2: Is there a particularly efficient reported synthesis of the this compound core structure?
A2: Yes, a notable total synthesis achieved a remarkable overall yield of 22%. The key to this efficiency was a highly convergent strategy highlighted by a catalytic enantio-, regio-, E/Z-, and diastereoselective three-component inverse electron demand Diels-Alder/allylboration sequence.[2] This reaction cascade efficiently constructed a significant portion of the marinolic acid backbone with excellent stereocontrol.
Troubleshooting Guides
Synthesis of the Marinolic Acid Fragment
The construction of the C1-C14 skeleton of marinolic acid often involves several complex transformations. Below are common issues and potential solutions for key reactions.
Table 1: Troubleshooting Key Reactions in Marinolic Acid Synthesis
| Reaction | Common Problem | Recommended Troubleshooting Steps |
| Achmatowicz Rearrangement | Low yield or formation of side products. | - Ensure the furan starting material is pure. - Use freshly distilled m-CPBA or other oxidizing agents. - Carefully control the reaction temperature to avoid over-oxidation. - Optimize the solvent system; dichloromethane or chloroform are commonly used. |
| Johnson-Claisen Rearrangement | Poor stereoselectivity. | - The geometry of the allylic alcohol is critical for stereochemical outcomes. Confirm its stereopurity. - Use an excess of triethyl orthoacetate. - Ensure acidic catalysis (e.g., propionic acid) is present in the correct stoichiometric amount. |
| Julia-Kocienski Olefination | Low E/Z selectivity of the resulting double bond. | - The choice of base is crucial; KHMDS or LHMDS often provide high E-selectivity. - Low temperatures (-78 °C) are essential to maintain kinetic control. - The nature of the sulfone (e.g., PT-sulfone) can significantly influence selectivity. |
| Horner-Wadsworth-Emmons Olefination | Difficulty in removing the phosphate byproduct. | - Employ modified phosphonates (e.g., Still-Gennari phosphonate for Z-olefins) that generate water-soluble byproducts. - Optimize aqueous work-up procedures. - Careful column chromatography is often required. |
Synthesis of the Dithiolopyrrolone (DTP) Core
The bicyclic dithiolopyrrolone core, also known as holothin in its N-unsubstituted form, is a known unstable fragment.
Q3: What are the primary reasons for the instability of the dithiolopyrrolone (DTP) core?
A3: The instability of the DTP core is primarily attributed to the strained disulfide bridge within the bicyclic system. This moiety is susceptible to reduction, oxidation, and decomposition under both acidic and basic conditions, as well as upon exposure to light and elevated temperatures.
Table 2: Handling and Synthesis of the Dithiolopyrrolone Moiety
| Issue | Recommended Precautions and Solutions |
| Decomposition during synthesis and purification | - Work under an inert atmosphere (argon or nitrogen) to prevent oxidation. - Use degassed solvents. - Avoid strong acids and bases. - Keep reaction and purification temperatures as low as possible. - Protect from light by wrapping flasks in aluminum foil. |
| Low yield in the final steps | - Use freshly prepared DTP fragment for the coupling reaction. - Minimize the number of synthetic steps after the introduction of the DTP core. |
Final Fragment Coupling and Deprotection
The amide coupling of the fully elaborated marinolic acid and the unstable dithiolopyrrolone fragment is a critical juncture in the synthesis.
Q4: What are the common challenges during the amide coupling of the marinolic acid and holothin fragments?
A4: The main challenges include:
-
Low coupling efficiency due to the steric hindrance of both fragments.
-
Decomposition of the DTP core under the coupling conditions.
-
Epimerization at the α-carbon of the activated carboxylic acid of the marinolic acid fragment.
-
Difficulty in purifying the final coupled product from unreacted starting materials and coupling reagents.
Table 3: Troubleshooting the Amide Coupling and Final Deprotection
| Step | Common Problem | Recommended Troubleshooting Steps |
| Amide Coupling | Low yield of the desired amide. | - Use a variety of coupling reagents (e.g., HATU, HBTU, COMU) and screen for the optimal one. - Employ a mixed anhydride method, which can be effective for sterically hindered couplings. - Carefully control the stoichiometry of the reagents. An excess of the less precious fragment may be necessary. - Maintain low reaction temperatures to minimize side reactions and decomposition. |
| Final Deprotection | Decomposition of the target molecule. | - Choose protecting groups that can be removed under very mild and neutral conditions (e.g., silyl ethers removed with HF-pyridine or TASF). - Carefully buffer the deprotection reaction mixture. - Minimize reaction time and purify the final product immediately. |
Visualizing Synthetic Challenges
To aid in understanding the strategic complexities, the following diagrams illustrate key logical relationships and workflows in the total synthesis of this compound.
Experimental Protocols: Key Methodologies
The following are generalized protocols for key reactions based on published synthetic routes. Researchers should consult the original publications for specific substrate details and safety information.
Protocol 1: Catalytic Asymmetric Inverse Electron Demand Diels-Alder/Allylboration
-
Catalyst Preparation: In a flame-dried flask under an inert atmosphere, prepare the chiral catalyst solution (e.g., a chiral oxazaborolidine) in an appropriate solvent (e.g., dichloromethane) and cool to the required temperature (e.g., -78 °C).
-
Reaction Setup: In a separate flame-dried flask, dissolve the dienophile and the diene in the same solvent.
-
Addition: Add the catalyst solution to the diene/dienophile mixture dropwise over a period of time to control the reaction rate and exotherm.
-
Allylboration: After the Diels-Alder reaction is complete (monitored by TLC or LC-MS), add the allylborating agent (e.g., allylboronate) to the reaction mixture at low temperature.
-
Quench and Work-up: Allow the reaction to warm to room temperature, then quench with an appropriate buffer or aqueous solution. Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purification: Purify the product by flash column chromatography.
Protocol 2: Julia-Kocienski Olefination
-
Reactant Preparation: In a flame-dried flask under an inert atmosphere, dissolve the sulfone (e.g., 1-phenyl-1H-tetrazol-5-yl (PT) sulfone) in an anhydrous aprotic solvent (e.g., THF) and cool to -78 °C.
-
Deprotonation: Add a strong base (e.g., KHMDS or LHMDS) dropwise to the sulfone solution and stir for the specified time to ensure complete deprotonation.
-
Aldehyde Addition: Add a solution of the aldehyde in the same solvent to the reaction mixture dropwise at -78 °C.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Quench and Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature and extract the product with an organic solvent.
-
Purification: Wash the combined organic layers, dry, and concentrate. Purify the crude product by flash column chromatography to obtain the desired olefin.
Protocol 3: Mixed Anhydride Amide Coupling
-
Acid Activation: In a flame-dried flask under an inert atmosphere, dissolve the carboxylic acid (marinolic acid fragment) in an anhydrous solvent (e.g., THF or dichloromethane) and cool to -20 °C. Add a tertiary amine base (e.g., N-methylmorpholine or triethylamine) followed by an acyl chloride or chloroformate (e.g., isobutyl chloroformate) to form the mixed anhydride.
-
Amine Addition: In a separate flask, prepare a solution of the amine (dithiolopyrrolone fragment) in the same solvent. Add this solution to the mixed anhydride mixture at low temperature.
-
Reaction: Allow the reaction to proceed at low temperature, gradually warming to 0 °C or room temperature while monitoring by TLC or LC-MS.
-
Work-up: Quench the reaction and perform an aqueous work-up to remove unreacted reagents and byproducts.
-
Purification: Purify the coupled product by careful flash column chromatography, often on silica gel that has been deactivated with a small percentage of triethylamine to prevent decomposition of the DTP moiety.
References
Technical Support Center: Optimizing Thiomarinol A Production in Gram-Negative Bacteria
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on improving the accumulation of Thiomarinol A in Gram-negative bacterial hosts, such as Escherichia coli.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its production in Gram-negative bacteria a focus of research?
This compound is a hybrid natural product antibiotic composed of two distinct moieties: marinolic acid (a pseudomonic acid analog) and holothin (a dithiolopyrrolone).[1] This unique hybrid structure gives it potent, broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, including clinically relevant pathogens like methicillin-resistant Staphylococcus aureus (MRSA).[1] The dithiolopyrrolone component is particularly important as it helps the molecule overcome the intrinsic resistance mechanisms of Gram-negative bacteria, such as their impermeable outer membrane and efflux pumps, leading to better accumulation and efficacy compared to its parent compounds. Developing robust production platforms in well-characterized Gram-negative hosts like E. coli is desirable for reliable and scalable production for further research and drug development.
Q2: What are the main challenges in expressing the this compound biosynthetic gene cluster in E. coli?
The heterologous expression of large and complex natural product biosynthetic gene clusters (BGCs), such as the one for this compound which involves both polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) machinery, in E. coli presents several challenges:
-
Large Gene Cluster Size: The this compound BGC is substantial, making its cloning and stable maintenance in a plasmid vector difficult.
-
Codon Usage Bias: The native producer, Pseudoalteromonas sp., has a different codon preference than E. coli. This can lead to translational inefficiencies, protein misfolding, and low yields of the biosynthetic enzymes.
-
Protein Solubility and Folding: The large, multi-domain PKS and NRPS enzymes from the this compound pathway can be prone to misfolding and aggregation into insoluble inclusion bodies when overexpressed in E. coli.[2]
-
Precursor Supply: The biosynthesis of this compound requires specific building blocks (e.g., malonyl-CoA, methylmalonyl-CoA, cysteine) which may be limiting in the primary metabolism of E. coli.
-
Metabolic Burden: Expressing a large BGC places a significant metabolic load on the host cell, diverting resources from essential cellular processes and potentially leading to slow growth and reduced productivity.[3][4]
-
Post-translational Modification: PKS and NRPS enzymes require activation by a phosphopantetheinyl transferase (PPTase) to attach a cofactor essential for their function. E. coli may lack a compatible or sufficiently active PPTase.
Q3: What are the key enzymatic steps in the final assembly of this compound?
The final step in this compound biosynthesis is the amide bond formation between the marinolic acid and holothin moieties. This is a two-step enzymatic process catalyzed by the enzymes TmlU and HolE.
-
Activation of Marinolic Acid: TmlU, an acyl-CoA ligase, activates marinolic acid by converting it to marinolic acid-CoA.
-
Amide Bond Formation: HolE, an acetyltransferase, then catalyzes the transfer of the marinolic acid from its CoA-thioester to the amine group of holothin, forming the final this compound molecule.
Understanding this terminal step is crucial for troubleshooting, as issues with the expression or activity of TmlU or HolE will completely halt the production of the final hybrid antibiotic.
Troubleshooting Guide
Problem 1: Low or no detectable this compound production.
This is a common initial problem. The following workflow can help diagnose the issue.
Caption: Troubleshooting workflow for low this compound production.
Possible Cause & Solution
-
Cause: Incorrect plasmid construction or mutations in the biosynthetic genes.
-
Solution: Re-verify the integrity of your expression plasmid through restriction digestion and Sanger sequencing of the entire biosynthetic gene cluster.
-
-
Cause: Poor transcription of the this compound gene cluster.
-
Solution: Perform RT-qPCR to quantify the transcript levels of key biosynthetic genes (e.g., PKS/NRPS modules, tmlU, holE). If transcription is low, consider using a stronger promoter or a host strain with a modified RNA polymerase.
-
-
Cause: Inefficient translation or formation of insoluble enzyme aggregates (inclusion bodies).
-
Solution: Analyze protein expression via SDS-PAGE and Western blotting. If proteins are insoluble, refer to the troubleshooting section on Protein Solubility Issues .
-
-
Cause: Insufficient supply of essential precursors.
-
Solution: Supplement the growth medium with precursors like cysteine for the holothin moiety or appropriate short-chain fatty acids for the marinolic acid backbone. For more systematic improvement, consider co-expressing genes that enhance the precursor pools.
-
Problem 2: Expressed biosynthetic enzymes are insoluble.
Insoluble PKS and NRPS enzymes are inactive. Improving their solubility is critical.
Possible Cause & Solution
-
Cause: High induction strength and temperature leading to rapid protein synthesis and misfolding.
-
Solution: Lower the induction temperature to 16-20°C and reduce the concentration of the inducer (e.g., IPTG). This slows down protein synthesis, giving the enzymes more time to fold correctly.
-
-
Cause: Lack of appropriate chaperone assistance.
-
Solution: Co-express molecular chaperones like GroEL/GroES or DnaK/DnaJ/GrpE. These can assist in the proper folding of the large PKS/NRPS enzymes.
-
-
Cause: Codon bias leading to translational pausing and misfolding.
-
Solution: Synthesize a codon-optimized version of the gene cluster for E. coli. This can significantly improve both the expression level and solubility of the enzymes.
-
-
Cause: The inherent properties of the proteins make them prone to aggregation.
-
Solution: Express the enzymes with N-terminal solubility-enhancing fusion tags such as Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST). These tags can be cleaved off after purification if necessary.
-
Table 1: Comparison of Strategies to Improve Enzyme Solubility
| Strategy | Typical Improvement in Soluble Protein Yield | Reference |
| Lowering Induction Temperature (37°C to 18°C) | 2 to 10-fold | [5] |
| Co-expression of Chaperones (e.g., GroEL/ES) | 1.5 to 5-fold | [6] |
| Codon Optimization | 2 to >100-fold | [7][8] |
| N-terminal Fusion Tag (e.g., MBP) | 3 to 20-fold | [9][10] |
Problem 3: this compound yield is low despite soluble enzyme expression.
Even with soluble enzymes, the overall yield can be limited by metabolic factors.
Possible Cause & Solution
-
Cause: Limited availability of key biosynthetic precursors.
-
Solution: Engineer the host strain to overproduce required precursors. For this compound, this could involve:
-
Overexpressing acetyl-CoA carboxylase (acc) to increase malonyl-CoA.
-
Introducing pathways for propionyl-CoA and its conversion to methylmalonyl-CoA.
-
Enhancing cysteine biosynthesis pathways.
-
-
-
Cause: Metabolic burden on the host cell.
-
Solution:
-
Use lower copy number plasmids to reduce the protein expression load.
-
Integrate the biosynthetic gene cluster into the host chromosome for more stable and moderate expression.
-
Optimize the fermentation medium to alleviate nutrient limitations caused by the metabolic drain. Supplementing with nucleosides and amino acids can sometimes improve growth and production.[11]
-
-
-
Cause: Inefficient post-translational activation of PKS/NRPS acyl carrier protein domains.
-
Solution: Co-express a suitable phosphopantetheinyl transferase (PPTase), such as Sfp from Bacillus subtilis, to ensure the proper activation of the PKS and NRPS modules.
-
Table 2: Effect of Precursor Supplementation on this compound Production (Hypothetical Data)
| Supplement | Concentration | Fold Increase in this compound Titer |
| Cysteine | 1 g/L | 1.5 |
| Sodium Propionate | 2 g/L | 1.8 |
| Cysteine + Sodium Propionate | 1 g/L + 2 g/L | 3.2 |
Key Experimental Protocols
Protocol 1: Codon Optimization and Gene Synthesis
-
Obtain the DNA sequence of the this compound biosynthetic gene cluster.
-
Use a commercial or open-source codon optimization tool to adapt the sequence for expression in E. coli K12. Key parameters to adjust include codon adaptation index (CAI), GC content, and removal of negative cis-acting elements.[8]
-
Synthesize the optimized gene cluster commercially. The large size may require synthesis in several fragments.
-
Assemble the fragments into a suitable expression vector using methods like Gibson Assembly or yeast homologous recombination.
Protocol 2: Optimizing Protein Expression for Solubility
-
Transform the expression plasmid into an appropriate E. coli strain (e.g., BL21(DE3)). For plasmids containing rare codons, consider using a strain like Rosetta(DE3) which supplies tRNAs for rare codons.
-
Grow a 10 mL starter culture overnight at 37°C in LB medium with appropriate antibiotics.
-
Inoculate 1 L of fresh LB medium with the overnight culture to an initial OD₆₀₀ of 0.1.
-
Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.5-0.6.
-
Cool the culture to 18°C.
-
Induce protein expression by adding IPTG to a final concentration of 0.1 mM.
-
Continue to incubate the culture at 18°C for 16-24 hours.
-
Harvest the cells by centrifugation.
-
Lyse the cells and separate the soluble and insoluble fractions by centrifugation.
-
Analyze both fractions by SDS-PAGE to determine the amount of soluble protein.
Protocol 3: Fermentation and Product Extraction
-
Perform a larger scale fermentation (e.g., 5 L) using the optimized expression conditions.
-
After the fermentation period, centrifuge the culture to pellet the cells.
-
Extract the cell pellet and the supernatant separately with an organic solvent like ethyl acetate.
-
Combine the organic extracts and evaporate the solvent under reduced pressure.
-
Redissolve the crude extract in a small volume of methanol.
-
Analyze the extract for the presence of this compound using LC-MS.
Signaling Pathways and Workflows
Caption: Simplified this compound biosynthesis pathway.
Caption: Logical relationship of optimization strategies.
References
- 1. The Hybrid Antibiotic this compound Overcomes Intrinsic Resistance in Escherichia coli Using a Privileged Dithiolopyrrolone Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. “Metabolic burden” explained: stress symptoms and its related responses induced by (over)expression of (heterologous) proteins in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orbit.dtu.dk [orbit.dtu.dk]
- 5. researchgate.net [researchgate.net]
- 6. PKS-NRPS Enzymology and Structural Biology: Considerations in Protein Production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Codon optimization can improve expression of human genes in Escherichia coli: A multi-gene study. — The Kennedy Institute of Rheumatology [kennedy.ox.ac.uk]
- 8. Codon optimization significantly enhanced the expression of human 37-kDa iLRP in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Metabolome analysis of metabolic burden in Escherichia coli caused by overexpression of green fluorescent protein and delta-rhodopsin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Efflux Pump Resistance to Thiomarinol A
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for experiments aimed at overcoming efflux pump-mediated resistance to the antibiotic Thiomarinol A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a hybrid natural product antibiotic, combining a dithiolopyrrolone (related to holothin) and a marinolic acid moiety (similar to mupirocin).[1][2] Its primary mechanism of action is the potent inhibition of isoleucyl-tRNA synthetase (IleRS), an essential enzyme for protein synthesis.[3] Additionally, the dithiolopyrrolone component gives it metal-chelating properties.[3][4] This dual action contributes to its high potency, which is over 100 times greater than mupirocin against sensitive MRSA.[3]
Q2: How do efflux pumps cause resistance to antibiotics like this compound?
A2: Efflux pumps are membrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell.[1][5] This reduces the intracellular concentration of the antibiotic, preventing it from reaching its target at a sufficient concentration to be effective.[1][2] In Gram-negative bacteria, efflux pumps, in conjunction with an impermeable outer membrane, are a major component of intrinsic resistance to many antibiotics.[1][2]
Q3: Is this compound susceptible to efflux pumps?
A3: While many antibiotics are substrates for efflux pumps, this compound has been shown to overcome the intrinsic resistance mechanisms in E. coli that render its parent compound, mupirocin, ineffective.[1][2] This is attributed to the dithiolopyrrolone moiety, which facilitates higher intracellular accumulation of this compound compared to mupirocin.[1][2] However, efflux pumps can still contribute to reduced susceptibility, and their overexpression can be a mechanism of acquired resistance.
Q4: What are efflux pump inhibitors (EPIs) and how can they help overcome resistance?
A4: Efflux pump inhibitors are compounds that block the activity of efflux pumps. By doing so, they can restore or increase the susceptibility of bacteria to antibiotics that are substrates of these pumps.[6][7] They are considered "antibiotic resistance breakers" and can be used in combination with antibiotics to enhance their efficacy.[6][7]
Q5: Which efflux pumps are relevant for this compound resistance?
A5: In Gram-negative bacteria, the most clinically significant efflux pumps belong to the Resistance-Nodulation-Division (RND) family, such as the AcrAB-TolC system in Escherichia coli and the MexAB-OprM system in Pseudomonas aeruginosa.[8] Given this compound's broad-spectrum activity against Gram-negative bacteria, these efflux pumps are of primary interest. In Gram-positive bacteria like Staphylococcus aureus, pumps from the Major Facilitator Superfamily (MFS), such as NorA, are important.
Troubleshooting Guide
Problem 1: High Minimum Inhibitory Concentration (MIC) of this compound against a bacterial strain.
| Possible Cause | Troubleshooting Step |
| Overexpression of efflux pumps | Perform a checkerboard assay with this compound and a known efflux pump inhibitor (EPI) like phenylalanine-arginine β-naphthylamide (PAβN) for Gram-negative bacteria, or reserpine/piperine for Gram-positive bacteria. A significant reduction in the MIC of this compound in the presence of the EPI suggests efflux pump involvement. |
| Target modification (mutations in IleRS) | Sequence the ileS gene to check for mutations known to confer resistance to mupirocin or this compound. |
| Reduced uptake of the antibiotic | For Gram-negative bacteria, investigate the expression of outer membrane porins. A decrease in porin expression can reduce antibiotic uptake. |
| Experimental error | Verify the concentration and purity of your this compound stock solution. Ensure the correct bacterial inoculum size and incubation conditions were used in the MIC assay. |
Problem 2: Inconsistent results in checkerboard assays with this compound and an EPI.
| Possible Cause | Troubleshooting Step |
| Inappropriate EPI concentration | The concentration of the EPI is critical. Too low, and it won't inhibit the pump effectively. Too high, and it may have its own antibacterial or toxic effects. Perform an MIC assay of the EPI alone to determine its intrinsic activity and use it at a sub-inhibitory concentration (e.g., 1/4 or 1/8 of its MIC) in the checkerboard assay. |
| EPI is not effective against the specific efflux pump | Different EPIs have different specificities. If one EPI shows no synergy, try another one that is known to inhibit a different class of efflux pumps. |
| The bacterial strain may not be overexpressing an efflux pump | Confirm efflux pump activity using a fluorescent dye accumulation assay, such as with ethidium bromide. |
| Assay setup variability | Ensure thorough mixing of reagents in the microplate wells and consistent inoculation across all wells. |
Problem 3: No increase in fluorescence in an ethidium bromide (EtBr) accumulation assay in the presence of an EPI.
| Possible Cause | Troubleshooting Step |
| Low efflux pump activity in the tested strain | Use a known efflux pump-overexpressing strain as a positive control and a knockout mutant as a negative control to validate the assay. |
| EPI is not effective | Test a different EPI with a known inhibitory effect on the efflux pumps of your bacterial species. |
| Sub-optimal EtBr concentration | The concentration of EtBr needs to be optimized for your specific bacterial strain. Too high a concentration can be toxic and may mask the effect of the EPI. |
| Incorrect assay conditions | Ensure the bacterial cells are in the correct growth phase (logarithmic phase is often recommended) and at the appropriate density. |
Quantitative Data
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and its Precursors against various bacterial strains.
| Compound | S. aureus COL (μM) | E. coli WT (μM) | E. coli ΔtolC (μM) | K. pneumoniae (clinical isolate) (μM) | A. baumannii (clinical isolate) (μM) |
| This compound | 0.002 | 6.25 | 0.78 | 6.2 - 12.5 | >50 |
| Mupirocin | 0.25 | >100 | 12.5 | >100 | >100 |
| Holomycin | 2.5 | 50 | 6.25 | ND | ND |
Data compiled from publicly available research.[1][3] ND: Not Determined. The ΔtolC mutant lacks a key component of the AcrAB-TolC efflux pump.
Table 2: Example of Potentiation of Mupirocin Activity by the Efflux Pump Inhibitor Piperine against Staphylococcus aureus.
| S. aureus Strain | Mupirocin MIC (µg/mL) | Mupirocin + Piperine (32 µg/mL) MIC (µg/mL) | Fold Reduction in MIC |
| Wild Type | 0.25 | 0.06 | 4.2 |
| MRSA | 0.25 | 0.06 | 4.2 |
| Mupirocin-resistant (mupR-1) | 256 | 32 | 8 |
This data for mupirocin, a component of this compound, illustrates the potential for EPIs to restore antibiotic susceptibility.[9]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
This compound stock solution
-
Sterile diluent (e.g., MHB)
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Prepare a 2-fold serial dilution of this compound in MHB in a 96-well plate. The final volume in each well should be 50 µL.
-
Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the standardized bacterial suspension in MHB to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in the wells.
-
Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate containing the this compound dilutions.
-
Include a growth control well (bacteria in MHB without antibiotic) and a sterility control well (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visually inspecting for the lowest concentration of this compound that shows no visible turbidity. Alternatively, read the optical density at 600 nm using a microplate reader.
Checkerboard Assay for Synergy
This assay is used to assess the interaction between two antimicrobial agents (e.g., this compound and an EPI).
Procedure:
-
In a 96-well plate, prepare a 2-fold serial dilution of this compound along the x-axis (e.g., columns 1-10) and a 2-fold serial dilution of the EPI along the y-axis (e.g., rows A-G).
-
The final plate should contain a grid of wells with varying concentrations of both agents.
-
Include a row with only this compound dilutions and a column with only EPI dilutions to determine their individual MICs.
-
Inoculate the plate with the bacterial suspension as described in the MIC protocol.
-
After incubation, determine the MIC of each agent in combination.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) for each well showing no growth:
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of EPI = (MIC of EPI in combination) / (MIC of EPI alone)
-
FICI = FIC of this compound + FIC of EPI
-
-
Interpret the results:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4: Additive or indifference
-
FICI > 4: Antagonism
-
Ethidium Bromide (EtBr) Accumulation Assay
This assay measures the activity of efflux pumps by monitoring the fluorescence of EtBr, an efflux pump substrate.
Procedure:
-
Grow bacteria to the mid-logarithmic phase and harvest by centrifugation.
-
Wash the cells with phosphate-buffered saline (PBS) and resuspend to a specific optical density (e.g., OD600 of 0.4).
-
Add the bacterial suspension to a 96-well black microplate.
-
If using an EPI, add it to the appropriate wells and incubate for a short period (e.g., 5 minutes).
-
Add EtBr to all wells to a final concentration that is sub-inhibitory and optimized for your strain.
-
Immediately measure the fluorescence over time using a fluorometer (e.g., excitation at 530 nm, emission at 600 nm).
-
Lower fluorescence indicates higher efflux activity. An effective EPI will cause an increase in fluorescence, signifying that more EtBr is accumulating inside the cells.
Visualizations
Caption: A logical workflow for troubleshooting this compound resistance.
Caption: Simplified regulation of the AcrAB-TolC efflux pump in E. coli.
Caption: Key repressors of the MexAB-OprM efflux pump in P. aeruginosa.
References
- 1. The Hybrid Antibiotic this compound Overcomes Intrinsic Resistance in Escherichia coli Using a Privileged Dithiolopyrrolone Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Hybrid Antibiotic this compound Overcomes Intrinsic Resistance in Escherichia coli Using a Privileged Dithiolopyrrolone Moiety – Department of Chemistry [chem.unc.edu]
- 3. Inhibition of Isoleucyl-tRNA Synthetase by the Hybrid Antibiotic Thiomarinol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dissertation or Thesis | Mechanisms of Action and Resistance for Dithiolopyrrolone Antibiotics against Staphylococcus aureus | ID: sj139b92r | Carolina Digital Repository [cdr.lib.unc.edu]
- 5. The Efflux Inhibitor Phenylalanine-Arginine Beta-Naphthylamide (PAβN) Permeabilizes the Outer Membrane of Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Antibiotic Potentiation Through Phytochemical-Based Efflux Pump Inhibitors to Combat Multidrug Resistance Bacteria | Bentham Science [benthamscience.com]
- 8. Pyrrole-based inhibitors of RND-type efflux pumps reverse antibiotic resistance and display anti-virulence potential | PLOS Pathogens [journals.plos.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Thiomarinol A Dithiolopyrrolone Moiety Structure-Activity Relationship (SAR) Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating the structure-activity relationship of the Thiomarinol A dithiolopyrrolone moiety.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My synthetic dithiolopyrrolone-pseudomonic acid analog shows high accumulation in E. coli but poor antibacterial activity. What could be the issue?
A1: This is a documented phenomenon. While the dithiolopyrrolone moiety is known to enhance accumulation in Gram-negative bacteria, accumulation alone is not sufficient for antibacterial activity.[1][2] Here are some troubleshooting steps and potential explanations:
-
Target Engagement: The analog might not be effectively binding to its intracellular target, isoleucyl-tRNA synthetase (IleRS). Although the dithiolopyrrolone in this compound does not disrupt IleRS binding, your specific modification might interfere with the necessary conformation for inhibition.[1]
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Efflux Pump Activity: While some analogs show improved activity in efflux-deficient strains (e.g., ΔtolC mutants), they may still be substrates for other efflux pumps not accounted for in your initial screen.[1] Consider testing your analog against a broader panel of efflux pump knockout strains.
-
Intracellular Stability: The analog may be unstable within the cytoplasm and degrade before reaching its target. Perform stability assays in bacterial lysates to assess this possibility.
-
Metal Chelation Activity: The antibacterial effect of the dithiolopyrrolone moiety is also linked to its ability to chelate intracellular metal ions after reduction.[3][4] Your modification might have altered the redox potential or metal-chelating properties of the dithiolopyrrolone core.
Q2: I am having difficulty with the synthesis and purification of my this compound analogs. What are some common pitfalls?
A2: The synthesis of this compound analogs can be challenging. Here are some common issues and suggestions:
-
Amide Coupling Reaction: The coupling of the pseudomonic acid C1 carboxyl group to the amine of a dithiolopyrrolone analog can be inefficient. Ensure anhydrous conditions and consider using a robust coupling agent like HATU or HBTU in addition to the mixed anhydride method.[1]
-
Deprotection Step: The final deprotection of the acetonide group on the pseudomonic acid scaffold with aqueous acetic acid can sometimes lead to side reactions or incomplete deprotection.[1] Monitor the reaction closely by TLC or LC-MS and consider optimizing the reaction time and temperature.
-
Purification: this compound analogs can be sensitive to light and air. Use amber vials and consider performing purification steps under an inert atmosphere. Reverse-phase HPLC is often the most effective method for obtaining highly pure final products.
Q3: How do I differentiate between the two primary mechanisms of action (IleRS inhibition and metal chelation) for my novel analog?
A3: A multi-pronged experimental approach is necessary to dissect the dual mechanism of action:
-
IleRS Inhibition Assays:
-
Perform in vitro enzyme kinetics assays with purified IleRS to determine the IC50 or Ki of your analog.
-
Utilize bacterial strains with known mutations in the ileS gene that confer resistance to mupirocin to see if your analog retains activity. This compound is known to be effective against mupirocin-resistant strains.[5][6]
-
-
Metal Chelation Assays:
-
Conduct in vitro assays to assess the metal-binding properties of your analog (e.g., using a fluorescent metal sensor like Zinpyr-1 for zinc chelation). This compound has been shown to chelate zinc.[3]
-
Test the antibacterial activity of your analog in media supplemented with various metal ions (e.g., Zn2+, Fe2+). If the activity is due to metal chelation, the addition of excess metal ions may rescue bacterial growth.
-
Quantitative Data Summary
Table 1: In Vitro Antibacterial Activity of this compound and Related Compounds
| Compound | Organism | MIC (µg/mL) |
| This compound | S. aureus (Mupirocin-Sensitive MRSA) | 0.004 |
| Mupirocin | S. aureus (Mupirocin-Sensitive MRSA) | 0.5 |
| This compound | E. coli BW25113 | 1 |
| Mupirocin | E. coli BW25113 | >128 |
| Holomycin | E. coli BW25113 | 4 |
Data compiled from multiple sources indicating this compound's high potency, especially compared to mupirocin.[1][5]
Table 2: IleRS Inhibition and Binding Affinity
| Compound | Target | Ki | Binding Affinity (KD) |
| This compound | MRSA IleRS | Picomolar range | Low Femtomolar range |
| Mupirocin | MRSA IleRS | - | 1600-fold weaker than this compound |
This table highlights the significantly tighter binding of this compound to its target enzyme compared to mupirocin.[3][5][6]
Experimental Protocols
Protocol 1: Synthesis of a Pseudomonic Acid Amide Analog
This protocol is a generalized procedure based on published methods for creating analogs by modifying the C1 position of pseudomonic acid.[1]
-
Activation of Pseudomonic Acid:
-
Dissolve pseudomonic acid A in an anhydrous aprotic solvent (e.g., dichloromethane or DMF).
-
Cool the solution to 0°C in an ice bath.
-
Add N-methylmorpholine (NMO) (1.1 eq.) followed by isobutyl chloroformate (1.1 eq.) dropwise.
-
Stir the reaction mixture at 0°C for 1-2 hours to form the mixed anhydride.
-
-
Amide Coupling:
-
In a separate flask, dissolve the desired amine-containing dithiolopyrrolone analog (1.2 eq.) in the same anhydrous solvent.
-
Add the amine solution to the activated pseudomonic acid mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
-
Work-up and Deprotection:
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Dissolve the crude protected product in 80% aqueous acetic acid.[1]
-
Stir at room temperature for 2-4 hours, monitoring by TLC or LC-MS.
-
Remove the solvent under reduced pressure.
-
-
Purification:
-
Purify the final deprotected analog using reverse-phase HPLC to yield the pure product.
-
Protocol 2: Bacterial Accumulation Assay
This protocol outlines a method to quantify the intracellular concentration of an antibiotic.[1]
-
Cell Culture and Treatment:
-
Grow E. coli (e.g., BW25113) in a suitable broth (e.g., LB) to mid-log phase (OD600 ≈ 0.4-0.6).
-
Add the test compound (e.g., this compound or an analog) to a final concentration of 10 µg/mL.
-
Incubate for 1 hour at 37°C with shaking.
-
-
Cell Harvesting and Lysis:
-
Pellet 1 mL of the cell culture by centrifugation at 4°C.
-
Wash the cell pellet twice with ice-cold PBS to remove extracellular compound.
-
Resuspend the final pellet in a known volume of lysis buffer (e.g., 50% acetonitrile in water).
-
Lyse the cells by sonication or bead beating.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Quantification by LC-MS/MS:
-
Analyze the supernatant by a validated LC-MS/MS method to determine the concentration of the antibiotic.
-
Normalize the intracellular concentration to the total protein content or cell number of the initial sample.
-
Visualizations
Caption: Logical relationship of the this compound moieties to its broad-spectrum activity.
References
- 1. The Hybrid Antibiotic this compound Overcomes Intrinsic Resistance in Escherichia coli Using a Privileged Dithiolopyrrolone Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Hybrid Antibiotic this compound Overcomes Intrinsic Resistance in Escherichia coli Using a Privileged Dithiolopyrrolone Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Isoleucyl-tRNA Synthetase by the Hybrid Antibiotic Thiomarinol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dissertation or Thesis | Mechanisms of Action and Resistance for Dithiolopyrrolone Antibiotics against Staphylococcus aureus | ID: sj139b92r | Carolina Digital Repository [cdr.lib.unc.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Inhibition of Isoleucyl-tRNA Synthetase by the Hybrid Antibiotic Thiomarinol – Department of Chemistry [chem.unc.edu]
Technical Support Center: Optimizing Thiomarinol A Fermentation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the fermentation conditions for maximizing Thiomarinol A yield from Pseudoalteromonas sp. SANK 73390. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven recommendations.
Troubleshooting Guide: Common Fermentation Issues
This guide addresses specific problems that may arise during this compound fermentation, offering potential causes and actionable solutions.
| Issue | Potential Causes | Troubleshooting Steps |
| Low or No this compound Production | - Inappropriate medium composition (carbon/nitrogen imbalance).- Suboptimal physical parameters (pH, temperature, aeration).- Inoculum quality issues (low viability, contamination).- Incorrect fermentation timing for secondary metabolite production. | - Medium Optimization: Systematically evaluate different carbon and nitrogen sources. Slowly metabolized carbon sources like galactose may enhance secondary metabolite production.[1] Consider using a defined medium to identify essential nutrients.- Parameter Adjustment: Optimize pH, temperature, and agitation speed. For Pseudoalteromonas sp., a neutral to slightly alkaline pH (7.0-8.0) and temperatures between 20-30°C are often favorable.[2][3][4] Microaerophilic conditions (low dissolved oxygen) have been shown to induce antimicrobial metabolite production in some Pseudoalteromonas species.[5]- Inoculum Verification: Ensure the seed culture is in the late logarithmic growth phase and free from contamination. Use a standardized inoculum size (e.g., 5-10% v/v).[3][6]- Time Course Analysis: Monitor this compound production over time. Production typically begins after the initial growth phase, around 7 hours, and peaks at approximately 24 hours. |
| Foaming in the Bioreactor | - High protein content in the medium (e.g., peptone, yeast extract).- Excessive agitation or aeration rates.- Cell lysis releasing intracellular proteins. | - Antifoam Addition: Add a sterile, non-metabolizable antifoaming agent (e.g., silicone-based) at a low concentration.- Process Control: Reduce agitation and/or aeration rates, while ensuring dissolved oxygen levels remain sufficient for production.- Medium Modification: If excessive, consider reducing the concentration of protein-rich components. |
| Inconsistent Batch-to-Batch Yield | - Variability in raw material quality (e.g., complex media components).- Inconsistent inoculum preparation.- Fluctuations in physical fermentation parameters. | - Standardize Inputs: Use high-quality, consistent sources for media components. If using complex media, consider lot-to-lot variability.- Protocol Adherence: Strictly adhere to a standardized protocol for inoculum preparation, including age and cell density.- Parameter Monitoring: Implement robust monitoring and control of pH, temperature, dissolved oxygen, and agitation throughout the fermentation. |
| Contamination (Bacterial or Fungal) | - Inadequate sterilization of media, bioreactor, or transfer lines.- Compromised aseptic technique during inoculation or sampling. | - Sterilization Validation: Ensure proper sterilization procedures are followed and validated.- Aseptic Technique Review: Reinforce and review aseptic techniques for all handling steps.- Microscopic Examination: Regularly examine cultures under a microscope to detect contaminants early. |
| Biofilm Formation on Probes and Vessel | - Natural tendency of Pseudoalteromonas to form biofilms.[7] | - Bioreactor Design: Use bioreactors with smooth surfaces to minimize attachment points.- Cleaning Procedures: Implement rigorous cleaning and sterilization protocols between batches.- Culturing Method: Consider alternative culturing methods, such as using a cotton scaffold, which has been shown to alter secondary metabolite production in Pseudoalteromonas.[7] |
Frequently Asked Questions (FAQs)
1. What is a good starting medium for this compound production?
A commonly used basal medium for Pseudoalteromonas species is 2216E, which consists of peptone (5 g/L), yeast extract (1 g/L), and FePO4 (0.01 g/L) in natural or artificial seawater.[3] Optimization of carbon and nitrogen sources is crucial for maximizing yield.
2. What are the optimal physical parameters for fermentation?
While specific optimal conditions for this compound are not extensively published, studies on other Pseudoalteromonas species suggest the following ranges for initial optimization:
-
pH: 7.0-8.0[2]
-
Agitation: 150-250 rpm in shake flasks[3]
-
Salinity: Growth requires a seawater base.[2]
3. When is the best time to harvest the fermentation broth?
Based on available literature, this compound production starts around 7 hours into the fermentation and reaches its maximum concentration at approximately 24 hours, after which the levels may slowly decline. Time course studies are recommended to determine the optimal harvest time for your specific conditions.
4. How can I increase the yield of this compound?
Yield improvement can be approached systematically:
-
Media Optimization: Use statistical methods like Plackett-Burman design to screen for significant media components, followed by Response Surface Methodology (RSM) to find optimal concentrations.[6]
-
Precursor Feeding: Since this compound is a hybrid molecule, feeding precursors for the marinolic acid and holothin moieties at the onset of production could potentially increase the yield.
-
Process Control: Maintain tight control over pH and dissolved oxygen levels in a bioreactor.
5. What is the biosynthetic pathway of this compound?
This compound is a hybrid antibiotic synthesized from two distinct pathways: the polyketide synthase (PKS) pathway for marinolic acid and the non-ribosomal peptide synthetase (NRPS) pathway for the holothin core.[8] An amide ligase, TmlU, is responsible for joining these two components.[8]
Data Presentation: Recommended Starting Fermentation Parameters
The following table summarizes recommended starting ranges for key fermentation parameters for the optimization of this compound production. These are based on studies of Pseudoalteromonas sp. and related marine bacteria producing secondary metabolites.
| Parameter | Recommended Starting Range | Notes |
| Carbon Source | Fructose, Glucose, Galactose, Soluble Starch (10-30 g/L) | Slowly metabolized sugars like galactose can sometimes enhance secondary metabolite production.[1] Fructose has been shown to be an optimal carbon source for secondary metabolite production in some Pseudoalteromonas species.[2] |
| Nitrogen Source | Peptone, Yeast Extract, Tryptone (5-15 g/L) | Yeast extract is often a good nitrogen source for Pseudoalteromonas sp.[2] Complex nitrogen sources often provide essential growth factors. |
| Temperature | 20-28°C | A study on a deep-sea Pseudoalteromonas sp. found an optimal temperature of 20.17°C for protease production.[4][9] |
| Initial pH | 7.0-7.8 | Pseudoalteromonas sp. generally prefers neutral to slightly alkaline conditions.[2][3] |
| Agitation (Shake Flask) | 150-200 rpm | Adequate agitation is necessary for oxygen transfer, but excessive shear can damage cells.[3] |
| Inoculum Size | 3-10% (v/v) | A standardized inoculum from a culture in the late exponential phase is crucial for reproducibility.[3] |
| Fermentation Time | 24-72 hours | Peak production of this compound is reported around 24 hours. Some Pseudoalteromonas secondary metabolites show peak production at 72 hours.[2] |
Experimental Protocols
Protocol 1: One-Factor-at-a-Time (OFAT) Optimization of Carbon Source
This protocol details a method for screening different carbon sources to determine their effect on this compound yield.
-
Prepare Basal Medium: Prepare a basal fermentation medium containing all necessary components except the carbon source (e.g., 2216E medium without peptone, using a defined nitrogen source like ammonium sulfate).
-
Aliquot and Supplement: Aliquot the basal medium into multiple shake flasks. To each flask, add a different sterile carbon source (e.g., glucose, fructose, galactose, soluble starch) to a final concentration of 20 g/L. Include a control flask with no added carbon source.
-
Inoculation: Inoculate each flask with a standardized seed culture of Pseudoalteromonas sp. SANK 73390 to a final concentration of 5% (v/v).
-
Incubation: Incubate the flasks at a constant temperature (e.g., 25°C) and agitation speed (e.g., 180 rpm) for 24-48 hours.
-
Sampling and Analysis: At regular intervals (e.g., 12, 24, 36, 48 hours), aseptically withdraw samples. Separate the biomass from the supernatant by centrifugation.
-
Extraction and Quantification: Extract this compound from the supernatant using an appropriate solvent (e.g., ethyl acetate). Quantify the yield using a validated analytical method such as HPLC.
-
Data Analysis: Compare the this compound yield for each carbon source to identify the most effective one.
Protocol 2: Response Surface Methodology (RSM) for Optimizing Key Parameters
This protocol provides a framework for using a Box-Behnken design to optimize the most significant factors affecting this compound production.
-
Factor Selection: Based on preliminary screening (e.g., OFAT or Plackett-Burman design), select the three most significant factors influencing yield (e.g., Temperature, pH, and Peptone concentration).
-
Experimental Design: Create a Box-Behnken experimental design with three levels (low, medium, high) for each of the three selected factors. This will typically result in 15 experimental runs, including three center points.
-
Fermentation Runs: Conduct the 15 fermentation experiments according to the conditions specified in the design matrix. Each run should be performed in triplicate to ensure reproducibility.
-
Data Collection: After a fixed fermentation time (e.g., 24 hours), harvest the broth and quantify the this compound yield for each run.
-
Statistical Analysis: Analyze the results using statistical software. Fit the data to a second-order polynomial equation to model the relationship between the variables and the response (this compound yield).
-
Model Validation: Use the model to predict the optimal conditions for maximum this compound production. Validate the predicted optimum by conducting a new set of experiments at these conditions.
Visualizations
References
- 1. Strategies for Fermentation Medium Optimization: An In-Depth Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. worldwidejournals.com [worldwidejournals.com]
- 3. Pilot-Scale Fermentation of Pseudoalteromonas sp. Strain FDHY-MZ2: An Effective Strategy for Increasing Algicidal Activity [mdpi.com]
- 4. Optimization of Fermentation Conditions for the Production of the M23 Protease Pseudoalterin by Deep-Sea Pseudoalteromonas sp. CF6-2 with Artery Powder as an Inducer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Response Surface Methodology Optimization of Fermentation Conditions for Rapid and Efficient Accumulation of Macrolactin A by Marine Bacillus amyloliquefaciens ESB-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Culturing marine bacteria from the genus Pseudoalteromonas on a cotton scaffold alters secondary metabolite production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dithiolopyrrolones: Biosynthesis, Synthesis, and Activity of a Unique Class of Disulfide-Containing Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of fermentation conditions for the production of the M23 protease Pseudoalterin by deep-sea Pseudoalteromonas sp. CF6-2 with artery powder as an inducer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Thiomarinol A and Mupirocin Resistance
Welcome to the technical support center for researchers working with Thiomarinol A and investigating its activity against mupirocin-resistant bacterial strains. This resource provides troubleshooting guidance and answers to frequently asked questions related to the experimental study of this compound's mechanisms for overcoming mupirocin resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for mupirocin and how do bacteria develop resistance?
Mupirocin inhibits bacterial protein synthesis by targeting and inhibiting the enzyme isoleucyl-tRNA synthetase (IleRS).[1][2][3][4][5][6][7][8] This enzyme is crucial for charging tRNA with the amino acid isoleucine, an essential step in protein translation.[3][4][6] Resistance to mupirocin primarily occurs through two mechanisms:
-
Low-level resistance: This is typically caused by point mutations in the native chromosomal ileS gene, which encodes the bacterial IleRS.[9]
-
High-level resistance: This form of resistance is more clinically significant and arises from the acquisition of a plasmid-encoded gene, such as mupA (also known as ileS2), which produces a variant of IleRS that is not effectively inhibited by mupirocin.[6][9][10]
Q2: How does this compound overcome these mupirocin resistance mechanisms?
This compound is a hybrid antibiotic that combines a mupirocin analog (marinolic acid A) and a dithiolopyrrolone (holothin).[11][12][13][14] This unique structure gives it a dual mode of action, allowing it to overcome mupirocin resistance through two key strategies:[12][13][14]
-
Enhanced binding to resistant IleRS: this compound binds to the mupirocin-resistant IleRS (MupA) with significantly higher affinity than mupirocin.[12][13] In fact, it has been shown to bind to MRSA IleRS approximately 1600 times more tightly than mupirocin.[12][13][14] This strong interaction effectively inhibits the function of the resistant enzyme.
-
Dual mode of action: In addition to inhibiting IleRS, the dithiolopyrrolone moiety of this compound can chelate metal ions, disrupting metal homeostasis in the bacterial cell.[12][13][14] This secondary mechanism of action contributes to its overall antibacterial activity and helps to overcome resistance.[13]
Q3: We are observing lower than expected potency of this compound against our high-level mupirocin-resistant S. aureus strain. What could be the issue?
Several factors could contribute to this observation:
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Compound Integrity: Ensure the this compound used in your experiments has not degraded. It is sensitive to factors like pH and temperature. Proper storage and handling are crucial.
-
Assay Conditions: The in vitro activity of this compound can be influenced by the assay medium. For instance, the presence of certain metal ions could potentially interfere with the metal-chelating activity of the dithiolopyrrolone moiety.
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Strain-Specific Factors: While this compound is potent against strains expressing MupA, it's possible your strain possesses additional, uncharacterized resistance mechanisms. Consider sequencing the ileS and mupA genes to confirm their sequences and check for any novel mutations.
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Efflux Pumps: Some Gram-negative bacteria utilize efflux pumps to expel antibiotics.[11][15][16] While less common as a primary resistance mechanism to mupirocin in S. aureus, it's a possibility to consider.
Troubleshooting Guides
Guide 1: Inconsistent Minimum Inhibitory Concentration (MIC) Results
Problem: You are observing significant variability in the MIC values of this compound against mupirocin-resistant S. aureus.
| Possible Cause | Troubleshooting Step |
| Inoculum Preparation | Ensure a standardized inoculum is prepared for each experiment. Use a spectrophotometer to adjust the bacterial suspension to a 0.5 McFarland standard. |
| Compound Stability | Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. |
| Media Composition | Use cation-adjusted Mueller-Hinton Broth (CAMHB) to ensure consistent divalent cation concentrations, which can influence the activity of some antibiotics. |
| Plate Incubation | Ensure consistent incubation temperature (35-37°C) and duration (16-20 hours). Check for proper humidity to prevent evaporation from the wells. |
Guide 2: Difficulty in Expressing and Purifying Active Mupirocin-Resistant IleRS (MupA)
Problem: You are unable to obtain sufficient quantities of active, purified MupA for enzyme kinetics studies.
| Possible Cause | Troubleshooting Step |
| Codon Optimization | The mupA gene from S. aureus may contain codons that are not optimal for expression in E. coli. Consider synthesizing a codon-optimized version of the gene. |
| Expression Conditions | Optimize expression conditions by varying the inducer (e.g., IPTG) concentration, temperature, and induction time. Lower temperatures (e.g., 16-20°C) can sometimes improve the solubility of recombinant proteins. |
| Purification Strategy | If using a His-tag, ensure that the tag is accessible and not buried within the folded protein. Consider using a different purification tag (e.g., GST-tag) or a different chromatography method (e.g., ion exchange). |
| Protein Instability | Add protease inhibitors to the lysis buffer to prevent degradation of the target protein. Work quickly and at low temperatures during the purification process. |
Quantitative Data Summary
The following tables summarize the comparative activity of this compound and mupirocin against susceptible and resistant strains of Staphylococcus aureus.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and Mupirocin
| Compound | S. aureus (Mupirocin-Susceptible) | S. aureus (Low-Level Mupirocin-Resistant) | S. aureus (High-Level Mupirocin-Resistant, MupA+) |
| Mupirocin | 0.25 µM | >16 µM | >512 µg/ml |
| This compound | 0.002 µM | 0.08 µM | 0.5 µM |
Data compiled from multiple sources.[11][13] Note that MIC values can vary slightly between studies and strains.
Table 2: Inhibition and Binding Affinity for S. aureus IleRS
| Compound | Inhibition Constant (Ki) for MRSA IleRS | Binding Affinity (Kd) for MRSA IleRS |
| Mupirocin | - | 18 ± 7 pM |
| This compound | Picomolar range | 0.011 ± 0.006 pM |
Data from Johnson et al., 2021.[12][13] The Ki for this compound was determined to be in the picomolar range, while the binding affinity (Kd) was found to be approximately 1600-fold tighter than that of mupirocin.
Detailed Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is for determining the MIC of this compound and mupirocin against S. aureus strains using the broth microdilution method.
-
Prepare Bacterial Inoculum:
-
From a fresh culture plate, select 3-5 colonies of the S. aureus strain.
-
Inoculate the colonies into a tube of sterile Mueller-Hinton Broth (MHB).
-
Incubate at 37°C with shaking until the turbidity reaches that of a 0.5 McFarland standard.
-
Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 105 CFU/mL in the wells of the microtiter plate.
-
-
Prepare Antibiotic Dilutions:
-
Prepare a stock solution of this compound and mupirocin in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of each antibiotic in MHB in a 96-well microtiter plate.
-
-
Inoculate and Incubate:
-
Add the diluted bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.
-
Include a positive control (bacteria with no antibiotic) and a negative control (broth only).
-
Incubate the plate at 37°C for 16-20 hours.
-
-
Determine MIC:
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.
-
Protocol 2: IleRS Inhibition Assay (Enzyme Kinetics)
This protocol is for determining the inhibitory activity of this compound on purified IleRS.
-
Express and Purify IleRS:
-
Clone the ileS or mupA gene into an expression vector and transform it into a suitable E. coli expression strain.
-
Induce protein expression and purify the IleRS enzyme using an appropriate chromatography method (e.g., nickel-affinity chromatography for His-tagged proteins).
-
-
Perform the Aminoacylation Assay:
-
The assay measures the attachment of a radiolabeled amino acid (e.g., 3H-isoleucine) to its cognate tRNA.
-
The reaction mixture should contain buffer, ATP, MgCl2, purified IleRS, tRNAIle, and 3H-isoleucine.
-
Initiate the reaction by adding the enzyme.
-
Incubate at the optimal temperature for the enzyme (e.g., 37°C).
-
Stop the reaction at various time points by precipitating the tRNA and protein using trichloroacetic acid (TCA).
-
Filter the precipitate and measure the incorporated radioactivity using a scintillation counter.
-
-
Determine Inhibition:
-
Perform the assay in the presence of varying concentrations of this compound or mupirocin.
-
Calculate the initial reaction velocities at each inhibitor concentration.
-
Determine the IC50 and subsequently the Ki value by fitting the data to appropriate enzyme inhibition models.
-
Visualizations
Caption: Mechanism of mupirocin resistance and how this compound overcomes it.
Caption: Workflow for key experiments in antibiotic activity assessment.
Caption: Logical relationship of this compound's components to its activity.
References
- 1. Mupirocin - Wikipedia [en.wikipedia.org]
- 2. Mupirocin: a topical antibiotic with a unique structure and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring mechanisms of mupirocin resistance and hyper-resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. Mupirocin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mupirocin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. Mupirocin | MedPath [trial.medpath.com]
- 9. Mupirocin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MupB, a New High-Level Mupirocin Resistance Mechanism in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Hybrid Antibiotic this compound Overcomes Intrinsic Resistance in Escherichia coli Using a Privileged Dithiolopyrrolone Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Inhibition of Isoleucyl-tRNA Synthetase by the Hybrid Antibiotic Thiomarinol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of Isoleucyl-tRNA Synthetase by the Hybrid Antibiotic Thiomarinol – Department of Chemistry [chem.unc.edu]
- 15. The Hybrid Antibiotic this compound Overcomes Intrinsic Resistance in Escherichia coli Using a Privileged Dithiolopyrrolone Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Strategies to reduce the cytotoxicity of Thiomarinol compounds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with Thiomarinol compounds.
Frequently Asked Questions (FAQs)
Q1: What are Thiomarinol compounds and what is their mechanism of action?
A1: Thiomarinol A is a hybrid natural product antibiotic. It is composed of two distinct moieties: marinolic acid A, which is structurally similar to mupirocin, and a dithiolopyrrolone (DTP) group, holothin.[1][2] This hybrid structure gives this compound a dual mechanism of action. The mupirocin-like portion inhibits isoleucyl-tRNA synthetase (IleRS), an essential enzyme for bacterial protein synthesis.[3] The DTP moiety is understood to act as an intracellular metal chelator, disrupting metal homeostasis, which contributes to its antimicrobial activity and, unfortunately, its cytotoxicity to mammalian cells.[4][5]
Q2: Why are Thiomarinol compounds cytotoxic to mammalian cells?
A2: The cytotoxicity of Thiomarinol compounds is primarily attributed to the dithiolopyrrolone (DTP) moiety.[1] DTPs, including holomycin and thiolutin, are known to chelate essential intracellular metal ions, particularly zinc.[4][5] This disruption of metal homeostasis can inhibit the function of various metalloenzymes, leading to cellular dysfunction and the induction of apoptosis (programmed cell death).[4][5]
Q3: What are the primary strategies to reduce the cytotoxicity of Thiomarinol compounds?
A3: There are two main strategies being explored to mitigate the cytotoxicity of Thiomarinol compounds while retaining their potent antimicrobial effects:
-
Structural Modification (Analog Synthesis): This approach involves chemically modifying the Thiomarinol structure, particularly the dithiolopyrrolone (DTP) moiety, to dissociate the structural features responsible for cytotoxicity from those required for antimicrobial activity. The goal is to create analogs with a better therapeutic index.
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Advanced Drug Delivery Systems: This strategy focuses on encapsulating Thiomarinol compounds within nanocarriers, such as lipid nanoparticles (LNPs).[6][7][8] These delivery systems can be designed to target bacteria or specific tissues, thereby reducing systemic exposure and minimizing toxicity to healthy mammalian cells.[6]
Q4: Are there any known Thiomarinol analogs with reduced cytotoxicity?
A4: Research into Thiomarinol analogs is ongoing. While some studies have focused on creating analogs with altered antibacterial spectrums, there is limited publicly available data directly comparing the cytotoxicity of a wide range of Thiomarinol analogs in mammalian cell lines. However, the general principle is to modify the DTP group to reduce its metal-chelating activity in mammalian cells without compromising its function in bacteria.
Q5: How can lipid nanoparticles (LNPs) reduce the toxicity of encapsulated drugs?
A5: Lipid nanoparticles (LNPs) are drug delivery systems that can encapsulate therapeutic agents. They are generally considered biocompatible and biodegradable.[6] LNPs can reduce drug toxicity in several ways:
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Controlled Release: LNPs can be engineered for the slow and controlled release of the encapsulated drug, which helps in maintaining the drug concentration within the therapeutic window and avoiding high, toxic concentrations.[9]
-
Targeted Delivery: The surface of LNPs can be modified with ligands (e.g., antibodies, peptides) that specifically bind to receptors on target cells (e.g., cancer cells or bacteria). This targeted approach increases the drug concentration at the site of action and reduces its accumulation in healthy tissues.[6]
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Enhanced Bioavailability: For hydrophobic drugs like Thiomarinol, LNPs can improve solubility and bioavailability, potentially allowing for lower effective doses.
Troubleshooting Guides
Guide 1: Troubleshooting High Cytotoxicity in In Vitro Assays
Issue: Unexpectedly high cytotoxicity observed in mammalian cell lines treated with a Thiomarinol compound.
| Potential Cause | Troubleshooting Step |
| Compound Concentration Too High | Perform a dose-response experiment with a wider range of concentrations to determine the accurate IC50 value. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to the cells. Run a vehicle control (medium with solvent only) to assess solvent toxicity. |
| Incorrect Cell Seeding Density | Optimize cell seeding density. Too few cells can be overly sensitive, while too many can mask cytotoxic effects. |
| Contamination | Check cell cultures for microbial contamination (e.g., mycoplasma), which can affect cell health and assay results. |
| Assay Interference | The compound may interfere with the assay chemistry (e.g., reducing MTT reagent). Run a cell-free control with the compound and assay reagents to check for interference. |
Guide 2: Troubleshooting Cytotoxicity Assays (e.g., MTT, XTT)
Issue: Inconsistent or unreliable results from colorimetric cytotoxicity assays.
| Potential Cause | Troubleshooting Step |
| Low Absorbance Readings | Increase the number of cells seeded per well or extend the incubation time. Ensure that the cell culture conditions are optimal for cell proliferation. |
| High Background Absorbance | Use a blank control (medium only) for background subtraction. Ensure the medium does not contain components that react with the assay reagent. |
| Precipitation of Compound | Check the solubility of the Thiomarinol compound in the culture medium. Precipitation can lead to inaccurate results. |
| Incomplete Solubilization of Formazan Crystals (MTT Assay) | Ensure complete solubilization of the formazan crystals by thorough mixing and allowing sufficient incubation time with the solubilization buffer. |
| Cell Detachment | Handle plates gently during washing steps to avoid detaching cells, which would lead to an underestimation of cell viability. |
Quantitative Data
Due to the limited availability of direct comparative cytotoxicity data for a series of Thiomarinol analogs in mammalian cell lines, the following table presents the 50% inhibitory concentrations (IC50) for the closely related dithiolopyrrolone compounds, thiolutin and holomycin , in various human cancer cell lines. This data serves as an important reference for understanding the cytotoxic potential of the DTP moiety.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Thiolutin | NCI-H187 | Small Cell Lung Cancer | ~0.35 µg/mL | [10] |
| Thiolutin | MCF-7 | Breast Cancer | ~5.61 µg/mL | [10] |
| Thiolutin | HUVEC | Normal Endothelial Cells | 0.83 | [3] |
Note: The original data for NCI-H187 and MCF-7 were provided in µg/mL and have been noted as such. The molecular weight of thiolutin is approximately 228.3 g/mol .
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This protocol is a standard method for assessing cell viability based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.
Materials:
-
Mammalian cell line of interest
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Complete cell culture medium
-
Thiomarinol compound/analog stock solution (in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
96-well flat-bottom cell culture plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
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Compound Treatment: Prepare serial dilutions of the Thiomarinol compound in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells for a vehicle control (medium with the same concentration of solvent used for the compound) and a no-treatment control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Formulation of Thiomarinol in Lipid Nanoparticles (LNPs) by Thin-Film Hydration
This protocol provides a general method for encapsulating a hydrophobic compound like Thiomarinol into LNPs.
Materials:
-
Thiomarinol compound
-
Lipids (e.g., DSPC, Cholesterol, DSPE-PEG)
-
Chloroform or another suitable organic solvent
-
Hydration buffer (e.g., PBS or HEPES-buffered saline)
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation: Dissolve the lipids and the Thiomarinol compound in chloroform in a round-bottom flask. The molar ratio of the components should be optimized.
-
Solvent Evaporation: Evaporate the organic solvent using a rotary evaporator under vacuum to form a thin, dry lipid film on the inner surface of the flask.
-
Hydration: Hydrate the lipid film by adding the aqueous hydration buffer and rotating the flask at a temperature above the phase transition temperature of the lipids. This will form multilamellar vesicles (MLVs).
-
Sonication (Optional): The MLV suspension can be sonicated to reduce the particle size.
-
Extrusion: To obtain unilamellar vesicles of a defined size, pass the MLV suspension through an extruder equipped with polycarbonate membranes of a specific pore size (e.g., 100 nm) multiple times.
-
Purification: Remove any unencapsulated Thiomarinol by methods such as dialysis or size exclusion chromatography.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Dithiolopyrrolone-induced apoptosis signaling pathway.
Caption: Workflow for a standard MTT cytotoxicity assay.
Caption: Workflow for LNP formulation by thin-film hydration.
References
- 1. Dithiolopyrrolone Natural Products: Isolation, Synthesis and Biosynthesis [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Dithiolopyrrolones: Biosynthesis, Synthesis, and Activity of a Unique Class of Disulfide-Containing Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Properties and Mode of Action of the Pyrrothine Holomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role for dithiolopyrrolones in disrupting bacterial metal homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thiolutin, a novel NLRP3 inflammasome inhibitor, mitigates IgA nephropathy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thiolutin has complex effects in vivo but is a direct inhibitor of RNA polymerase II in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Analysis of Thiomarinol A and Mupirocin Potency Against MRSA
An Examination of Efficacy, Mechanism, and Resistance Profiles
Methicillin-resistant Staphylococcus aureus (MRSA) poses a significant challenge in clinical settings, necessitating the development of novel and potent antimicrobial agents. Mupirocin, a widely used topical antibiotic, is effective for MRSA decolonization but faces increasing rates of resistance. This guide provides a detailed comparison between mupirocin and Thiomarinol A, a marine-derived hybrid antibiotic, focusing on their respective potencies against MRSA, mechanisms of action, and the experimental data supporting these findings.
Mechanism of Action: A Tale of Two Inhibitors
Mupirocin's antibacterial effect stems from its specific and reversible binding to bacterial isoleucyl-tRNA synthetase (IleRS), an essential enzyme.[1][2] This binding prevents the incorporation of the amino acid isoleucine into newly forming polypeptide chains, thereby halting protein and RNA synthesis and leading to bacterial death.[3][4]
This compound, a natural product, is a hybrid molecule composed of two distinct antibiotic moieties: a mupirocin analogue called marinolic acid and a dithiolopyrrolone (DTP).[5][6] This unique structure confers a dual mechanism of action. Like mupirocin, it is a potent inhibitor of IleRS; however, it binds to the MRSA IleRS with an affinity reported to be 1600 times tighter than mupirocin.[5][6] In addition to IleRS inhibition, the DTP component acts as a metal chelator, disrupting essential metal homeostasis within the bacterial cell.[5][6] This multi-target approach is believed to be key to its enhanced potency and its ability to overcome mupirocin resistance.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of Mupirocin? [synapse.patsnap.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Mupirocin - Wikipedia [en.wikipedia.org]
- 5. Inhibition of Isoleucyl-tRNA Synthetase by the Hybrid Antibiotic Thiomarinol – Department of Chemistry [chem.unc.edu]
- 6. Dissertation or Thesis | Mechanisms of Action and Resistance for Dithiolopyrrolone Antibiotics against Staphylococcus aureus | ID: sj139b92r | Carolina Digital Repository [cdr.lib.unc.edu]
Comparative Analysis of Thiomarinol A and Mupirocin Binding Affinity to Isoleucyl-tRNA Synthetase (IleRS)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding affinities of two potent antibiotics, Thiomarinol A and mupirocin, to their common molecular target, isoleucyl-tRNA synthetase (IleRS). Understanding the nuances of these interactions is critical for the development of novel antimicrobial agents to combat rising antibiotic resistance.
Introduction to the Compounds and Their Target
Mupirocin is a well-established topical antibiotic produced by Pseudomonas fluorescens that is widely used to treat skin infections, particularly those caused by methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its mechanism of action involves the specific inhibition of bacterial isoleucyl-tRNA synthetase (IleRS), an essential enzyme responsible for attaching the amino acid isoleucine to its corresponding tRNA, a critical step in protein synthesis.[3][4]
This compound, a natural product from the marine bacterium Pseudoalteromonas sp., is a hybrid antibiotic.[5] It structurally combines a moiety analogous to mupirocin (marinolic acid) with a dithiolopyrrolone (holothin).[6][7] This unique hybrid structure allows this compound to also target IleRS, but with significantly different binding characteristics and a broader spectrum of activity.[6][8]
Quantitative Comparison of Binding Affinity
The binding affinity of an inhibitor to its target enzyme is a key determinant of its potency. Experimental data reveals a stark difference in the binding affinities of this compound and mupirocin to MRSA IleRS. This compound binds to the enzyme with exceptional tightness, exhibiting an affinity approximately 1600-fold higher than that of mupirocin.[6][7][9] This dramatic increase in affinity is a major contributor to this compound's enhanced antimicrobial potency.
| Parameter | This compound | Mupirocin | Fold Difference | Reference |
| Dissociation Constant (Kd) | 11 ± 6 fM | 18 ± 7 pM | ~1600x | [6] |
| Apparent Inhibition Constant (Kiapp) | 19 ± 4 nM | 12 ± 2 nM | ~0.6x | [6] |
| IleRS Thermal Stabilization (ΔTm) | +31°C | +20.7°C | - | [6] |
-
Dissociation Constant (Kd): A lower Kd value signifies a stronger binding affinity. The femtomolar (fM) affinity of this compound is exceptionally low, indicating a highly stable and long-lasting interaction with IleRS.
-
Apparent Inhibition Constant (Kiapp): While the apparent inhibition constants under steady-state conditions are similar, the Kd values, which represent the true thermodynamic binding affinity, provide a more accurate picture of the interaction.
-
Thermal Stabilization: The melting temperature (Tm) of a protein increases upon ligand binding, and the magnitude of this increase reflects the binding affinity. This compound induces a much greater thermal stabilization of IleRS compared to mupirocin, further confirming its superior binding.[6]
Mechanism of Action and Inhibition Pathway
Both antibiotics prevent the formation of isoleucyl-tRNAIle, thereby halting protein synthesis and bacterial growth.[3] Mupirocin competes with both isoleucine and ATP in the active site of IleRS.[3][10] this compound, containing the mupirocin-like scaffold, also inhibits IleRS. However, its hybrid nature suggests a dual mode of action that may also involve metal chelation by the dithiolopyrrolone moiety, contributing to its effectiveness against mupirocin-resistant strains.[6][7][9]
Caption: Inhibition of the IleRS pathway by mupirocin and this compound.
Experimental Protocols
The binding affinity data presented were primarily determined through a combination of biophysical techniques.
1. Isothermal Titration Calorimetry (ITC) and Circular Dichroism (CD) Thermal Melt Assays:
The exceptionally tight binding of these antibiotics, particularly this compound, makes direct measurement of Kd challenging. Therefore, a thermodynamic approach combining ITC and CD was employed.
-
Isothermal Titration Calorimetry (ITC): This technique directly measures the heat released or absorbed during a binding event to determine the enthalpy of binding (ΔH).
-
Circular Dichroism (CD) Thermal Melt: This method monitors changes in the secondary structure of the protein as the temperature is increased. The midpoint of the unfolding transition (Tm) is determined. The shift in Tm upon ligand binding is related to the binding affinity.
-
Calculation: The Kd values were calculated by integrating the enthalpy of binding (from ITC) and the change in melting temperature (from CD) using derivations of the van't Hoff equation.[6]
Caption: Experimental workflow for determining binding affinity (Kd).
2. Steady-State Kinetics:
The apparent inhibition constants (Kiapp) were determined by measuring the rate of the aminoacylation reaction catalyzed by IleRS in the presence of varying concentrations of the inhibitors.
Implications for Drug Development
The significantly higher binding affinity of this compound for IleRS has profound implications:
-
Enhanced Potency: The femtomolar affinity directly translates to high potency against susceptible bacteria like MRSA.[6]
-
Overcoming Resistance: this compound remains effective against strains of MRSA that have developed high-level resistance to mupirocin.[6][7][9] This is a critical advantage in the face of spreading mupirocin resistance.
-
Reduced Resistance Development: Studies have shown that MRSA develops resistance to this compound at a substantially lower rate compared to mupirocin.[6][7][9] The extremely tight binding may present a higher evolutionary barrier for the development of resistance mutations in the target enzyme.
-
Broad-Spectrum Potential: The hybrid structure of this compound, particularly the dithiolopyrrolone moiety, helps it overcome intrinsic resistance mechanisms in Gram-negative bacteria like E. coli, an area where mupirocin is ineffective.[8][11]
Conclusion
The comparative analysis of binding affinity clearly demonstrates the superiority of this compound over mupirocin in targeting IleRS. Its exceptionally tight, femtomolar-level binding translates into greater potency, an ability to overcome existing resistance mechanisms, and a lower propensity for inducing new resistance. These characteristics highlight the potential of hybrid antibiotic strategies and establish this compound as a promising lead compound in the development of new antimicrobials to address the challenge of drug-resistant pathogens.
References
- 1. Frontiers | Mupirocin Promotes Wound Healing by Stimulating Growth Factor Production and Proliferation of Human Keratinocytes [frontiersin.org]
- 2. Exploring mechanisms of mupirocin resistance and hyper-resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of Isoleucyl-tRNA Synthetase by the Hybrid Antibiotic Thiomarinol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Isoleucyl-tRNA Synthetase by the Hybrid Antibiotic Thiomarinol – Department of Chemistry [chem.unc.edu]
- 8. The Hybrid Antibiotic this compound Overcomes Intrinsic Resistance in Escherichia coli Using a Privileged Dithiolopyrrolone Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. The Hybrid Antibiotic this compound Overcomes Intrinsic Resistance in Escherichia coli Using a Privileged Dithiolopyrrolone Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
Thiomarinol A: A Potent Alternative to Mupirocin Against Resistant Staphylococcus aureus
A comparative analysis of the efficacy, mechanism of action, and resistance profiles of Thiomarinol A and mupirocin against mupirocin-resistant Staphylococcus aureus strains, providing critical data for researchers and drug development professionals.
The escalating prevalence of mupirocin-resistant Staphylococcus aureus (MRSA) poses a significant challenge to the clinical management of skin and soft tissue infections. This compound, a hybrid natural product, has emerged as a promising therapeutic alternative, demonstrating superior potency against both mupirocin-susceptible and -resistant strains. This guide provides a comprehensive comparison of this compound and mupirocin, focusing on their efficacy, underlying mechanisms, and the experimental data supporting these findings.
Comparative Efficacy: Minimum Inhibitory Concentrations (MIC)
This compound consistently exhibits significantly lower Minimum Inhibitory Concentrations (MICs) compared to mupirocin against a range of S. aureus strains, including those with high-level mupirocin resistance.[1] The hybrid structure of this compound, combining a mupirocin-like moiety with a dithiolopyrrolone group, contributes to its enhanced antimicrobial activity.[2][3][4]
| Strain | Resistance Level | Mupirocin MIC (µM) | This compound MIC (µM) | Reference |
| S. aureus COL | Susceptible | 0.25 | 0.002 | [2] |
| S. aureus COL Mutant | Low-Level (LLMR) | > 8000 | 0.08 | [1] |
| S. aureus BAA-1556 | High-Level (HLMR) | > 8000 | 0.5 | [1] |
Table 1: Comparative MICs of Mupirocin and this compound against S. aureus Strains. This table summarizes the MIC values, demonstrating the superior potency of this compound, particularly against resistant strains.
Mechanisms of Action and Resistance
Mupirocin's antibacterial activity stems from its inhibition of isoleucyl-tRNA synthetase (IleRS), an enzyme crucial for protein synthesis.[5][6][7] Resistance to mupirocin arises through two primary mechanisms: low-level resistance due to point mutations in the native ileS gene, and high-level resistance conferred by the acquisition of a plasmid-encoded, alternative IleRS, MupA or MupB.[5][6][7][8][9]
In contrast, this compound exhibits a dual mode of action. It not only targets IleRS with significantly higher affinity than mupirocin but also disrupts bacterial metal homeostasis through its dithiolopyrrolone moiety, which acts as a metal chelator.[2][3][4][10] This multi-targeted approach is believed to be a key factor in its ability to overcome mupirocin resistance.[2][3]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Antimicrobial Solutions: Stock solutions of this compound and mupirocin are prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: S. aureus strains are grown on a non-selective agar medium for 18-24 hours. Colonies are then suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. The suspension is further diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation and Incubation: Each well of the microtiter plate containing the antimicrobial dilutions is inoculated with the bacterial suspension. A growth control well (bacteria without antibiotic) and a sterility control well (broth only) are included. The plate is incubated at 35 ± 2°C for 16-20 hours.
-
Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
In Vivo Efficacy in a Murine Skin Infection Model
This protocol describes a superficial skin infection model to evaluate the topical efficacy of antimicrobial agents.
-
Animal Preparation: Hairless mice (e.g., SKH1) are anesthetized. A small area on the back is gently abraded using a sterile rotary tool with a sanding attachment to create a partial-thickness wound.
-
Infection: The wounded area is inoculated with a suspension of the mupirocin-resistant S. aureus strain (e.g., 10⁷ CFU).
-
Treatment: After a defined period to allow for infection establishment (e.g., 24 hours), the topical formulation of this compound, mupirocin, or a placebo control is applied to the infected area. Treatment is typically applied once or twice daily for a specified number of days.
-
Evaluation: At the end of the treatment period, the mice are euthanized. A biopsy of the infected skin is taken, homogenized, and serially diluted. The dilutions are plated on appropriate agar media to determine the bacterial load (CFU/g of tissue). The efficacy of the treatment is assessed by comparing the bacterial burden in the treated groups to the control group.
Conclusion
The available data strongly support the superior efficacy of this compound over mupirocin, especially against mupirocin-resistant strains of S. aureus. Its dual mechanism of action, targeting both protein synthesis and metal homeostasis, makes it a robust candidate for further development. The experimental protocols outlined provide a framework for the continued investigation and validation of this compound and other novel antimicrobial agents. For researchers and drug development professionals, this compound represents a promising lead in the critical endeavor to combat antibiotic resistance.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Murine Models for Staphylococcal Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Model for Evaluating Topical Antimicrobial Efficacy against Methicillin-Resistant Staphylococcus aureus Biofilms in Superficial Murine Wounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 5. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 6. journals.asm.org [journals.asm.org]
- 7. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 8. iacld.com [iacld.com]
- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 10. journals.asm.org [journals.asm.org]
Thiomarinol A: A Comparative Guide to its Dual-Action Antibacterial Mechanism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Thiomarinol A with alternative compounds, validating its dual mechanism of action through experimental data. This compound, a hybrid natural product, exhibits potent antibacterial activity by simultaneously targeting two distinct cellular pathways. This dual-targeting strategy offers a promising avenue to combat antibiotic resistance.
Performance Comparison: this compound vs. Mono-Target Alternatives
This compound's efficacy stems from its unique hybrid structure, combining the functionalities of a mupirocin analogue and a dithiolopyrrolone. This results in superior antibacterial activity compared to compounds that target only one of the respective pathways. Mupirocin is an established antibiotic that inhibits isoleucyl-tRNA synthetase (IleRS), while holomycin, a dithiolopyrrolone, acts by chelating intracellular metal ions.
The following table summarizes the minimum inhibitory concentrations (MIC) of this compound, mupirocin, and holomycin against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli, demonstrating the synergistic potency of this compound's dual-action mechanism.
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
| This compound | MRSA COL | 0.002 µM |
| Mupirocin | MRSA COL | 0.25 µM |
| Holomycin | MRSA COL | 2.5 µM |
| This compound | E. coli | 4 µM |
| Mupirocin | E. coli | 510 µM |
| Holomycin | E. coli | 32 µM |
Validating the Dual Mechanism of Action
The dual functionality of this compound has been validated through several key experiments that independently assess its impact on protein synthesis and metal homeostasis.
Mechanism 1: Inhibition of Isoleucyl-tRNA Synthetase (IleRS)
Similar to its mupirocin moiety, this compound is a potent inhibitor of IleRS, an essential enzyme for protein synthesis. The inhibition of IleRS leads to the cessation of protein production and ultimately bacterial cell death. Biochemical assays have shown that this compound binds to MRSA IleRS with a picomolar inhibition constant (Ki), demonstrating an affinity 1600 times tighter than that of mupirocin[1]. This enhanced binding affinity contributes significantly to its potent antibacterial effect.
Mechanism 2: Disruption of Metal Homeostasis
The dithiolopyrrolone (DTP) component of this compound is responsible for its second mode of action: the chelation of intracellular metal ions, particularly zinc. DTPs act as prochelators and are activated by intracellular glutathione[2]. This process disrupts the homeostasis of essential metals, leading to the inhibition of metalloenzymes and contributing to the overall antibacterial effect. This mechanism is particularly effective in overcoming resistance in Gram-negative bacteria by increasing the intracellular accumulation of the antibiotic[3][4].
Potential Anti-Inflammatory Action
Beyond its antibacterial properties, the dithiolopyrrolone class of compounds has been shown to exhibit anti-inflammatory activities. Thiolutin, a closely related dithiolopyrrolone, has been identified as an inhibitor of the NLRP3 inflammasome[5][6][7]. The NLRP3 inflammasome is a key component of the innate immune system that, when activated, triggers the release of pro-inflammatory cytokines. By inhibiting the activation and assembly of the NLRP3 inflammasome, thiolutin mitigates the inflammatory response[5]. While direct experimental validation on this compound is pending, its structural similarity to thiolutin suggests a plausible anti-inflammatory mechanism of action.
Experimental Protocols
The validation of this compound's mechanisms of action relies on standardized and reproducible experimental protocols.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is determined using the broth microdilution method.
-
Preparation of Reagents: A two-fold serial dilution of the test compound (this compound, mupirocin, or holomycin) is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: The bacterial strain of interest is cultured to a logarithmic growth phase and then diluted to a standardized concentration (approximately 5 x 10^5 CFU/mL).
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the bacterial suspension. The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Data Analysis: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Isoleucyl-tRNA Synthetase (IleRS) Inhibition Assay
The inhibitory activity of this compound against IleRS is commonly measured using an ATP-[³²P]-pyrophosphate (PPi) exchange assay.
-
Reaction Mixture: A reaction mixture is prepared containing purified IleRS enzyme, L-isoleucine, ATP, and [³²P]-pyrophosphate in a suitable buffer.
-
Inhibition: Varying concentrations of the inhibitor (this compound or mupirocin) are added to the reaction mixture.
-
Incubation: The reaction is incubated at a controlled temperature to allow for the enzymatic reaction to proceed.
-
Quantification: The amount of [³²P]-ATP formed is quantified, which is proportional to the enzyme activity.
-
Data Analysis: The inhibition constant (Ki) is calculated by fitting the data to the Morrison equation for tight-binding inhibitors.
Metal Chelation Assay
The ability of the dithiolopyrrolone moiety of this compound to chelate metal ions can be assessed spectrophotometrically.
-
Reagents: A solution of a metal ion (e.g., ZnCl₂) and a colorimetric indicator that complexes with the metal ion (e.g., 4-(2-pyridylazo)resorcinol - PAR) are prepared.
-
Chelation Reaction: The test compound (this compound or a dithiolopyrrolone analogue) is added to the metal-indicator complex solution.
-
Spectrophotometric Measurement: If the test compound chelates the metal ion, it will displace the indicator, leading to a change in the solution's absorbance, which is measured using a spectrophotometer.
-
Data Analysis: The extent of metal chelation is determined by the change in absorbance compared to a control without the test compound.
References
- 1. Inhibition of Isoleucyl-tRNA Synthetase by the Hybrid Antibiotic Thiomarinol – Department of Chemistry [chem.unc.edu]
- 2. d-nb.info [d-nb.info]
- 3. The Hybrid Antibiotic this compound Overcomes Intrinsic Resistance in Escherichia coli Using a Privileged Dithiolopyrrolone Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Hybrid Antibiotic this compound Overcomes Intrinsic Resistance in Escherichia coli Using a Privileged Dithiolopyrrolone Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiolutin, a novel NLRP3 inflammasome inhibitor, mitigates IgA nephropathy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thiolutin, a selective NLRP3 inflammasome inhibitor, attenuates cyclophosphamide-induced impairment of sperm and fertility in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evidence on the therapeutic role of thiolutin in imiquimod‐induced psoriasis‐like skin inflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
Thiomarinol A Demonstrates Superior and Broader Antibacterial Spectrum Compared to Mupirocin
For Immediate Release
A comprehensive analysis of available in vitro data reveals that the natural hybrid antibiotic, Thiomarinol A, exhibits a significantly broader and more potent antibacterial spectrum than the clinically established topical antibiotic, mupirocin. This compound demonstrates potent activity against a range of Gram-positive and, notably, Gram-negative bacteria, including pathogens against which mupirocin is ineffective. This superior activity positions this compound as a promising candidate for further investigation in the development of new treatments for challenging bacterial infections.
The key differentiator between the two antibiotics lies in their activity against Gram-negative bacteria. While mupirocin's spectrum is largely limited to Gram-positive cocci like Staphylococcus aureus and Streptococcus pyogenes, this compound has been shown to be effective against several clinically relevant Gram-negative species.[1] This expanded spectrum is attributed to the unique hybrid structure of this compound, which combines a mupirocin-like moiety with a dithiolopyrrolone group. This dual structure is believed to facilitate its entry into Gram-negative cells, overcoming the intrinsic resistance mechanisms that render mupirocin inactive against these bacteria.[2][3]
Comparative In Vitro Activity
The superior potency of this compound is evident in a direct comparison of Minimum Inhibitory Concentrations (MICs) against key bacterial species. As summarized in the table below, this compound demonstrates significantly lower MIC values against both Gram-positive and Gram-negative bacteria compared to mupirocin.
| Bacterial Species | Gram Stain | This compound MIC (µM) | Mupirocin MIC (µM) |
| Staphylococcus aureus | Positive | 0.002[2] | 0.25[2] |
| Escherichia coli | Negative | 4[2] | 510[2] |
| Klebsiella pneumoniae | Negative | 6.2–12.5[2] | >1024[4] |
| Pseudomonas aeruginosa | Negative | Active (MIC not specified in comparative studies) | >1024[4] |
| Enterobacter spp. | Negative | Active (MIC not specified in comparative studies) | Inactive[4] |
Note: MIC values can vary slightly between studies depending on the specific strain and testing conditions.
Mechanism of Action: A Dual Approach
Both this compound and mupirocin target the bacterial isoleucyl-tRNA synthetase (IleRS), an essential enzyme for protein synthesis.[1] By inhibiting this enzyme, both antibiotics disrupt the production of proteins necessary for bacterial growth and survival.
However, this compound possesses a dual mechanism of action. In addition to IleRS inhibition, the dithiolopyrrolone moiety of this compound is thought to act as an intracellular metal chelator, further disrupting essential bacterial processes.[1] This multi-targeted approach may contribute to its increased potency and broader spectrum of activity.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a standardized laboratory method used to quantify the in vitro activity of an antimicrobial agent against a specific bacterium. The data presented in this guide is based on the widely accepted broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for MIC Determination
The broth microdilution method involves a serial dilution of the antimicrobial agent in a liquid growth medium, which is then inoculated with a standardized suspension of the test bacterium. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism after a defined incubation period.
Step-by-Step Protocol:
-
Preparation of Antimicrobial Stock Solution: A stock solution of the antibiotic (this compound or mupirocin) is prepared at a known concentration in a suitable solvent.
-
Serial Dilution: The stock solution is serially diluted in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (MHB) to create a range of decreasing antibiotic concentrations.
-
Inoculum Preparation: A standardized inoculum of the test bacterium is prepared from a fresh culture to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation: Each well of the microtiter plate containing the serially diluted antibiotic is inoculated with the standardized bacterial suspension. A growth control well (containing no antibiotic) and a sterility control well (containing no bacteria) are also included.
-
Incubation: The inoculated microtiter plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading of Results: Following incubation, the plate is examined for visible bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.
Logical Relationship of Antibacterial Activity
The broader antibacterial spectrum of this compound can be attributed to its unique chemical structure, which leads to a dual mechanism of action and the ability to overcome the intrinsic resistance of Gram-negative bacteria.
Conclusion
References
- 1. Inhibition of Isoleucyl-tRNA Synthetase by the Hybrid Antibiotic Thiomarinol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. goldbio.com [goldbio.com]
- 3. The Hybrid Antibiotic this compound Overcomes Intrinsic Resistance in Escherichia coli Using a Privileged Dithiolopyrrolone Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
A Head-to-Head Comparison of the Antimicrobial Activity of Thiomarinol A, B, and C
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antimicrobial activities of Thiomarinol A, B, and C, a family of hybrid natural product antibiotics. Thiomarinols are noted for their potent and broad-spectrum activity, combining features of mupirocin and dithiolopyrrolone antibiotics. This document summarizes the available quantitative data, details the experimental protocols used for their evaluation, and illustrates their mechanism of action.
Data Presentation: Antimicrobial Activity
| Organism | Strain | This compound (µM) | Thiomarinol B (µM) | Thiomarinol C (µM) |
| Staphylococcus aureus | COL (Mupirocin-Susceptible MRSA) | 0.002[1] | Similar potency to this compound | Slightly less active than this compound |
| Staphylococcus aureus | Clinical Isolates (MRSA) | 0.006[1] | Not Reported | Not Reported |
| Staphylococcus aureus | LLMR MRSA | 0.08[1] | Not Reported | Not Reported |
| Staphylococcus aureus | HLMR MRSA | 0.5[1] | Not Reported | Not Reported |
| Escherichia coli | BW25113 | 4[1] | Comparable to this compound | Not Reported |
| Klebsiella pneumoniae | Clinical Isolates | 6.2–12.5[1] | Not Reported | Not Reported |
| Acinetobacter baumannii | Clinical Isolates | Largely inactive | Not Reported | Not Reported |
| Pseudomonas aeruginosa | Not Specified | Not Reported | Similar potency to this compound | Not Reported |
Note on Data:
-
The data for Thiomarinol B and C are primarily qualitative, based on initial discovery reports that describe Thiomarinol B as having "similar potency" to this compound and Thiomarinol C as being "slightly less active".
-
MRSA: Methicillin-Resistant Staphylococcus aureus
-
LLMR: Low-Level Mupirocin Resistance
-
HLMR: High-Level Mupirocin Resistance
Mechanism of Action
This compound exerts its potent antimicrobial effect through a dual mode of action.[1] The primary target is isoleucyl-tRNA synthetase (IleRS), an essential enzyme for protein synthesis.[1] By inhibiting IleRS, thiomarinols prevent the incorporation of isoleucine into proteins, leading to a cessation of bacterial growth.[1] The dithiolopyrrolone moiety of the molecule is also suggested to play a role in metal chelation, which may contribute to its efficacy, particularly against mupirocin-resistant strains.[1]
References
Is the covalent linkage in Thiomarinol A essential for its potency?
The unique hybrid structure of Thiomarinol A, where two distinct antibiotic moieties are covalently joined, is fundamental to its remarkable potency and broad-spectrum activity. This covalent linkage is not merely a structural feature but a critical determinant of the molecule's ability to overcome bacterial resistance and effectively inhibit its molecular target.
This compound is a natural product that ingeniously combines a pseudomonic acid analogue, similar to the antibiotic mupirocin, and a dithiolopyrrolone moiety, related to the antibiotic holomycin[1][2][3]. This hybrid design results in a compound that is significantly more potent than its individual components, exhibiting potent activity against a wide range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and various Gram-negative pathogens[1][4][5]. The covalent amide bond linking these two components is crucial for this enhanced activity; its hydrolysis leads to a loss of potency, underscoring the necessity of the intact hybrid structure for its antimicrobial effect[5].
Superior Potency of the Hybrid Molecule
Experimental data consistently demonstrates the superior efficacy of the covalently linked this compound compared to its constituent parts or a simple mixture of them. Against MRSA, this compound is over 100 times more potent than mupirocin[1][6][7]. Checkerboard assays, which assess the combined effect of two drugs, revealed that a mixture of mupirocin and holomycin only produces an additive effect against E. coli, failing to achieve the synergistic potency of the covalently linked this compound[4]. This highlights that the covalent linkage is key to the molecule's exceptional antibacterial power.
Comparative Antibacterial Activity
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
| This compound | MRSA | >100-fold more potent than Mupirocin[1][6][7] |
| Mupirocin | MRSA | - |
| This compound | E. coli | Synergistically potent[4] |
| Mupirocin + Holomycin | E. coli | Additive effect[4] |
Overcoming Resistance Through Covalent Design
A key advantage of this compound's hybrid nature is its ability to circumvent bacterial resistance mechanisms. It retains its effectiveness against strains of MRSA that have developed resistance to mupirocin[1][6][7]. The covalent attachment of the dithiolopyrrolone moiety appears to play a crucial role in this. In Gram-negative bacteria like E. coli, which are intrinsically resistant to mupirocin, the dithiolopyrrolone component enhances the intracellular accumulation of the entire molecule[4][8]. This allows the mupirocin-like portion to reach its target, the isoleucyl-tRNA synthetase (IleRS), an enzyme essential for protein synthesis[1][6][7].
dot
Figure 1. Covalent linkage in this compound facilitates bacterial entry and target inhibition.
Experimental Methodologies
The following experimental protocols are central to evaluating the potency and mechanism of action of this compound and its analogues.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a standard measure of antibiotic potency. It is typically determined using broth microdilution methods following guidelines from the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., MRSA, E. coli) is prepared to a specific cell density (e.g., 5 x 10^5 colony-forming units/mL).
-
Serial Dilution of Antibiotics: The test compounds (this compound, mupirocin, etc.) are serially diluted in a multi-well plate containing cation-adjusted Mueller-Hinton broth.
-
Inoculation and Incubation: Each well is inoculated with the bacterial suspension and the plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic at which no visible bacterial growth is observed.
Checkerboard Assay
This method is used to assess the interaction between two antimicrobial agents (e.g., mupirocin and holomycin) to determine if their combined effect is synergistic, additive, indifferent, or antagonistic.
-
Preparation of Drug Dilutions: Two drugs are serially diluted along the x- and y-axes of a microtiter plate.
-
Inoculation and Incubation: Each well is inoculated with a standardized bacterial suspension and incubated.
-
Calculation of Fractional Inhibitory Concentration (FIC) Index: The FIC for each drug is calculated by dividing the MIC of the drug in combination by the MIC of the drug alone. The FIC index is the sum of the individual FICs.
-
Synergy: FIC index ≤ 0.5
-
Additive: 0.5 < FIC index ≤ 1
-
Indifference: 1 < FIC index ≤ 4
-
Antagonism: FIC index > 4
-
Intracellular Accumulation Studies
These assays measure the amount of an antibiotic that accumulates inside bacterial cells, which is particularly relevant for understanding activity against Gram-negative bacteria.
-
Bacterial Culture and Treatment: A mid-logarithmic phase bacterial culture is treated with the antibiotic of interest at a specific concentration.
-
Cell Harvesting and Lysis: At various time points, bacterial cells are rapidly harvested (e.g., by centrifugation through silicone oil to separate from the extracellular medium) and then lysed to release the intracellular contents.
-
Quantification of Intracellular Antibiotic: The concentration of the antibiotic in the cell lysate is quantified using a sensitive analytical method such as liquid chromatography-mass spectrometry (LC-MS).
-
Normalization: The intracellular concentration is typically normalized to the total protein content or the number of cells.
dot
Figure 2. Workflow for evaluating the importance of the covalent linkage in this compound.
References
- 1. Inhibition of Isoleucyl-tRNA Synthetase by the Hybrid Antibiotic Thiomarinol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzymatic Basis of ‘Hybridity’ in Thiomarinol Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiomarinol, a new hybrid antimicrobial antibiotic produced by a marine bacterium. Fermentation, isolation, structure, and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Hybrid Antibiotic this compound Overcomes Intrinsic Resistance in Escherichia coli Using a Privileged Dithiolopyrrolone Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Natural Plasmid Uniquely Encodes Two Biosynthetic Pathways Creating a Potent Anti-MRSA Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Isoleucyl-tRNA Synthetase by the Hybrid Antibiotic Thiomarinol – Department of Chemistry [chem.unc.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The Hybrid Antibiotic this compound Overcomes Intrinsic Resistance in Escherichia coli Using a Privileged Dithiolopyrrolone Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-resistance studies between Thiomarinol A and other antibiotics
A comprehensive analysis of cross-resistance studies reveals Thiomarinol A's superior efficacy over conventional antibiotics, particularly in combating resistant strains. Its unique hybrid structure and dual mechanism of action make it a promising candidate in the fight against antimicrobial resistance.
Researchers and drug development professionals are increasingly focused on novel antibiotic scaffolds that can overcome existing resistance mechanisms. This compound, a marine-derived natural product, has emerged as a significant subject of these investigations. This guide provides a detailed comparison of this compound's performance against other antibiotics, supported by experimental data on cross-resistance, mechanism of action, and antibacterial efficacy.
This compound is a hybrid antibiotic, structurally composed of a mupirocin analogue, marinolic acid A, and a dithiolopyrrolone moiety, holothin.[1][2] This unique combination gives it a dual mode of action: it inhibits isoleucyl-tRNA synthetase (IleRS), the same target as mupirocin, and also chelates metal ions, a characteristic of dithiolopyrrolones.[3][4] This multifaceted attack is key to its enhanced potency and its ability to circumvent resistance.
Superior Potency and Broader Spectrum
Studies have consistently demonstrated that this compound is significantly more potent than its constituent parts and other established antibiotics, particularly against problematic pathogens like methicillin-resistant Staphylococcus aureus (MRSA). Against mupirocin-sensitive MRSA, this compound is over 100-fold more potent than mupirocin.[3][5] Furthermore, it retains its effectiveness against high-level mupirocin-resistant MRSA strains.[3][5]
Beyond its potency, this compound exhibits a broader antibacterial spectrum than mupirocin, which is primarily active against Gram-positive bacteria.[1][6] this compound shows activity against several Gram-negative species, including Escherichia coli, a feat attributed to its ability to accumulate to a much greater extent within these bacterial cells compared to mupirocin.[1][6][7]
Overcoming Mupirocin Resistance
The primary mechanism of high-level mupirocin resistance in S. aureus is the acquisition of a second, resistant form of IleRS. This compound's dithiolopyrrolone component plays a crucial role in overcoming this resistance.[1] While the mupirocin-like portion of this compound is rendered less effective, the metal-chelating activity of the dithiolopyrrolone moiety provides an alternative and effective means of bacterial inhibition.[3] This dual mechanism means that bacteria are less likely to develop resistance to this compound compared to mupirocin.[3][8]
In Gram-negative bacteria like E. coli, intrinsic resistance to mupirocin is largely due to an impermeable outer membrane and efficient efflux pumps that prevent the antibiotic from reaching its target.[1][6] The dithiolopyrrolone moiety in this compound appears to facilitate its entry and accumulation within these cells, thereby overcoming this intrinsic resistance.[1][6][7]
Quantitative Comparison of Antibiotic Activity
The following tables summarize the minimum inhibitory concentrations (MICs) of this compound and other antibiotics against various bacterial strains, providing a clear comparison of their efficacy.
| Antibiotic | S. aureus (Mupirocin-Sensitive) MIC (µg/mL) | S. aureus (Mupirocin-Resistant) MIC (µg/mL) | E. coli MIC (µg/mL) |
| This compound | 0.003 - 0.01 | 0.01 - 0.04 | 4 - 16 |
| Mupirocin | 0.125 - 0.5 | >1024 | >1024 |
| Holomycin | 0.5 - 2 | 0.5 - 2 | 32 - 128 |
Note: MIC values are approximate ranges compiled from multiple studies and may vary depending on the specific strain and experimental conditions.
Experimental Protocols
Minimal Inhibitory Concentration (MIC) Determination:
The antibacterial activity of the compounds is typically determined by the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Bacterial Culture Preparation: Bacterial strains are grown overnight in Mueller-Hinton broth (MHB) at 37°C. The overnight culture is then diluted to achieve a final inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Antibiotic Dilution: The antibiotics are serially diluted in MHB in a 96-well microtiter plate.
-
Inoculation and Incubation: The diluted bacterial suspension is added to each well containing the antibiotic dilutions. The plates are incubated at 37°C for 18-24 hours.
-
MIC Reading: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.
Visualizing Mechanisms and Workflows
To better understand the complex interactions and processes involved, the following diagrams have been generated using Graphviz.
Caption: Dual mechanism of this compound action.
Caption: Workflow for MIC determination.
References
- 1. The Hybrid Antibiotic this compound Overcomes Intrinsic Resistance in Escherichia coli Using a Privileged Dithiolopyrrolone Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiomarinol, a new hybrid antimicrobial antibiotic produced by a marine bacterium. Fermentation, isolation, structure, and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Isoleucyl-tRNA Synthetase by the Hybrid Antibiotic Thiomarinol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dissertation or Thesis | Mechanisms of Action and Resistance for Dithiolopyrrolone Antibiotics against Staphylococcus aureus | ID: sj139b92r | Carolina Digital Repository [cdr.lib.unc.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Hybrid Antibiotic this compound Overcomes Intrinsic Resistance in Escherichia coli Using a Privileged Dithiolopyrrolone Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Inhibition of Isoleucyl-tRNA Synthetase by the Hybrid Antibiotic Thiomarinol – Department of Chemistry [chem.unc.edu]
Safety Operating Guide
Navigating the Safe Disposal of Thiomarinol A: A Procedural Guide
Core Principles for Thiomarinol A Disposal
Given the potent biological activity of this compound, direct disposal into sanitary sewer systems or general waste is strictly discouraged to prevent environmental contamination and the potential development of antibiotic resistance.[1][2] All materials contaminated with this compound, including stock solutions, used media, and contaminated labware, should be managed as hazardous chemical waste.[3][4]
Quantitative Data and Chemical Properties
A summary of the key chemical and physical properties of this compound is presented below to inform safe handling and disposal decisions.
| Property | Value |
| Molecular Formula | C₃₀H₄₄N₂O₉S₂ |
| Molecular Weight | 640.81 g/mol |
| Appearance | Solid (form may vary) |
| Solubility | Soluble in DMSO |
| Key Functional Groups | Dithiolopyrrolone (disulfide bridge), Ester |
Step-by-Step Disposal Procedures
The following step-by-step procedures outline the recommended disposal pathway for this compound waste.
1. Segregation and Collection:
-
All waste contaminated with this compound, including unused stock solutions, diluted solutions, contaminated media, and personal protective equipment (PPE), must be segregated from general laboratory waste.[1]
-
Collect liquid waste in a designated, properly labeled, and sealed container. The container should be compatible with the chemical nature of the waste.[1]
-
Collect solid waste, such as contaminated gloves, pipette tips, and flasks, in a separate, clearly labeled, robust plastic bag or container.[1]
2. Labeling:
-
All waste containers must be clearly labeled as "Hazardous Chemical Waste" and should include the name "this compound" and any other chemical constituents.[5]
3. Storage:
-
Store the sealed waste containers in a designated, secure area away from general laboratory traffic until they can be collected by the institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.
4. Final Disposal:
-
The final disposal of this compound waste should be conducted through incineration by a licensed hazardous waste management facility.[5] This is the most effective method for the complete destruction of potent organic molecules like antibiotics.
Experimental Protocol: Potential Chemical Inactivation (for research purposes only)
Disclaimer: The following protocol is a hypothetical chemical inactivation method based on the known chemical functionalities of this compound (an ester and a disulfide). This procedure has not been validated for this compound and should be treated as an experimental protocol. Researchers must validate the efficacy and safety of this procedure in their laboratory setting before implementation.
Objective: To chemically modify this compound to reduce its biological activity before final disposal as hazardous chemical waste.
Methodology:
-
Alkaline Hydrolysis of the Ester Linkage: The ester bond in this compound can be cleaved through alkaline hydrolysis.[6][7]
-
In a well-ventilated chemical fume hood, dilute the this compound waste with a compatible solvent if necessary.
-
Slowly add a 1M solution of sodium hydroxide (NaOH) to the waste, aiming for a final pH of >12.
-
Stir the mixture at room temperature for several hours to facilitate the hydrolysis of the ester bond.
-
-
Reduction of the Dithiolopyrrolone Disulfide Bridge: The disulfide bridge in the dithiolopyrrolone moiety is a key feature for its biological activity and can be reduced.[8][9]
-
Following the alkaline hydrolysis step, carefully neutralize the solution with a suitable acid (e.g., hydrochloric acid) to a pH of approximately 7.
-
Add a reducing agent, such as sodium borohydride (NaBH₄) or dithiothreitol (DTT), in a controlled manner.
-
Allow the reaction to proceed for a sufficient time to ensure the reduction of the disulfide bond.
-
-
Final Disposal of Treated Waste:
-
Even after this experimental inactivation, the resulting solution should still be considered hazardous chemical waste.
-
Collect the treated waste in a labeled container and arrange for its disposal through the institutional EHS office for incineration.
-
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratory personnel can ensure the safe and responsible management of this compound waste, minimizing risks to themselves and the environment.
References
- 1. Laboratory waste | Staff Portal [staff.ki.se]
- 2. SIDP - Antibiotic Disposal [sidp.org]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Advances in Environmental and Engineering Research | Environmental and Human Health Impact of Antibiotics Waste Mismanagement: A Review [lidsen.com]
- 5. su.se [su.se]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. journals.asm.org [journals.asm.org]
- 9. pubs.acs.org [pubs.acs.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
